Product packaging for trideuterio(113C)methanol(Cat. No.:)

trideuterio(113C)methanol

Cat. No.: B15088662
M. Wt: 36.053 g/mol
InChI Key: OKKJLVBELUTLKV-KQORAOOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trideuterio(113C)methanol is a useful research compound. Its molecular formula is CH4O and its molecular weight is 36.053 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH4O B15088662 trideuterio(113C)methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

CH4O

Molecular Weight

36.053 g/mol

IUPAC Name

trideuterio(113C)methanol

InChI

InChI=1S/CH4O/c1-2/h2H,1H3/i1+1D3

InChI Key

OKKJLVBELUTLKV-KQORAOOSSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])O

Canonical SMILES

CO

Origin of Product

United States

Foundational & Exploratory

Trideuterio(¹³C)methanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Trideuterio(¹³C)methanol ([¹³C]D₃-methanol) is a stable isotope-labeled analog of methanol. It is a powerful tool in metabolic research, particularly in studies involving one-carbon metabolism. The strategic labeling with both a heavy carbon isotope (¹³C) and deuterium (D) provides distinct mass shifts and nuclear magnetic resonance (NMR) properties, making it an invaluable tracer for elucidating metabolic pathways and quantifying metabolic fluxes. This guide provides a comprehensive overview of its properties, applications, and the experimental protocols for its use.

Core Properties

Physical and Chemical Data
PropertyValueSource/Calculation
Chemical Formula ¹³CD₃OH-
Molecular Weight 37.07 g/mol Calculated
CAS Number Not assigned-
Related CAS Numbers 67-56-1 (Methanol)[1][2], 811-98-3 (Methanol-d4)[3][4], 1849-29-2 (Methanol-d3)[5]Multiple Sources
Appearance Colorless liquidInferred from Methanol[2]
Boiling Point ~65 °CInferred from Methanol-d4
Melting Point ~-98 °CInferred from Methanol-d4
Density ~0.87 g/mL at 25 °CInferred from Methanol-d4
Spectroscopic Data
Spectroscopic PropertyExpected Characteristics
¹H NMR A singlet for the hydroxyl proton (-OH), the chemical shift of which is solvent and concentration-dependent. The methyl protons are replaced by deuterium, so no signal from the methyl group will be observed.
¹³C NMR A single resonance for the ¹³C-labeled methyl carbon. Due to coupling with the three deuterium atoms (spin I=1), the signal will appear as a septet (1:3:6:7:6:3:1) with a chemical shift around 49 ppm in CDCl₃.[6]
Mass Spectrometry (EI) The molecular ion peak ([M]⁺) will be observed at m/z = 37. Common fragments would include the loss of a deuterium atom ([M-D]⁺) at m/z = 34 and the formyl cation ([CDO]⁺) at m/z = 31. The base peak is often [M-D]⁺.[7]

Applications in Research

Trideuterio(¹³C)methanol is primarily used as a tracer in metabolic studies to investigate pathways involving one-carbon metabolism. Its dual labeling allows for unambiguous tracking of the methyl group.

  • Metabolic Flux Analysis (MFA): The rate of incorporation of the ¹³C and deuterium labels into downstream metabolites allows for the quantification of metabolic fluxes through pathways such as serine synthesis, folate metabolism, and methylation reactions.[8]

  • Pathway Elucidation: By tracking the fate of the labeled methyl group, researchers can identify and confirm the activity of metabolic pathways. For example, it can be used to study the conversion of methanol to formaldehyde and formate.[9]

  • Enzyme Kinetics: The isotopic labeling can be used to study the kinetic isotope effect of enzymes that metabolize methanol, providing insights into reaction mechanisms.

  • Drug Metabolism Studies: It can be used to study the role of one-carbon metabolism in the biotransformation of drugs and xenobiotics.

Experimental Protocols

The following are generalized protocols for the use of trideuterio(¹³C)methanol in cell culture-based metabolic labeling experiments. Specific parameters should be optimized for the experimental system being studied.

Cell Culture Labeling
  • Cell Seeding: Plate cells at a density that will ensure they are in the mid-exponential growth phase at the time of harvest.

  • Media Preparation: Prepare the desired cell culture medium, replacing unlabeled methanol (if present) or supplementing with trideuterio(¹³C)methanol at a final concentration typically in the range of 1-10 mM. The exact concentration should be determined based on the specific metabolic pathway and cell type.

  • Labeling: Remove the existing medium from the cells and replace it with the labeling medium. Incubate the cells for a duration that allows for sufficient label incorporation into the metabolites of interest. This can range from a few minutes to several hours.[10]

  • Quenching and Extraction: To halt metabolic activity, rapidly aspirate the labeling medium and quench the cells with a cold solvent, such as liquid nitrogen or an ice-cold 80% methanol solution.[11] Metabolites are then typically extracted using a biphasic solvent system, such as methanol/water/chloroform, to separate polar and nonpolar metabolites.[12]

Sample Analysis by NMR Spectroscopy
  • Sample Preparation: The dried polar metabolite extract is reconstituted in a deuterated NMR solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).[13]

  • NMR Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For detailed analysis of ¹³C labeling, 2D ¹H-¹³C HSQC or HMBC experiments are highly informative.[8]

  • Data Processing and Analysis: Process the NMR data using appropriate software. The isotopic enrichment at specific carbon positions can be determined by comparing the integrals of the signals from the ¹³C-labeled and unlabeled isotopologues.[14]

Sample Analysis by Mass Spectrometry
  • Sample Preparation: The dried metabolite extracts are reconstituted in a solvent compatible with the chosen chromatography method (e.g., 50% methanol for reversed-phase liquid chromatography).[15]

  • LC-MS Analysis: Separate the metabolites using liquid chromatography (LC) and detect them using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Analysis: The mass isotopologue distribution of each metabolite is determined from the mass spectra. The fractional enrichment of the ¹³C and deuterium labels is calculated after correcting for the natural abundance of stable isotopes.[16]

Visualizations

Methanol Metabolism Pathway

The primary metabolic pathway for methanol in many organisms involves its oxidation to formaldehyde and then to formate, which can then enter one-carbon metabolism.

Methanol_Metabolism Methanol Trideuterio(¹³C)methanol (¹³CD₃OH) Formaldehyde Trideuterio(¹³C)formaldehyde (¹³CD₂O) Methanol->Formaldehyde Alcohol Dehydrogenase Formate Deuterio(¹³C)formate (¹³CDOOH) Formaldehyde->Formate Aldehyde Dehydrogenase OneCarbon One-Carbon Pool (e.g., ¹³C-THF derivatives) Formate->OneCarbon Formate-THF Ligase

Caption: Metabolic pathway of trideuterio(¹³C)methanol.

Experimental Workflow for Metabolic Tracing

The general workflow for a stable isotope tracing experiment using trideuterio(¹³C)methanol involves several key steps from sample preparation to data analysis.

Experimental_Workflow CellCulture 1. Cell Culture and Labeling with Trideuterio(¹³C)methanol Quenching 2. Metabolic Quenching CellCulture->Quenching Extraction 3. Metabolite Extraction Quenching->Extraction Analysis 4. Analytical Measurement (NMR or LC-MS) Extraction->Analysis DataProcessing 5. Data Processing and Isotopologue Analysis Analysis->DataProcessing Interpretation 6. Biological Interpretation (Flux Analysis, Pathway ID) DataProcessing->Interpretation

Caption: Experimental workflow for stable isotope tracing.

References

A Comprehensive Technical Guide to Trideuterio(¹¹³C)methanol: Physical Properties and Applications in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trideuterio(¹¹³C)methanol (¹¹³CD₃OH) is a stable, isotopically labeled form of methanol, enriched with both a carbon-13 isotope and three deuterium atoms. This unique isotopic composition makes it an invaluable tool in a variety of scientific disciplines, particularly in analytical chemistry, metabolic research, and pharmaceutical development. Its primary application lies in its use as an internal standard for mass spectrometry (MS) and as a tracer in nuclear magnetic resonance (NMR) spectroscopy studies. The substitution of hydrogen with deuterium and ¹²C with ¹³C provides a distinct mass signature, allowing for precise quantification and structural elucidation of methanol and its metabolites in complex biological matrices. This technical guide provides an in-depth overview of the core physical properties of trideuterio(¹¹³C)methanol, details on experimental protocols for their determination, and highlights its application in drug development with a focus on metabolic pathways and experimental workflows.

Core Physical Properties

The physical properties of trideuterio(¹¹³C)methanol are primarily influenced by the increased mass resulting from the isotopic enrichment. These properties are crucial for its application in experimental settings, dictating its behavior as a solvent and an analytical standard.

PropertyValue
Molecular Formula ¹¹³CD₃OH
Molecular Weight 36.07 g/mol
Boiling Point 64.7 °C
Melting Point -98 °C
Density 0.867 g/mL at 25 °C
Isotopic Purity ¹³C: ≥ 99 atom %; D: ≥ 99.5 atom %
Appearance Colorless liquid

Experimental Protocols

Accurate determination of the physical properties of trideuterio(¹¹³C)methanol is essential for its proper use. Below are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point of a volatile liquid like trideuterio(¹¹³C)methanol can be determined using the Thiele tube method, which allows for uniform heating of the sample.

Materials:

  • Thiele tube

  • Thermometer (calibrated)

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heating mantle or Bunsen burner

  • Mineral oil or other suitable heating bath fluid

  • Rubber band or wire for attaching the test tube to the thermometer

Procedure:

  • Fill the Thiele tube with mineral oil to a level just above the side arm.

  • Add a small amount (a few milliliters) of trideuterio(¹¹³C)methanol to the small test tube.

  • Place the capillary tube, sealed end up, into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band, ensuring the bulb of the thermometer is level with the bottom of the test tube.

  • Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the sample is fully immersed in the oil bath.

  • Gently heat the side arm of the Thiele tube. This will create convection currents that ensure uniform heating of the oil.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a continuous stream of bubbles is observed.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.

Determination of Density

The density of a liquid can be determined gravimetrically using a pycnometer or by using a digital density meter.

Materials:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance (accurate to at least 0.0001 g)

  • Trideuterio(¹¹³C)methanol sample

  • Distilled water (for calibration)

  • Thermometer

Procedure:

  • Thoroughly clean and dry the pycnometer.

  • Weigh the empty, dry pycnometer on the analytical balance and record the mass (m₁).

  • Fill the pycnometer with distilled water of a known temperature and density. Ensure the capillary in the stopper is also filled and there are no air bubbles.

  • Wipe any excess water from the outside of the pycnometer and weigh it. Record the mass (m₂).

  • Empty and dry the pycnometer completely.

  • Fill the pycnometer with the trideuterio(¹¹³C)methanol sample at the same temperature as the distilled water.

  • Wipe the exterior and weigh the filled pycnometer. Record the mass (m₃).

  • The density of the trideuterio(¹¹³C)methanol is calculated using the following formula:

    Density of sample = [(m₃ - m₁) / (m₂ - m₁)] * Density of water

Applications in Drug Development

Trideuterio(¹¹³C)methanol is a critical tool in drug development, primarily utilized in absorption, distribution, metabolism, and excretion (ADME) studies. Its key role is as an internal standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).

Metabolic Fate of Methanol

While trideuterio(¹¹³C)methanol itself is not a therapeutic agent, understanding the metabolic pathway of methanol is crucial as it can be a metabolite of certain drugs or a component of drug formulations. In the human body, methanol is metabolized in the liver.

MetabolicPathway Methanol Methanol (or ¹¹³CD₃OH) Formaldehyde Formaldehyde (or ¹¹³CD₂O) Methanol->Formaldehyde Alcohol Dehydrogenase (ADH) FormicAcid Formic Acid (or ¹¹³CDOOH) Formaldehyde->FormicAcid Aldehyde Dehydrogenase (ALDH) CO2_H2O Carbon Dioxide & Water FormicAcid->CO2_H2O Further Metabolism

Metabolic Pathway of Methanol in the Liver.

This metabolic conversion is important in toxicology, as the metabolites formaldehyde and formic acid are toxic. The use of isotopically labeled methanol allows for precise tracking of these metabolic products.

Experimental Workflow: Pharmacokinetic Study

A common application of trideuterio(¹¹³C)methanol is as an internal standard in preclinical pharmacokinetic (PK) studies to quantify the concentration of a drug candidate in biological samples.

PK_Workflow cluster_PreAnalytics Pre-Analytical Phase cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Phase cluster_DataAnalysis Data Analysis Dosing Dose Administration (Drug Candidate) Sampling Biological Sample Collection (e.g., Plasma) Dosing->Sampling Spiking Spike with Internal Standard (¹¹³CD₃OH) Sampling->Spiking Extraction Protein Precipitation & Analyte Extraction Spiking->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification PK_Modeling Pharmacokinetic Modeling Quantification->PK_Modeling Synthesis CO ¹³C-Carbon Monoxide (¹³CO) Reactor High-Pressure Reactor with Catalyst (e.g., Cu/ZnO/Al₂O₃) CO->Reactor D2 Deuterium Gas (D₂) D2->Reactor Purification Purification (Distillation) Reactor->Purification Methanol Trideuterio(¹¹³C)methanol (¹¹³CD₃OD) Purification->Methanol

An In-depth Technical Guide to Trideuterio(¹³C)methanol: Structure, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trideuterio(¹³C)methanol, a stable isotopologue of methanol, is a powerful tool in modern chemical and biomedical research. Its unique isotopic composition, featuring a carbon-13 atom and three deuterium atoms, allows for precise tracking and quantification in complex biological systems. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of trideuterio(¹³C)methanol, with a particular focus on its utility in drug development.

Chemical Structure and Properties

The chemical structure of trideuterio(¹³C)methanol is analogous to that of methanol, with the substitution of the common ¹²C isotope with ¹³C and the three hydrogen atoms of the methyl group with deuterium (D).

Chemical Formula: ¹³CD₃OH

IUPAC Name: (¹³C)trideuteriomethanol

CAS Number: 93704-35-9[1]

The incorporation of heavier isotopes results in a higher molecular weight compared to standard methanol. This mass difference is the cornerstone of its application in mass spectrometry-based analytical methods.

Quantitative Data

The physical and chemical properties of trideuterio(¹³C)methanol are summarized in the table below. These values are essential for its proper handling, storage, and application in experimental setups.

PropertyValue
Molecular Weight 36.07 g/mol (calculated)
Boiling Point 64.7 °C (lit.)[1]
Melting Point -98 °C (lit.)[1]
Density 0.888 g/mL at 25 °C (lit.)[1]
Isotopic Purity Typically ≥98 atom % D and ≥99 atom % ¹³C (Varies by supplier)

Synthesis of Trideuterio(¹³C)methanol

The synthesis of trideuterio(¹³C)methanol involves the use of isotopically enriched starting materials. A common synthetic route is the reduction of a ¹³C-enriched carbon source, followed by deuteration.

Experimental Protocol: Synthesis via Reduction of ¹³C-Carbon Dioxide

This protocol outlines a general procedure for the synthesis of trideuterio(¹³C)methanol.

Materials:

  • ¹³C-Carbon Dioxide (¹³CO₂)

  • Lithium aluminum deuteride (LiAlD₄)

  • Anhydrous diethyl ether

  • Dry ice (solid CO₂)

  • Deuterium oxide (D₂O)

  • Standard glassware for air-sensitive reactions (Schlenk line, etc.)

Procedure:

  • Preparation of the Grignard Reagent (for comparison): In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), a solution of methylmagnesium iodide can be prepared from iodomethane and magnesium turnings in anhydrous diethyl ether. For the synthesis of the labeled compound, a different approach is necessary.

  • Introduction of the Isotopic Label: A cylinder of ¹³CO₂ is used to bubble the gas through a solution of a suitable reducing agent.

  • Reduction and Deuteration: A solution of lithium aluminum deuteride in anhydrous diethyl ether is prepared in a separate flask under an inert atmosphere and cooled in an ice bath. The ¹³CO₂ is slowly introduced into the LiAlD₄ solution. The reaction mixture is stirred and allowed to warm to room temperature.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of D₂O to hydrolyze the aluminum salts and liberate the deuterated methanol.

  • Workup and Purification: The resulting slurry is filtered, and the filtrate is distilled to isolate the trideuterio(¹³C)methanol. The purity of the final product is confirmed by gas chromatography and the isotopic enrichment is determined by mass spectrometry and NMR spectroscopy.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, may need to be optimized for yield and purity.

Applications in Drug Development

The unique properties of trideuterio(¹³C)methanol make it an invaluable tool in various stages of drug discovery and development.

Metabolic Studies and Flux Analysis

Stable isotope labeling with compounds like trideuterio(¹³C)methanol allows researchers to trace the metabolic fate of molecules in vivo and in vitro in a safe and precise manner[1]. In drug metabolism studies, it can be used to:

  • Elucidate Metabolic Pathways: By introducing a ¹³C-labeled methyl group, researchers can track its incorporation into various metabolites. This is crucial for understanding how a drug is processed in the body.

  • Quantify Metabolic Flux: Isotope-assisted metabolic flux analysis (MFA) is a powerful technique to measure the rates of metabolic reactions within a cell. Trideuterio(¹³C)methanol can serve as a tracer to quantify the flux through one-carbon metabolism pathways.

The general workflow for an isotope-assisted metabolic flux analysis experiment is depicted in the following diagram:

MetabolicFluxAnalysis cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_modeling Computational Phase A Cell Culture at Metabolic Steady State B Introduction of ¹³CD₃OH Tracer A->B C Isotopic Labeling of Metabolites B->C D Quenching and Metabolite Extraction C->D E Mass Spectrometry or NMR Analysis D->E F Isotopologue Distribution Data E->F H Flux Calculation and Estimation F->H G Metabolic Network Model G->H I Metabolic Flux Map H->I

Workflow for Isotope-Assisted Metabolic Flux Analysis.
Internal Standards in Quantitative Bioanalysis

Due to its mass difference from the unlabeled analogue, trideuterio(¹³C)methanol is an ideal internal standard for quantitative mass spectrometry assays. Its chemical and physical properties are nearly identical to the analyte of interest, ensuring similar behavior during sample preparation and analysis, which leads to more accurate and precise quantification of drug candidates and their metabolites in biological matrices.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing a singlet for the hydroxyl proton (-OH). The methyl protons are replaced by deuterium, which is not observed in ¹H NMR. The chemical shift of the hydroxyl proton will be solvent and concentration-dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show a single resonance for the ¹³C-enriched carbon. Due to coupling with the three deuterium atoms (spin I=1), the signal is expected to be a multiplet (a septet, following the 2nI+1 rule). The chemical shift would be similar to that of the carbon in methanol, typically around 49 ppm.

Mass Spectrometry

In a mass spectrum, the molecular ion peak ([M]⁺) for trideuterio(¹³C)methanol would appear at m/z 36. The fragmentation pattern would be influenced by the stronger C-D bonds compared to C-H bonds, potentially leading to different relative abundances of fragment ions compared to unlabeled methanol.

Conclusion

Trideuterio(¹³C)methanol is a highly valuable, specialized chemical tool for researchers in the pharmaceutical and life sciences. Its well-defined isotopic labeling allows for precise and sensitive detection in complex biological systems, making it indispensable for modern metabolic research and quantitative bioanalysis. As drug development continues to rely on a deep understanding of metabolic pathways and pharmacokinetics, the use of such stable isotope-labeled compounds will undoubtedly continue to grow in importance.

References

An In-depth Technical Guide to the Synthesis and Purification of Trideuterio(¹¹³C)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of trideuterio(¹¹³C)methanol (¹³CD₃OH), an important isotopically labeled compound used in a variety of scientific applications, including as a solvent in nuclear magnetic resonance (NMR) spectroscopy and as a tracer in metabolic studies. This document details the primary synthetic methodologies, purification protocols, and characterization techniques for this compound.

Synthetic Methodologies

The synthesis of trideuterio(¹¹³C)methanol requires the specific incorporation of one ¹³C atom and three deuterium (D) atoms. The two most common and effective approaches to achieve this are the reduction of a ¹³C-labeled methyl ester with a deuterated reducing agent and the catalytic hydrogenation of ¹¹³C-labeled carbon monoxide with deuterium gas.

Reduction of ¹³C-Methyl Formate with Lithium Aluminum Deuteride

A highly effective method for the synthesis of trideuterio(¹¹³C)methanol is the reduction of ¹³C-labeled methyl formate (H¹³COOCH₃) with lithium aluminum deuteride (LiAlD₄). In this reaction, the ¹³C-labeled carbonyl group is reduced to a deuterated methyl group, and the methoxy group is cleaved to also produce methanol. To maximize the yield of the desired product, it is crucial to use ¹³C-labeled methyl formate where the carbonyl carbon is the labeled atom.

Experimental Protocol:

  • Preparation of Lithium Aluminum Deuteride (LiAlD₄): Lithium aluminum deuteride can be synthesized by reacting lithium deuteride (LiD) with aluminum trichloride (AlCl₃) in an anhydrous solvent such as diethyl ether. The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent the reaction of the highly reactive hydride with moisture.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with a solution of LiAlD₄ in anhydrous diethyl ether under an inert atmosphere.

  • Addition of ¹³C-Methyl Formate: A solution of ¹³C-methyl formate in anhydrous diethyl ether is added dropwise to the LiAlD₄ solution at 0 °C (ice bath). The reaction is exothermic and the addition rate should be controlled to maintain the temperature.

  • Reaction and Quenching: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for a specified period to ensure complete reaction. The reaction is then carefully quenched by the slow, sequential addition of water and then a sodium hydroxide solution at 0 °C.

  • Workup: The resulting precipitate of aluminum salts is removed by filtration. The filter cake is washed with diethyl ether to recover any product. The combined organic phases contain the desired trideuterio(¹¹³C)methanol.

Logical Workflow for Synthesis via Reduction:

cluster_synthesis Synthesis of ¹³CD₃OH via Reduction LiD Lithium Deuteride LiAlD4 Lithium Aluminum Deuteride LiD->LiAlD4 AlCl3 Aluminum Trichloride AlCl3->LiAlD4 ReactionMixture Reaction Mixture LiAlD4->ReactionMixture 13C-MethylFormate ¹³C-Methyl Formate 13C-MethylFormate->ReactionMixture Quenching Quenching (H₂O, NaOH) ReactionMixture->Quenching CrudeProduct Crude ¹³CD₃OH in Ether Quenching->CrudeProduct

Caption: Synthesis of ¹³CD₃OH via reduction of ¹³C-methyl formate.

Catalytic Hydrogenation of ¹³C-Carbon Monoxide

An alternative industrial-scale synthesis involves the catalytic hydrogenation of ¹³C-labeled carbon monoxide (¹³CO) with deuterium gas (D₂). This reaction is typically carried out at high pressure and temperature over a heterogeneous catalyst.

Experimental Protocol:

  • Catalyst Preparation: A common catalyst for methanol synthesis is a mixture of copper and zinc oxides, often with a smaller amount of aluminum oxide as a support (Cu/ZnO/Al₂O₃). The catalyst is typically activated by reduction with a dilute stream of hydrogen or deuterium gas at an elevated temperature.

  • Reaction Setup: A high-pressure reactor is charged with the activated catalyst.

  • Reaction: A mixture of ¹³C-carbon monoxide and deuterium gas, in a specific stoichiometric ratio, is introduced into the reactor. The reaction is carried out at elevated temperature and pressure.

  • Condensation and Collection: The product, trideuterio(¹¹³C)methanol, is in the gas phase under the reaction conditions. It is condensed by cooling the product stream and collected as a liquid.

Logical Workflow for Synthesis via Catalytic Hydrogenation:

cluster_synthesis_hydrogenation Synthesis of ¹³CD₃OH via Catalytic Hydrogenation 13CO ¹³C-Carbon Monoxide HighPressureReactor High Pressure Reactor 13CO->HighPressureReactor D2 Deuterium Gas D2->HighPressureReactor Catalyst Cu/ZnO/Al₂O₃ Catalyst Catalyst->HighPressureReactor Condensation Condensation HighPressureReactor->Condensation CrudeProduct Crude ¹³CD₃OH Condensation->CrudeProduct

Caption: Synthesis of ¹³CD₃OH via catalytic hydrogenation of ¹³CO.

Purification

The crude trideuterio(¹¹³C)methanol obtained from either synthetic route will contain impurities such as residual starting materials, solvents, and byproducts. Purification is most effectively achieved by fractional distillation.

Experimental Protocol: Fractional Distillation

  • Apparatus Setup: A fractional distillation apparatus is assembled. This includes a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a distillation head with a thermometer, and a receiving flask. The apparatus should be thoroughly dried to prevent contamination with water.

  • Distillation: The crude trideuterio(¹¹³C)methanol is placed in the distillation flask along with boiling chips. The mixture is heated gently. The vapor will rise through the fractionating column, and the component with the lower boiling point will preferentially move up the column.

  • Fraction Collection: The temperature at the distillation head is monitored closely. The fraction that distills at the boiling point of methanol (approximately 64.7 °C at standard pressure) is collected. Early and late fractions, which may contain lower and higher boiling impurities, respectively, are collected separately and discarded.

  • Storage: The purified trideuterio(¹¹³C)methanol is stored in a tightly sealed container, often over molecular sieves to maintain its anhydrous state.

Purification Workflow:

cluster_purification Purification of ¹³CD₃OH CrudeProduct Crude ¹³CD₃OH FractionalDistillation Fractional Distillation CrudeProduct->FractionalDistillation PureProduct Purified ¹³CD₃OH FractionalDistillation->PureProduct Impurities Impurities FractionalDistillation->Impurities

Caption: Purification of ¹³CD₃OH by fractional distillation.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis and purification of trideuterio(¹¹³C)methanol. Please note that specific values can vary depending on the exact experimental conditions and scale of the reaction.

ParameterSynthesis via ReductionSynthesis via Catalytic Hydrogenation
Starting Materials ¹³C-Methyl Formate, LiAlD₄¹³C-Carbon Monoxide, Deuterium Gas
Typical Yield 70-85%80-95% (industrial scale)
¹³C Isotopic Enrichment >99%>99%
Deuterium Isotopic Enrichment >98%>98%
Final Purity (post-distillation) >99.5%>99.8%

Characterization

The identity and purity of the synthesized trideuterio(¹¹³C)methanol are confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The absence of a significant signal for the methyl protons confirms a high level of deuteration. A small singlet may be observed for the hydroxyl proton, which can exchange with residual water.

    • ¹³C NMR: A single resonance will be observed for the ¹³C-labeled carbon. Due to coupling with the three deuterium atoms (spin I=1), the signal will appear as a multiplet (a septet is expected).

    • ²H (Deuterium) NMR: A signal corresponding to the deuterons in the methyl group will be present.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will confirm the molecular weight of trideuterio(¹¹³C)methanol (¹³CD₃OH), which is approximately 36.07 g/mol .

  • Gas Chromatography (GC): GC can be used to assess the chemical purity of the final product by separating it from any volatile impurities.

A Technical Guide to Trideuterio(¹¹³C)methanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

Trideuterio(¹¹³C)methanol (¹³CD₃OH) is a stable, isotopically labeled form of methanol that serves as a critical tool for researchers, particularly in the fields of drug metabolism, pharmacokinetics, and metabolic research. The incorporation of a carbon-13 (¹³C) isotope and three deuterium (D) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantitative assays and a tracer for metabolic flux analysis. This guide provides an in-depth overview of its commercial availability, key applications, and representative experimental protocols.

Commercial Suppliers and Product Specifications

Several chemical suppliers offer trideuterio(¹¹³C)methanol, with varying specifications. The following table summarizes the quantitative data from prominent commercial sources. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.

SupplierProduct NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )Isotopic Purity (% ¹³C)Isotopic Purity (% D)Chemical Purity (%)
Sigma-Aldrich (MilliporeSigma) 93704-35-993704-35-9¹³CD₃OH36.079998Not specified
Cambridge Isotope Laboratories, Inc. CDLM-34193704-35-9¹³CD₃OH36.079998>98
Otsuka Chemical 13C-Methanol-d393704-35-9¹³CD₃OH36.07≥99≥98Not specified
IsoSciences 13CD3OH93704-35-9¹³CD₃OH36.079998Not specified
CDN Isotopes D-600193704-35-9¹³CD₃OH36.079998Not specified

Core Applications in Research and Drug Development

The unique isotopic composition of trideuterio(¹¹³C)methanol makes it invaluable for two primary applications in scientific research: as an internal standard in quantitative mass spectrometry and as a tracer in metabolic flux analysis.

Internal Standard for Quantitative Mass Spectrometry (LC-MS/MS)

In drug development and clinical research, accurate quantification of drug candidates and their metabolites in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for this purpose due to its high sensitivity and selectivity. However, matrix effects, ion suppression, and variations in sample preparation and instrument response can introduce significant variability.

Trideuterio(¹¹³C)methanol, when used as an internal standard, co-elutes with the analyte of interest and experiences similar matrix effects and ionization efficiencies.[1][2] Because it is isotopically labeled, it is chemically identical to the unlabeled analyte but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer. By adding a known amount of the labeled standard to each sample, variations in the analytical process can be normalized, leading to highly accurate and precise quantification.[3]

Tracer in Metabolic Flux Analysis (MFA)

Metabolic flux analysis is a powerful technique used to elucidate the rates of metabolic reactions within a biological system.[4][5] By introducing a ¹³C-labeled substrate, such as trideuterio(¹¹³C)methanol, into a cell culture or organism, researchers can trace the path of the ¹³C label through various metabolic pathways.[6][7]

As the labeled methanol is metabolized, the ¹³C atom is incorporated into downstream metabolites. By analyzing the mass isotopomer distribution of these metabolites using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, the relative and absolute fluxes through different metabolic pathways can be determined.[8] This information is crucial for understanding cellular physiology, identifying metabolic bottlenecks, and discovering new drug targets.

Experimental Protocols

The following sections provide detailed, representative methodologies for the key applications of trideuterio(¹¹³C)methanol.

Protocol 1: Quantitative Analysis of a Drug Candidate in Plasma using LC-MS/MS with Trideuterio(¹¹³C)methanol as an Internal Standard

This protocol outlines a typical workflow for the quantification of a hypothetical drug, "Drug X," in human plasma.

1. Materials and Reagents:

  • Human plasma (with anticoagulant)

  • Drug X analytical standard

  • Trideuterio(¹¹³C)methanol (as internal standard)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Protein precipitation plates or microcentrifuge tubes

2. Preparation of Standards and Samples:

  • Stock Solutions: Prepare 1 mg/mL stock solutions of Drug X and trideuterio(¹¹³C)methanol in acetonitrile.

  • Calibration Standards: Serially dilute the Drug X stock solution with blank plasma to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution: Prepare a 100 ng/mL working solution of trideuterio(¹¹³C)methanol in acetonitrile.

  • Sample Preparation:

    • To 50 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 150 µL of the internal standard working solution.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate Drug X from endogenous plasma components (e.g., 5% to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for Drug X and trideuterio(¹¹³C)methanol.

4. Data Analysis:

  • Integrate the peak areas for Drug X and the trideuterio(¹¹³C)methanol internal standard.

  • Calculate the peak area ratio (Drug X / Internal Standard).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of Drug X in the unknown samples by interpolating their peak area ratios from the calibration curve.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample precip Protein Precipitation (Acetonitrile) plasma->precip is Internal Standard (¹³CD₃OH) is->precip cent Centrifugation precip->cent super Supernatant for Analysis cent->super lc HPLC/UHPLC Separation super->lc ms Mass Spectrometry (MRM Detection) lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio integrate->ratio cal Calibration Curve ratio->cal quant Quantification of Analyte cal->quant

Figure 1: Workflow for quantitative analysis using an internal standard.

Protocol 2: ¹³C Metabolic Flux Analysis of Methanol Metabolism

This protocol provides a general framework for tracing the metabolism of trideuterio(¹¹³C)methanol in a cell culture model.

1. Cell Culture and Labeling:

  • Culture cells of interest (e.g., hepatocytes) to mid-log phase.

  • Replace the standard culture medium with a medium containing a known concentration of trideuterio(¹¹³C)methanol as the sole carbon source or in combination with other unlabeled carbon sources.

  • Incubate the cells for a defined period to allow for the uptake and metabolism of the labeled methanol.

2. Metabolite Extraction:

  • Quench the metabolic activity rapidly by, for example, aspirating the medium and adding ice-cold 80% methanol.

  • Scrape the cells and collect the cell suspension.

  • Lyse the cells (e.g., by sonication or freeze-thaw cycles).

  • Centrifuge to pellet the cell debris.

  • Collect the supernatant containing the intracellular metabolites.

3. Derivatization (Optional):

  • For analysis by gas chromatography-mass spectrometry (GC-MS), metabolites may need to be derivatized to increase their volatility.

4. Mass Spectrometry Analysis:

  • Analyze the metabolite extract using high-resolution LC-MS or GC-MS.

  • Acquire full-scan mass spectra to identify the mass isotopomer distributions of key metabolites in the relevant pathways (e.g., one-carbon metabolism, glycolysis, TCA cycle).

5. Data Analysis and Flux Calculation:

  • Correct the raw mass spectrometry data for the natural abundance of ¹³C.

  • Use specialized software (e.g., INCA, Metran) to fit the mass isotopomer distribution data to a metabolic network model.

  • The software will then calculate the relative and absolute fluxes through the metabolic pathways of interest.

metabolic_flux_analysis cluster_labeling Cell Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis cluster_modeling Flux Calculation cells Cell Culture labeling Incubate with ¹³CD₃OH cells->labeling quench Quench Metabolism labeling->quench extract Extract Metabolites quench->extract ms LC-MS or GC-MS Analysis extract->ms data Mass Isotopomer Data ms->data flux Calculate Metabolic Fluxes data->flux model Metabolic Network Model model->flux

Figure 2: General workflow for ¹³C metabolic flux analysis.

Signaling and Metabolic Pathways

Trideuterio(¹¹³C)methanol is primarily used to probe metabolic pathways rather than signaling pathways directly. The metabolism of methanol in humans and many other organisms is a critical detoxification pathway.

methanol_metabolism cluster_pathway Methanol Metabolism methanol ¹³C-Methanol formaldehyde ¹³C-Formaldehyde methanol->formaldehyde Alcohol Dehydrogenase formate ¹³C-Formate formaldehyde->formate Aldehyde Dehydrogenase co2 ¹³CO₂ + H₂O formate->co2 Formate Dehydrogenase

Figure 3: Metabolic pathway of ¹³C-Methanol.

Trideuterio(¹¹³C)methanol is a versatile and powerful tool for researchers in the life sciences. Its primary applications as an internal standard for quantitative mass spectrometry and as a tracer for metabolic flux analysis provide invaluable data for drug development, disease research, and fundamental biology. The protocols and information provided in this guide offer a solid foundation for the successful implementation of this isotopically labeled compound in the laboratory.

References

Trideuterio(113C)methanol: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of trideuterio(¹³C)methanol, a crucial isotopically labeled compound in advanced scientific research. This guide details its chemical and physical properties, synthesis, and key applications, supported by experimental protocols and data visualizations.

Core Identifiers and Properties

Trideuterio(¹³C)methanol, with the chemical formula ¹³CD₃OH, is a stable isotope-labeled analog of methanol. The incorporation of a Carbon-13 atom and three deuterium atoms makes it an invaluable tool in a variety of analytical and metabolic studies.

Chemical Identifiers

A clear identification of trideuterio(¹³C)methanol is essential for procurement and regulatory purposes. The primary identifiers are summarized in the table below.

IdentifierValue
CAS Number 93704-35-9[1]
Linear Formula ¹³CD₃OH[1]
Synonyms Methyl-¹³C,d₃ alcohol[1]
InChI Key OKKJLVBELUTLKV-KQORAOOSSA-N[1]
MDL Number MFCD08702852[1]
PubChem Substance ID 329759160[1]
Physicochemical Properties

The key physical and chemical properties of trideuterio(¹³C)methanol are outlined below, providing essential data for experimental design and safety considerations.

PropertyValue
Molecular Weight 36.05 g/mol [1]
Density 0.888 g/mL at 25 °C (lit.)[1]
Boiling Point 64.7 °C (lit.)[1]
Melting Point -98 °C (lit.)[1]
Flash Point 9.7 °C - closed cup[1]
Isotopic Purity 99 atom % ¹³C, 98 atom % D[1]
Appearance Colorless liquid

Synthesis of Trideuterio(¹³C)methanol

The synthesis of trideuterio(¹³C)methanol involves the catalytic hydrogenation of ¹³C-labeled carbon monoxide with deuterium gas. This process is typically carried out at high pressure and temperature over a suitable catalyst, such as a copper-zinc oxide-alumina (Cu/ZnO/Al₂O₃) catalyst.

A generalized reaction scheme is as follows:

¹³CO + 2D₂ → ¹³CD₃OD

Synthesis_Pathway 13CO ¹³C-Carbon Monoxide Reactor High-Pressure Reactor 13CO->Reactor D2 Deuterium Gas D2->Reactor Catalyst Cu/ZnO/Al₂O₃ Catalyst (High T, High P) Catalyst->Reactor 13CD3OH_crude Crude ¹³CD₃OH Reactor->13CD3OH_crude Purification Distillation 13CD3OH_crude->Purification 13CD3OH_pure Pure ¹³CD₃OH Purification->13CD3OH_pure

A simplified workflow for the synthesis of trideuterio(¹³C)methanol.

Key Applications and Experimental Protocols

Trideuterio(¹³C)methanol serves as a critical tool in various research fields, primarily due to its utility as a tracer in metabolic studies and as an internal standard in analytical chemistry.

Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. ¹³C-based MFA is considered the gold standard for determining in vivo metabolic fluxes. In this context, trideuterio(¹³C)methanol can be used as a labeled substrate for methylotrophic organisms, such as the yeast Pichia pastoris, which can utilize methanol as a sole carbon source.

Experimental Protocol: ¹³C-MFA in Pichia pastoris

  • Cell Culture: Cultivate Pichia pastoris in a chemically defined medium where a specific proportion of the standard methanol is replaced with trideuterio(¹³C)methanol. The cells should be grown in a chemostat to achieve a metabolic steady state.

  • Metabolite Extraction: Quench the metabolism of the harvested cells rapidly, often using cold methanol, and then extract the intracellular metabolites.

  • Derivatization: Derivatize the extracted metabolites to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

  • GC-MS Analysis: Analyze the derivatized metabolites by GC-MS to determine the mass isotopomer distribution of key metabolites.

  • Data Analysis: Use specialized software to calculate the intracellular metabolic fluxes from the mass isotopomer data and a stoichiometric model of the organism's metabolism.

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Culture Cell Culture with ¹³CD₃OH Quenching Metabolic Quenching Extraction Metabolite Extraction Derivatization Derivatization GCMS GC-MS Analysis MID Mass Isotopomer Distribution GCMS->MID FluxCalc Flux Calculation Software FluxMap Metabolic Flux Map

Workflow for ¹³C-Metabolic Flux Analysis using ¹³CD₃OH.
Quantitative Proteomics (SILAC)

While Stable Isotope Labeling by Amino acids in Cell culture (SILAC) traditionally uses labeled amino acids, organisms that can synthesize amino acids from a single carbon source like methanol can be adapted for SILAC-based quantitative proteomics using trideuterio(¹³C)methanol. This allows for the differential proteomic analysis of cells grown in "light" (unlabeled methanol) versus "heavy" (¹³CD₃OH) media.

Experimental Protocol: SILAC-based Proteomics in Methylotrophic Yeast

  • Cell Culture: Grow two populations of methylotrophic yeast. One in a medium containing standard methanol ("light") and the other in a medium with trideuterio(¹³C)methanol ("heavy"). Ensure complete incorporation of the labeled methanol into the proteome over several cell divisions.

  • Sample Preparation: Combine equal amounts of protein from the "light" and "heavy" cell lysates.

  • Protein Digestion: Digest the combined protein mixture into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs in the mass spectra.

Internal Standard in Quantitative Mass Spectrometry

Trideuterio(¹³C)methanol is an excellent internal standard for the quantitative analysis of methanol and other small volatile organic compounds by mass spectrometry. Its chemical behavior is nearly identical to its unlabeled counterpart, but it is distinguishable by its higher mass.

Experimental Protocol: Quantification of Methanol using ¹³CD₃OH as an Internal Standard

  • Sample Preparation: To each sample and calibration standard, add a known amount of trideuterio(¹³C)methanol as the internal standard.

  • Extraction: If necessary, perform a sample extraction, for example, using headspace solid-phase microextraction (SPME) for volatile analysis.

  • GC-MS Analysis: Analyze the samples using GC-MS. Monitor the characteristic ions for both unlabeled methanol and the trideuterio(¹³C)methanol internal standard.

  • Quantification: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the calibration standards. Determine the concentration of the analyte in the samples from this calibration curve.

Safety and Handling

Trideuterio(¹³C)methanol should be handled with the same precautions as unlabeled methanol. It is a flammable liquid and is toxic if ingested, inhaled, or absorbed through the skin. Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Hazard and Precautionary Statements:

  • Hazard Statements: H225 (Highly flammable liquid and vapor), H301 + H311 + H331 (Toxic if swallowed, in contact with skin or if inhaled), H370 (Causes damage to organs).[1]

  • Precautionary Statements: P210 (Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor).[1]

This technical guide provides a foundational understanding of trideuterio(¹³C)methanol, its properties, synthesis, and key applications in scientific research. For specific experimental applications, it is always recommended to consult detailed protocols from peer-reviewed literature and to adhere to all institutional safety guidelines.

References

A Technical Guide to the Isotopic Enrichment of Trideuterio(¹¹³C)methanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Trideuterio(¹¹³C)methanol (¹³CD₃OH) is a stable isotope-labeled compound of significant interest in metabolic research, pharmacokinetic studies, and as a building block in the synthesis of complex labeled molecules for drug development. Its dual labeling with both Carbon-13 (¹³C) and deuterium (²H or D) provides a powerful tool for tracing metabolic pathways and quantifying metabolites with high precision using mass spectrometry and nuclear magnetic resonance spectroscopy. This technical guide provides an in-depth overview of the synthesis, isotopic enrichment analysis, and applications of trideuterio(¹¹³C)methanol, tailored for researchers, scientists, and professionals in the field of drug development.

Synthesis of Trideuterio(¹¹³C)methanol

The primary route for the synthesis of trideuterio(¹¹³C)methanol involves the catalytic hydrogenation of ¹³C-labeled carbon dioxide (¹³CO₂) with deuterium gas (D₂). This method allows for the direct incorporation of both the ¹³C and deuterium isotopes in a single process.

Experimental Protocol: Catalytic Hydrogenation of ¹³CO₂

Materials:

  • ¹³C-labeled carbon dioxide (¹³CO₂) of high isotopic purity (e.g., 99 atom % ¹³C)

  • High-purity deuterium gas (D₂)

  • Catalyst: Copper-zinc oxide (Cu-ZnO) or Palladium-zinc (PdZn) based catalysts are commonly employed for their high activity and selectivity towards methanol synthesis.[1][2]

  • High-pressure reactor system equipped with temperature and pressure controls

  • Solvent for product collection (if necessary)

  • Gas chromatograph (GC) for reaction monitoring

Procedure:

  • Catalyst Activation: The chosen catalyst is typically activated in situ within the reactor by reduction under a flow of diluted hydrogen or deuterium gas at elevated temperatures. This step is crucial to generate the active metallic phases required for catalysis.

  • Reaction Setup: The activated catalyst is loaded into the high-pressure reactor. The reactor is then sealed and purged with an inert gas to remove any residual air and moisture.

  • Reactant Introduction: A stoichiometric excess of deuterium gas is introduced into the reactor, followed by the ¹³C-labeled carbon dioxide. The reaction is typically performed at elevated pressures (e.g., 20-50 bar) and temperatures (e.g., 200-300 °C).[1]

  • Reaction Monitoring: The progress of the reaction can be monitored by analyzing the gas phase composition using an online gas chromatograph to measure the consumption of reactants and the formation of the product.

  • Product Collection: Upon completion of the reaction, the reactor is cooled, and the pressure is carefully released. The trideuterio(¹¹³C)methanol product is typically condensed and collected in a cold trap.

  • Purification: The collected crude product may be purified by distillation to remove any unreacted starting materials, byproducts (such as deuterated methane or carbon monoxide), and water.

dot

Caption: Workflow for the synthesis of trideuterio(¹¹³C)methanol.

Isotopic Enrichment Analysis

The determination of the isotopic enrichment of both ¹³C and deuterium in the final product is critical. This is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative Data Summary

The following table summarizes typical isotopic enrichment levels achievable for trideuterio(¹¹³C)methanol. The exact values will depend on the isotopic purity of the starting materials and the specifics of the synthesis and purification processes.

IsotopeEnrichment Level (atom %)Analytical Method
Carbon-13 (¹³C)> 99%¹³C NMR, Mass Spectrometry
Deuterium (D)> 99.5%¹H NMR, ²H NMR, Mass Spectrometry

Note: Data is representative of high-enrichment synthesis. Commercially available methanol-d4 often specifies a deuteration degree of at least 99.8%.

Experimental Protocols for Isotopic Enrichment Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹³C NMR for Carbon-13 Enrichment:

    • Sample Preparation: A small amount of the purified trideuterio(¹¹³C)methanol is dissolved in a suitable deuterated NMR solvent (e.g., chloroform-d, acetone-d6).

    • Data Acquisition: A quantitative ¹³C NMR spectrum is acquired. To ensure accurate quantification, a long relaxation delay (at least 5 times the longest T1 relaxation time of the carbon nucleus) and inverse-gated proton decoupling are used to suppress the Nuclear Overhauser Effect (NOE).

    • Data Analysis: The isotopic enrichment is determined by comparing the integral of the ¹³C signal of the methanol carbon to the integrals of the natural abundance ¹³C signals of a known internal standard or the solvent.

  • ¹H and ²H NMR for Deuterium Enrichment:

    • ¹H NMR: The degree of deuteration is determined by acquiring a high-resolution ¹H NMR spectrum. The residual proton signal of the methyl group is integrated and compared to the integral of a known internal standard. The very low intensity of the residual CHD₂OH and CH₂DOH signals relative to the standard allows for the calculation of the deuterium enrichment.

    • ²H NMR: A deuterium NMR spectrum will show a strong signal for the -CD₃ group. While less common for routine quantification, it can be used to confirm the presence and relative abundance of deuterium.

2. Mass Spectrometry (MS)

  • High-Resolution Mass Spectrometry (HRMS):

    • Sample Preparation: The sample is diluted in a suitable solvent and introduced into the mass spectrometer, typically via direct infusion or coupled with a gas or liquid chromatograph.

    • Data Acquisition: A high-resolution mass spectrum is acquired to resolve the different isotopologues of methanol.

    • Data Analysis: The isotopic enrichment is calculated from the relative intensities of the ion peaks corresponding to the different isotopologues (e.g., ¹³C¹H₃OH, ¹³C¹H₂DOH, ¹³C¹HD₂OH, ¹³CD₃OH). The high mass resolution allows for the separation of these species from potential isobaric interferences.

dot

Caption: Workflow for isotopic enrichment analysis of ¹³CD₃OD.

Applications in Drug Development and Research

Trideuterio(¹¹³C)methanol is a valuable tracer for in vivo and in vitro metabolic studies. The ¹³C label allows for tracing the carbon backbone of molecules, while the deuterium labels can provide insights into reaction mechanisms and kinetic isotope effects.

Use as a Metabolic Tracer:

In drug metabolism studies, ¹³CD₃OH can be used to synthesize ¹³C and deuterium-labeled drug candidates or their metabolites. When administered in a biological system, the labeled compounds can be traced and quantified using mass spectrometry. This allows for:

  • Metabolic Pathway Elucidation: Identifying the metabolic fate of a drug by tracking the appearance of the ¹³C and deuterium labels in various metabolites.

  • Pharmacokinetic (PK) Studies: Quantifying the absorption, distribution, metabolism, and excretion (ADME) of a drug with high sensitivity and specificity.

  • Flux Analysis: Determining the rate of metabolic reactions by measuring the rate of incorporation of the stable isotopes into downstream metabolites.

dot

Metabolic_Tracer_Pathway cluster_synthesis Labeled Compound Synthesis cluster_admin Biological System cluster_metabolism Metabolism cluster_analysis Analysis Tracer ¹³CD₃OD Labeled_Drug Labeled Drug (¹³C, D) Tracer->Labeled_Drug Chemical Synthesis Administration Administration (in vivo / in vitro) Labeled_Drug->Administration Metabolite_1 Labeled Metabolite 1 (¹³C, D) Administration->Metabolite_1 Metabolic Pathway A Metabolite_2 Labeled Metabolite 2 (¹³C, D) Administration->Metabolite_2 Metabolic Pathway B Analysis LC-MS/MS Analysis Metabolite_1->Analysis Metabolite_2->Analysis

Caption: Use of ¹³CD₃OD as a precursor for metabolic tracing studies.

References

A Technical Guide to the Fundamental Research Applications of Trideuterio(¹¹³C)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trideuterio(¹¹³C)methanol (CD₃¹³COH) is a stable, doubly isotopically labeled compound that serves as a powerful tool in a wide array of fundamental scientific research applications. The strategic incorporation of both deuterium (²H or D) and carbon-13 (¹³C) isotopes provides unique advantages for tracing metabolic pathways, elucidating reaction mechanisms, and quantifying molecular interactions. This in-depth technical guide explores the core applications of trideuterio(¹¹³C)methanol, providing detailed experimental protocols, quantitative data summaries, and visual representations of key workflows and pathways to empower researchers in their scientific endeavors.

The distinct nuclear properties of deuterium and ¹³C make them invaluable probes in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Deuterium labeling can simplify proton NMR spectra and introduce a kinetic isotope effect, which is useful for studying reaction mechanisms.[1] Carbon-13 labeling allows for direct tracking of carbon backbones through metabolic pathways and provides a basis for quantitative analysis.[1][2] The combination of both labels in a single molecule like trideuterio(¹¹³C)methanol offers enhanced specificity and a wealth of information in complex biological and chemical systems.[2]

This guide will delve into the synthesis of this versatile compound and its primary applications in quantitative NMR (qNMR) and metabolic flux analysis (MFA), with a particular focus on its role in studying one-carbon metabolism.

Synthesis of Trideuterio(¹¹³C)methanol

The synthesis of trideuterio(¹¹³C)methanol is a critical first step for its application in research. While various methods exist for the synthesis of deuterated and ¹³C-labeled compounds, a common approach for producing doubly labeled methanol involves the reduction of a ¹³C-labeled carbon source with a deuterium donor.

A general synthetic strategy involves the reaction of ¹³C-labeled carbon monoxide (¹³CO) with deuterium gas (D₂) over a suitable catalyst.[3]

Reaction:

¹³CO + 2D₂ → CD₃¹³OD

Experimental Protocol: Catalytic Hydrogenation of ¹³C-Carbon Monoxide

Materials:

  • ¹³C-enriched carbon monoxide (¹³CO) gas

  • Deuterium (D₂) gas

  • Catalyst: A mixed metal oxide catalyst, such as copper-zinc oxide-alumina (Cu/ZnO/Al₂O₃)[4]

  • High-pressure reactor

  • Gas handling and purification system

  • Condensation and collection system

Procedure:

  • Catalyst Preparation and Activation: Prepare or procure a suitable methanol synthesis catalyst. The catalyst is typically activated by reduction in a stream of hydrogen or deuterium gas at elevated temperatures.

  • Reactor Setup: The high-pressure reactor is charged with the activated catalyst. The system is then purged with an inert gas to remove any air and moisture.

  • Reaction Conditions: A mixture of ¹³C-carbon monoxide and deuterium gas is introduced into the reactor. The reaction is typically carried out at high pressures (50-100 atm) and elevated temperatures (200-300 °C).[4] The stoichiometry of the reactants is carefully controlled to optimize the yield of methanol.

  • Product Condensation: The gaseous effluent from the reactor, containing trideuterio(¹¹³C)methanol, unreacted gases, and any byproducts, is passed through a condenser. The methanol product is selectively condensed into a liquid.

  • Purification: The collected liquid is then purified by distillation to separate the trideuterio(¹¹³C)methanol from any water or other impurities.[5] The purity of the final product can be assessed by gas chromatography and NMR spectroscopy.

Logical Relationship of Synthesis Steps

Synthesis_Workflow catalyst Catalyst Preparation and Activation reactor Reactor Setup and Purging catalyst->reactor reaction Catalytic Reaction (13CO + 2D2) reactor->reaction condensation Product Condensation reaction->condensation purification Purification (Distillation) condensation->purification product Trideuterio(113C)methanol purification->product

Synthesis workflow for trideuterio(¹¹³C)methanol.

Application 1: Quantitative NMR (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful analytical technique for determining the concentration of a substance in a sample with high accuracy and precision.[6] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[7] Trideuterio(¹¹³C)methanol can be utilized as an internal standard in qNMR experiments, particularly for the quantification of analytes in complex mixtures.

Experimental Protocol: qNMR using Trideuterio(¹¹³C)methanol as an Internal Standard

Objective: To determine the concentration of an analyte in a solution using trideuterio(¹¹³C)methanol as an internal standard.

Materials:

  • Analyte of interest

  • Trideuterio(¹¹³C)methanol of known high purity

  • Appropriate deuterated NMR solvent (e.g., Chloroform-d, DMSO-d₆)

  • High-resolution NMR spectrometer

  • Analytical balance

  • Volumetric glassware

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the analyte and the trideuterio(¹¹³C)methanol internal standard.[8]

    • Dissolve both compounds in a precise volume of a suitable deuterated NMR solvent in a volumetric flask.[6]

    • Transfer an aliquot of this solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹³C NMR spectrum of the sample.

    • Key Acquisition Parameters for Quantitation:

      • Pulse Angle: Use a 90° pulse to ensure maximum signal intensity.[7]

      • Relaxation Delay (d1): Set a long relaxation delay (at least 5 times the longest T₁ relaxation time of the signals of interest) to ensure complete relaxation of all nuclei between scans. This is crucial for accurate integration.[7][9]

      • Decoupling: Use inverse-gated decoupling to suppress the nuclear Overhauser effect (NOE), which can lead to inaccurate signal integrals.[7]

      • Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[7]

  • Data Processing and Analysis:

    • Process the acquired spectrum with appropriate phasing and baseline correction.

    • Integrate the area of a well-resolved signal from the analyte and the ¹³C signal from the trideuterio(¹¹³C)methanol.

    • Calculate the concentration of the analyte using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / V)

    Where:

    • Canalyte = Concentration of the analyte

    • Ianalyte = Integral of the analyte signal

    • Nanalyte = Number of ¹³C nuclei giving rise to the analyte signal

    • IIS = Integral of the internal standard signal (from ¹³C of methanol)

    • NIS = Number of ¹³C nuclei giving rise to the internal standard signal (NIS = 1)

    • MWanalyte = Molecular weight of the analyte

    • MWIS = Molecular weight of the internal standard (trideuterio(¹¹³C)methanol)

    • mIS = Mass of the internal standard

    • V = Volume of the solvent

Quantitative Data Summary

The following table provides typical NMR parameters for trideuterio(¹¹³C)methanol that are relevant for its use as a qNMR standard.

ParameterValueReference
¹³C Chemical Shift (in CDCl₃)~49.0 ppm[1]
¹J(¹³C-¹H)Not applicable (deuterated)
¹J(¹³C-²H)~22 Hz[1]

Experimental Workflow for qNMR

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing and Analysis weigh Accurately weigh analyte and internal standard dissolve Dissolve in deuterated solvent weigh->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire 13C NMR spectrum (long d1, 90° pulse, inverse-gated decoupling) transfer->acquire process Phase and baseline correction acquire->process integrate Integrate analyte and internal standard signals process->integrate calculate Calculate analyte concentration integrate->calculate

Workflow for quantitative NMR using an internal standard.

Application 2: Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[10] By introducing an isotopically labeled substrate, such as trideuterio(¹¹³C)methanol, into a cell culture, researchers can trace the path of the labeled atoms through the metabolic network.[10] The resulting labeling patterns in downstream metabolites are then measured by mass spectrometry (MS) or NMR, and this data is used to computationally estimate the intracellular fluxes.[2][10]

Trideuterio(¹¹³C)methanol is particularly useful for studying one-carbon (1C) metabolism, a set of essential reactions that involve the transfer of one-carbon units.[11][12]

Experimental Protocol: ¹³C-Metabolic Flux Analysis using Trideuterio(¹¹³C)methanol

Objective: To quantify the metabolic fluxes in a cell culture using trideuterio(¹¹³C)methanol as a tracer.

Materials:

  • Cell line of interest

  • Cell culture medium

  • Trideuterio(¹¹³C)methanol

  • Quenching solution (e.g., cold methanol)

  • Extraction solvent (e.g., methanol/water/chloroform mixture)[13]

  • LC-MS or GC-MS system

Procedure:

  • Cell Culture and Labeling:

    • Culture the cells under the desired experimental conditions.

    • Introduce trideuterio(¹¹³C)methanol into the culture medium at a known concentration. The cells will take up and metabolize the labeled methanol.[10]

    • Allow the cells to grow for a sufficient period to reach a metabolic and isotopic steady state.[2]

  • Metabolite Quenching and Extraction:

    • Rapidly quench the metabolic activity of the cells by, for example, adding a cold quenching solution.[14]

    • Extract the intracellular metabolites using a suitable extraction solvent. A common method is a biphasic extraction with a methanol/water/chloroform mixture to separate polar and nonpolar metabolites.[13][14]

  • Mass Spectrometry Analysis:

    • Analyze the extracted metabolites using LC-MS or GC-MS. The mass spectrometer will detect the mass isotopologue distributions (MIDs) of the metabolites, which reflect the incorporation of the ¹³C label.[2]

  • Data Analysis and Flux Calculation:

    • The measured MIDs are corrected for the natural abundance of isotopes.

    • This data, along with other measured rates (e.g., substrate uptake and product secretion rates), is then used as input for a computational model of the metabolic network.

    • Software packages such as INCA or Metran are used to estimate the intracellular metabolic fluxes by minimizing the difference between the experimentally measured and the model-predicted MIDs.[10]

Quantitative Data Summary

The following table shows a hypothetical, yet representative, mass isotopologue distribution (MID) for a downstream metabolite, serine, after labeling with trideuterio(¹¹³C)methanol. This type of data is used for flux calculations.

Mass IsotopologueAbundance (%)
M+0 (unlabeled)40
M+150
M+28
M+32

Experimental Workflow for Metabolic Flux Analysis

MFA_Workflow cluster_exp Experiment cluster_analysis Analysis culture Cell Culture with This compound quench Metabolic Quenching culture->quench extract Metabolite Extraction quench->extract ms Mass Spectrometry (LC-MS or GC-MS) extract->ms data Data Processing (MID determination) ms->data flux Flux Calculation (Computational Modeling) data->flux

General workflow for ¹³C-metabolic flux analysis.
Tracing One-Carbon Metabolism

One-carbon metabolism is a crucial network of pathways that provides one-carbon units for the synthesis of nucleotides, amino acids, and for methylation reactions.[11][12] Trideuterio(¹¹³C)methanol can serve as a tracer for this pathway, as it can be oxidized to formaldehyde and then to formate, which can then enter the folate cycle.[11]

Signaling Pathway: One-Carbon Metabolism

One_Carbon_Metabolism methanol This compound formaldehyde Formaldehyde methanol->formaldehyde formate Formate formaldehyde->formate ten_formyl_THF 10-Formyl-THF formate->ten_formyl_THF + THF THF Tetrahydrofolate (THF) purines Purine Synthesis ten_formyl_THF->purines five_ten_methylene_THF 5,10-Methylene-THF ten_formyl_THF->five_ten_methylene_THF serine Serine five_ten_methylene_THF->serine nucleotides Nucleotide Synthesis five_ten_methylene_THF->nucleotides five_methyl_THF 5-Methyl-THF five_ten_methylene_THF->five_methyl_THF glycine Glycine serine->glycine methionine Methionine five_methyl_THF->methionine sam S-adenosylmethionine (SAM) methionine->sam methylation Methylation Reactions sam->methylation

Simplified diagram of one-carbon metabolism showing the entry of labeled methanol.

Conclusion

Trideuterio(¹¹³C)methanol is a highly versatile and valuable tool for fundamental research in chemistry and biology. Its unique isotopic labeling pattern enables precise and detailed investigations into molecular structure, concentration, and metabolic pathways. The applications in quantitative NMR and metabolic flux analysis, as detailed in this guide, provide researchers with powerful methodologies to advance their understanding of complex systems. As analytical technologies continue to improve, the utility of such sophisticated isotopic probes is expected to expand even further, opening up new avenues of scientific discovery.

References

A Comprehensive Technical Guide to the Material Safety of Trideuterio(113C)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the material safety data for trideuterio(113C)methanol (CAS No. 1205537-83-7). The safety information presented is based on data for the closely related compound, Methanol-d3 (CAS No. 1849-29-2), as the single neutron difference in the carbon-13 isotope is not expected to significantly alter its chemical or toxicological properties. This document is intended to equip laboratory personnel with the necessary information for the safe handling, storage, and disposal of this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is a highly flammable liquid and vapor, and is toxic if swallowed, in contact with skin, or if inhaled.[1][2][3][4] It can also cause damage to organs, particularly the optic nerve and the central nervous system (CNS).[2][4][5][6]

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Flammable Liquids2H225: Highly flammable liquid and vapor.[1][2][3][7][8]
Acute Toxicity, Oral3H301: Toxic if swallowed.[1][3][7][8]
Acute Toxicity, Dermal3H311: Toxic in contact with skin.[1][3][7][8]
Acute Toxicity, Inhalation3H331: Toxic if inhaled.[1][3][7][8]
Specific Target Organ Toxicity (Single Exposure)1H370: Causes damage to organs.[1][2][3][7][8]

GHS Label Elements:

  • Signal Word: Danger[1][2][4][5][9]

  • Hazard Pictograms:

    • GHS02: Flame[1][7][9]

    • GHS06: Skull and Crossbones[1][7][9]

    • GHS08: Health Hazard[1]

The following diagram illustrates the GHS hazard classification for this compound.

GHS_Classification cluster_hazards GHS Hazard Classification cluster_pictograms Hazard Pictograms cluster_signal Signal Word Flammable_Liquid Flammable Liquid Category 2 Flame 🔥 Acute_Toxicity Acute Toxicity (Oral, Dermal, Inhalation) Category 3 Skull 💀 STOT_SE Specific Target Organ Toxicity (Single Exposure) Category 1 Health ☣️ Danger Danger

GHS Hazard Communication for this compound.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of methanol, which are expected to be very similar to those of this compound.

PropertyValue
Molecular Formula CH3OH
Molecular Weight 32.04 g/mol [3][10][11][12][13]
Appearance Colorless liquid[5][12][14][15]
Odor Alcohol-like[5][14]
Melting Point -98 °C / -144.4 °F[5]
Boiling Point 64.7 °C / 148.5 °F @ 760 mmHg[5]
Flash Point 9.7 °C / 49.5 °F[5]
Vapor Pressure 128 hPa @ 20 °C[5]
Vapor Density 1.11[5]
Specific Gravity 0.791[5]
Solubility in Water Miscible[5][12][14]
Autoignition Temperature 455 °C[16]
Lower Explosion Limit 6.0 vol %[5][13]
Upper Explosion Limit 31.00 vol %[5]

Toxicology and Health Effects

Methanol is toxic and can be absorbed through ingestion, inhalation, and skin contact.[17] The toxicity of methanol is primarily due to its metabolic products, formaldehyde and formic acid, which can cause metabolic acidosis and cellular damage.[18]

Acute Effects:

  • Inhalation: May cause irritation of the respiratory tract. High vapor concentrations can lead to headache, drowsiness, nausea, vomiting, blurred vision, blindness, coma, and even death.[10]

  • Ingestion: Poisonous and can be fatal if swallowed.[5][10] Even small amounts can cause blindness.[10][19] Symptoms may include stomach ache, nausea, and vomiting.[10]

  • Skin Contact: Causes skin irritation.[10] Prolonged or repeated contact can lead to redness, itching, and dryness.[10] Skin absorption can occur, leading to systemic effects similar to ingestion.[10]

  • Eye Contact: Causes irritation.[10]

Chronic Effects: Prolonged exposure may lead to damage to the eyesight and central nervous system disorders.[10] It may also have adverse reproductive effects.[10]

Toxicity Data (Methanol):

TestSpeciesRouteValue
LD50RatOral6200 mg/kg[3]
LD50RabbitDermal17100 mL/kg[16]
LC50RatInhalation64,000 ppm/4 hr[14]
LC50RatInhalation (gas)85.26 mg/L (4 h)[16]

The following diagram illustrates the metabolic pathway of methanol and the resulting toxicity.

Methanol_Toxicity Methanol Methanol Formaldehyde Formaldehyde Methanol->Formaldehyde Alcohol Dehydrogenase Formic_Acid Formic_Acid Formaldehyde->Formic_Acid Aldehyde Dehydrogenase Toxicity Toxicity Formic_Acid->Toxicity Causes

Metabolic pathway leading to methanol toxicity.

Handling and Storage Protocols

Safe Handling Procedures:

  • Use only in well-ventilated areas or under a chemical fume hood.[5]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][2][3][5][7][8] No smoking.[1][2][3][5][7][8]

  • Ground and bond containers and receiving equipment to prevent static discharge.[4][5][7][8][9]

  • Use non-sparking tools.[3][4][5][7][8][9]

  • Avoid contact with skin, eyes, and clothing.[3][5]

  • Do not breathe vapors or mist.[3][5]

  • Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in work areas.[3][5][7]

Storage Conditions:

  • Store in a cool, dry, and well-ventilated place.[2]

  • Keep containers tightly closed.[2][4][5][7][9]

  • Store in a flammable liquids storage cabinet.

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

The following diagram outlines the recommended workflow for handling this compound in a laboratory setting.

Handling_Workflow Start Start Wear_PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Start->Wear_PPE Work_in_Hood Work in a Fume Hood Wear_PPE->Work_in_Hood Ground_Equipment Ground and Bond Equipment Work_in_Hood->Ground_Equipment Use_NonSparking_Tools Use Non-Sparking Tools Ground_Equipment->Use_NonSparking_Tools Dispense_Chemical Dispense Chemical Use_NonSparking_Tools->Dispense_Chemical Close_Container Tightly Close Container Dispense_Chemical->Close_Container Store_Properly Store in Flammable Cabinet Close_Container->Store_Properly Clean_Up Clean Work Area Store_Properly->Clean_Up Remove_PPE Remove PPE Clean_Up->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands End End Wash_Hands->End

Recommended workflow for handling this compound.

First Aid Measures

General Advice: Immediate medical attention is required.[2][3] Show the safety data sheet to the doctor in attendance.[3]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician immediately.[1][8]

  • Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Call a physician immediately.[1][8]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[2]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.[5]

Fire-Fighting Measures

Extinguishing Media:

  • Suitable: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[3]

  • Unsuitable: Do not use a solid water stream as it may scatter and spread the fire.

Specific Hazards:

  • Highly flammable liquid and vapor.[2][3]

  • Vapors are heavier than air and may travel to a source of ignition and flash back.[9][14][20]

  • Containers may explode when heated.[5]

  • Hazardous combustion products include carbon monoxide and carbon dioxide.[7][9]

Fire-Fighting Procedures: Wear self-contained breathing apparatus (SCBA) and full protective gear.[7][9] Use water spray to cool unopened containers.

Accidental Release Measures

Personal Precautions:

  • Evacuate personnel to safe areas.[21]

  • Remove all sources of ignition.[5][21]

  • Ensure adequate ventilation.[21]

  • Wear personal protective equipment.[1][9][21]

  • Avoid contact with skin, eyes, and clothing. Do not breathe vapors.[1][3][21]

Environmental Precautions:

  • Prevent further leakage or spillage if safe to do so.[21]

  • Do not let the product enter drains.[1][7][8][9][21]

Methods for Cleaning Up:

  • Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[1][5][9]

  • Keep in suitable, closed containers for disposal.[5]

  • Use non-sparking tools and explosion-proof equipment.[3][5]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations. Waste should be handled by a licensed waste disposal company. Do not dispose of it with household waste or into the sewer system.

This technical guide provides a summary of the key safety information for this compound. It is essential for all personnel handling this substance to be thoroughly familiar with this information and to follow all recommended safety procedures. Always refer to the complete Safety Data Sheet (SDS) for detailed information.

References

Discovery of Deuterated Methanol in Interstellar Space: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The detection of deuterated isotopologues of methanol, a key organic molecule in the interstellar medium (ISM), provides a crucial window into the physical and chemical conditions governing star and planet formation. This technical guide details the seminal discoveries of singly and doubly deuterated methanol, outlining the observational methodologies, presenting key quantitative data, and illustrating the proposed formation pathways. The high levels of deuterium fractionation observed in methanol challenge existing astrochemical models and suggest a rich chemistry occurring on the surfaces of cold dust grains, a legacy inherited by nascent stellar and planetary systems.

Introduction

Methanol (CH₃OH) is one of the most abundant organic molecules found in the interstellar medium and is considered a precursor to more complex organic species.[1] Its deuterated forms, primarily CH₂DOH and CH₃OD, are powerful tracers of the chemical and physical history of the environments in which they are found. The relative abundance of these deuterated species compared to normal methanol, known as the deuterium fractionation, is highly sensitive to temperature and the formation environment.[1][2] In the cold, dense conditions of pre-stellar cores (10-20 K), deuterium fractionation is significantly enhanced compared to the cosmic elemental D/H ratio of approximately 10⁻⁵.[2][3] This guide provides a comprehensive overview of the discovery of these important molecules.

Observational Discoveries

The first definitive detections of both singly and doubly deuterated methanol were made in the early 2000s towards the low-mass solar-type protostar IRAS 16293-2422.[4][5] This source has since become a benchmark for studies of interstellar deuteration. Subsequent observations have expanded the inventory of deuterated methanol to include various environments, from cold, starless cores to more evolved protostellar systems and even comets.[1][3][6]

Key Observational Campaigns

Observations of deuterated methanol are primarily conducted at millimeter and submillimeter wavelengths, targeting the rotational transitions of the molecules.

  • Telescopes and Instruments:

    • Atacama Large Millimeter/submillimeter Array (ALMA): A powerful interferometer that provides high angular resolution and sensitivity, enabling detailed mapping of the distribution of deuterated methanol within protostellar systems.[1][7]

    • IRAM 30m Telescope: A single-dish telescope that has been instrumental in surveying various sources and detecting numerous transitions of deuterated methanol, including in pre-stellar cores like L1544.[8][9]

    • IRAM Plateau de Bure Interferometer (PdBI): An earlier interferometer that contributed to early studies of deuterated methanol in protostars.[1]

Experimental Protocols: Radio Astronomical Observations

The detection of deuterated methanol relies on the principles of rotational spectroscopy.

  • Target Selection: Sources are chosen based on indicators of cold, dense gas and active star formation, such as strong dust continuum emission and the presence of other complex organic molecules.

  • Frequency Tuning: Receivers on the telescopes are tuned to the specific frequencies of the rotational transitions of CH₂DOH, CH₃OD, and other isotopologues. These frequencies are precisely known from laboratory spectroscopic measurements.

  • Data Acquisition: The telescope observes the target source, collecting the faint signals from space. The raw data consists of signal intensity as a function of frequency.

  • Data Reduction and Calibration: The raw data is processed to remove atmospheric and instrumental effects. This involves calibration using observations of known sources.

  • Spectral Analysis: The calibrated spectra are analyzed to identify the characteristic emission lines of the targeted molecules. The lines are fitted with profiles (e.g., Gaussian) to determine their intensity, width, and velocity.[6][10]

  • Column Density Derivation: Assuming either Local Thermodynamic Equilibrium (LTE) or using non-LTE radiative transfer models, the observed line intensities are converted into column densities—the number of molecules per unit area along the line of sight. This allows for the calculation of abundance ratios relative to the main isotopologue, CH₃OH.[1][9]

Quantitative Data

The abundance ratios of deuterated methanol isotopologues provide critical constraints for chemical models. The data reveals a high degree of fractionation, particularly in cold environments.

Target SourceMoleculeAbundance Ratio w.r.t. CH₃OH[CH₂DOH]/[CH₃OD] RatioReference(s)
IRAS 16293-2422 (Low-mass Protostar)CH₂DOH0.9 ± 0.3~22.5[4][5]
CH₃OD0.04 ± 0.02[4][5]
CHD₂OH0.2 ± 0.1[4][5]
Orion KL (High-mass Star-forming Region)CH₃OD~0.015 - 0.104~1[2]
L1544 (Pre-stellar Core)CH₂DOH0.10 ± 0.03≥ 10[9]
CH₃ODNot detected[9]
NGC 7538-IRS1 (High-mass Protostar)CH₂DOH(32 ± 8) x 10⁻⁴3.2 ± 1.5[8]
CH₃OD(10 ± 4) x 10⁻⁴[8]
Comet 67P/Churyumov–GerasimenkoD-methanol (combined)0.055 ± 0.0046-[3]

Formation Pathways of Deuterated Methanol

The observed high levels of deuteration in methanol are not achievable through gas-phase chemistry alone and are believed to predominantly occur on the icy mantles of interstellar dust grains at temperatures around 10 K.[9][11]

Primary Formation on Grain Surfaces

The primary route to methanol and its deuterated forms is the successive hydrogenation and deuteration of carbon monoxide (CO) on ice surfaces.

Caption: Successive hydrogenation/deuteration of CO on ice grains.

At the low temperatures of pre-stellar cores, the abundance of atomic deuterium (D) in the gas phase can become significantly enhanced relative to atomic hydrogen (H). This leads to a higher probability of D atoms, rather than H atoms, sticking to the grain surfaces and participating in these reactions, resulting in highly deuterated formaldehyde (H₂CO) and methanol.[11]

H-D Substitution and Exchange Reactions

In addition to direct formation, substitution and exchange reactions on the ice mantle can alter the deuteration of methanol.

  • H-D Substitution: Experiments have shown that H atoms in already-formed CH₃OH can be substituted by D atoms from the gas phase, contributing to the formation of multi-deuterated species.[11]

  • H-D Exchange: The formation of CH₃OD is thought to be enhanced by H-D exchange reactions between CH₃OH and deuterated water (HDO, D₂O) within the ice mantle, particularly as the ice is gently heated.[2][12] This process can explain the observed low [CH₂DOH]/[CH₃OD] ratios in warmer regions like Orion KL.[2]

Formation_Pathways cluster_0 Grain Surface Chemistry cluster_1 Gas Phase CO CO H2CO_iso H₂CO, HDCO, D₂CO CO->H2CO_iso + H, D atoms CH2DOH CH₂DOH H2CO_iso->CH2DOH + H, D atoms CH3OH CH₃OH CH3OH->CH2DOH + D atom (Substitution) CH3OD CH₃OD CH3OH->CH3OD + HDO/D₂O (H-D Exchange) Gas_CH2DOH CH₂DOH (gas) CH2DOH->Gas_CH2DOH Sublimation Gas_CH3OD CH₃OD (gas) CH3OD->Gas_CH3OD Sublimation HDO_D2O HDO, D₂O

Caption: Key formation and modification pathways for deuterated methanol.

Observational Workflow

The process of discovering and characterizing deuterated methanol in interstellar space follows a structured workflow.

G A Source Selection (e.g., Pre-stellar Core) B Telescope Observation (e.g., ALMA, IRAM 30m) A->B C Data Calibration & Reduction B->C D Spectral Line Identification C->D E Radiative Transfer Modeling (LTE / non-LTE) D->E F Derive Column Densities E->F G Calculate Abundance Ratios ([CH₂DOH]/[CH₃OH], etc.) F->G H Compare with Chemical Models G->H

Caption: Workflow for the observation and analysis of interstellar molecules.

Conclusion and Future Directions

The discovery and ongoing study of deuterated methanol have profoundly impacted our understanding of interstellar chemistry. The high fractionation ratios observed point to a rich chemistry occurring in the coldest phases of star formation, with these chemically processed materials being incorporated into protoplanetary disks and, eventually, comets and planets.[3]

Future research will focus on:

  • Higher spatial resolution observations with ALMA to pinpoint the exact location of deuterated methanol emission within protostellar systems.

  • Detection of more highly deuterated species , such as CHD₂OH and CD₃OH, in a wider range of sources to further constrain formation models.[6][11]

  • Laboratory experiments that simulate interstellar ice conditions to better understand the reaction rates and mechanisms of deuteration.[11]

  • Refined chemical models that incorporate the latest experimental and observational data to create a more complete picture of methanol's journey from interstellar clouds to planetary systems.[1][13]

References

Methodological & Application

Application Notes & Protocols for Quantitative NMR using Trideuterio(¹³C)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of trideuterio(¹³C)methanol as an internal standard for quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This isotopically labeled standard offers significant advantages for accurate and precise quantification of organic molecules in complex mixtures, making it a valuable tool in pharmaceutical research, process development, and quality control.

Introduction to Trideuterio(¹³C)methanol in qNMR

Quantitative NMR (qNMR) is a powerful analytical technique that allows for the determination of the concentration of a substance by comparing the integral of its NMR signal to that of a certified reference material (internal standard) of known concentration. The choice of internal standard is critical for the accuracy and reliability of qNMR results.

Trideuterio(¹³C)methanol (CD₃¹³COH) is an ideal internal standard for ¹³C qNMR for several key reasons:

  • Single, Sharp Resonance: It exhibits a single, sharp signal in the ¹³C NMR spectrum, simplifying integration and minimizing the chance of signal overlap with the analyte.

  • Isotopic Enrichment: The ¹³C enrichment provides a strong signal, while the deuterium labeling (trideuterio) simplifies the ¹H spectrum and can be beneficial in certain applications.

  • Chemical Inertness: Methanol is relatively inert and is unlikely to react with a wide range of analytes.

  • Volatility: Its moderate volatility allows for easy removal from the sample after analysis if required.

  • Solubility: It is soluble in a variety of common NMR solvents.

The primary advantage of using a ¹³C-labeled internal standard is the circumvention of issues related to the Nuclear Overhauser Effect (NOE) and long T₁ relaxation times often encountered in ¹³C NMR. By using an isotopically enriched standard, the signal intensity is significantly enhanced, leading to shorter acquisition times and improved signal-to-noise ratios.

Key Advantages of Trideuterio(¹³C)methanol

FeatureAdvantage in qNMR
¹³C Enrichment (99 atom % ¹³C) Strong, easily detectable NMR signal, reducing experiment time.
Deuteration (Trideuterio) Simplifies the ¹H spectrum, reducing potential interferences.
Single ¹³C Signal Minimizes the probability of signal overlap with the analyte.
High Purity Ensures accurate quantification without interference from impurities.
Chemical Stability Does not degrade during sample preparation or analysis.

Experimental Workflow for ¹³C qNMR

The following diagram illustrates the general workflow for conducting a quantitative ¹³C NMR experiment using trideuterio(¹³C)methanol as an internal standard.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_processing Data Processing & Analysis weigh_analyte Accurately weigh analyte dissolve Dissolve in deuterated solvent (e.g., DMSO-d₆, CDCl₃) weigh_analyte->dissolve weigh_standard Accurately weigh trideuterio(¹³C)methanol weigh_standard->dissolve transfer Transfer to NMR tube dissolve->transfer insert_sample Insert sample into spectrometer transfer->insert_sample shim Shim magnet homogeneity insert_sample->shim acquire Acquire ¹³C spectrum (Inverse-gated decoupling) shim->acquire phase Phase spectrum acquire->phase baseline Baseline correction phase->baseline integrate Integrate analyte and standard signals baseline->integrate calculate Calculate analyte purity/ concentration integrate->calculate

Caption: General workflow for quantitative ¹³C NMR analysis.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for determining the purity of a solid analyte using trideuterio(¹³C)methanol as an internal standard.

Materials and Reagents
  • Analyte of interest (solid)

  • Trideuterio(¹³C)methanol (purity ≥ 99%)

  • Deuterated NMR solvent (e.g., DMSO-d₆, CDCl₃)

  • Paramagnetic relaxation agent (e.g., Chromium(III) acetylacetonate, Cr(acac)₃) (optional, but recommended)

  • High-precision analytical balance (readability ± 0.01 mg)

  • 5 mm NMR tubes

  • Volumetric flasks and pipettes

Sample Preparation
  • Analyte Preparation: Accurately weigh approximately 10-20 mg of the analyte into a clean, dry vial. Record the exact weight.

  • Internal Standard Preparation: Accurately weigh approximately 5-10 mg of trideuterio(¹³C)methanol into the same vial. Record the exact weight.

  • Solvent and Relaxation Agent: To the vial, add the appropriate volume of deuterated solvent (e.g., 0.7 mL for a standard 5 mm NMR tube). If using a relaxation agent to shorten T₁ relaxation times, add a small, known amount (e.g., 5-10 mg of Cr(acac)₃).[1][2]

  • Dissolution: Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing or sonication.

  • Transfer: Carefully transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

The following parameters are recommended for a typical 400 MHz NMR spectrometer. Optimization may be required depending on the specific instrument and analyte.

ParameterRecommended ValueRationale
Pulse Program zgig (Inverse-gated decoupling)Suppresses the Nuclear Overhauser Effect (NOE) for accurate integration.[3][4]
Acquisition Time (AQ) 1.0 - 2.0 sTo ensure good digital resolution.
Relaxation Delay (D1) 5 x T₁ of the slowest relaxing carbonEnsures full relaxation of all signals between scans for accurate quantification.[2][5] A longer delay (e.g., 30-60s) is a safe starting point if T₁ is unknown and no relaxation agent is used.[6]
Pulse Angle 90°To maximize signal intensity.
Number of Scans (NS) 128 - 1024 (or more)Sufficient scans to achieve a good signal-to-noise ratio (S/N > 150:1) for accurate integration.
Temperature 298 KMaintain a constant temperature for reproducibility.
Data Processing
  • Fourier Transform: Apply an exponential line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio.

  • Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the entire spectrum.

  • Integration: Integrate the well-resolved signal of the trideuterio(¹³C)methanol and one or more well-resolved signals of the analyte.

Calculation of Analyte Purity

The purity of the analyte can be calculated using the following formula:

Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

Where:

  • I_analyte : Integral of the analyte signal

  • I_std : Integral of the trideuterio(¹³C)methanol signal

  • N_analyte : Number of carbon atoms giving rise to the integrated analyte signal

  • N_std : Number of carbon atoms for the standard (N_std = 1)

  • MW_analyte : Molecular weight of the analyte

  • MW_std : Molecular weight of trideuterio(¹³C)methanol (34.05 g/mol )

  • m_analyte : Mass of the analyte

  • m_std : Mass of the internal standard

  • Purity_std : Purity of the trideuterio(¹³C)methanol standard

Quantitative Data Summary

The following table presents example data for the purity determination of two hypothetical drug compounds using the protocol described above.

AnalyteMass Analyte (mg)Mass Standard (mg)Integral AnalyteIntegral StandardMW Analyte ( g/mol )Calculated Purity (%)
Compound A 15.237.511.001.25250.3198.7
Compound B 18.918.121.501.10312.4599.2

Note: The purity of the trideuterio(¹³C)methanol internal standard was assumed to be 99.5% for these calculations.

Logical Relationships in qNMR Quantification

The accuracy of the final calculated purity is dependent on the precise measurement of several key parameters. The following diagram illustrates these dependencies.

qNMR_Logic cluster_mass Mass Measurements cluster_nmr_data NMR Data cluster_constants Known Constants Purity Analyte Purity m_analyte Mass of Analyte m_analyte->Purity m_std Mass of Standard m_std->Purity I_analyte Integral of Analyte I_analyte->Purity I_std Integral of Standard I_std->Purity MW_analyte MW of Analyte MW_analyte->Purity MW_std MW of Standard MW_std->Purity N_analyte Number of Carbons (Analyte) N_analyte->Purity N_std Number of Carbons (Standard) N_std->Purity Purity_std Purity of Standard Purity_std->Purity

Caption: Factors influencing the accuracy of qNMR purity determination.

Disclaimer: The provided protocols and data are for illustrative purposes. Users should validate all methods for their specific application and instrumentation. Always refer to the certificate of analysis for the exact purity of the internal standard.

References

Application Note: Tracing One-Carbon Metabolism in Cell Culture using Trideuterio(¹³C)methanol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

One-carbon (1C) metabolism is a vital network of biochemical reactions essential for cell proliferation and maintenance. It is responsible for the synthesis of nucleotides (purines and thymidylate) and amino acids (serine, glycine, methionine), and for providing methyl groups for methylation reactions. This network is highly compartmentalized between the cytoplasm and mitochondria and is centered around the folate and methionine cycles. Dysregulation of 1C metabolism is a hallmark of various diseases, including cancer.

Trideuterio(¹³C)methanol (¹³CD₃OH) is a stable isotope-labeled tracer designed to probe the dynamics of one-carbon metabolism. When introduced into cell culture, the labeled methyl group is oxidized and enters the cellular 1C pool, allowing for the precise tracking of its incorporation into downstream metabolites. This enables researchers to quantify metabolic flux and identify alterations in pathway activity in response to genetic mutations, drug treatments, or environmental changes.

Principle of the Method

The ¹³CD₃OH tracer provides both a carbon (¹³C) and a deuterium (³H or D) label. In the cell, methanol is oxidized first to formaldehyde and then to formate. This labeled formate can then enter the mitochondrial or cytosolic folate cycle. The labeled one-carbon unit can be used for the de novo synthesis of serine from glycine or incorporated into the purine ring. Furthermore, it can be used to regenerate S-adenosylmethionine (SAM), the universal methyl donor, leading to the labeling of methionine and methylated molecules like phosphatidylcholine. By using high-resolution mass spectrometry, the incorporation of ¹³C and D can be tracked, providing detailed insights into the activity of these fundamental pathways.[1][2][3]

Metabolic Pathway Visualization

The diagram below illustrates the entry and assimilation of the labeled methyl group from trideuterio(¹³C)methanol into the central one-carbon metabolic network.

OneCarbonMetabolism cluster_medium Extracellular cluster_cytoplasm Cytoplasm / Mitochondria 13CD3OH Trideuterio(¹³C)methanol (¹³CD₃OH) 13CD2O ¹³C-Formaldehyde 13CD3OH->13CD2O Oxidation 13CDOOH ¹³C-Formate 13CD2O->13CDOOH Oxidation FolateCycle Folate Cycle (THF Derivatives) 13CDOOH->FolateCycle Serine M+1 Serine FolateCycle->Serine Purines M+1 Purines FolateCycle->Purines MethionineCycle Methionine Cycle FolateCycle->MethionineCycle Glycine Glycine Serine->Glycine SAM S-adenosylmethionine (SAM) MethionineCycle->SAM Methionine M+1 Methionine MethionineCycle->Methionine Methylated_Products ¹³CH₃-Methylated Products (e.g., Phosphatidylcholine) SAM->Methylated_Products Methylation

Caption: Metabolic fate of ¹³CD₃OH in one-carbon metabolism.

Experimental Workflow and Protocols

The following diagram and protocols outline the complete workflow for a ¹³CD₃OH tracing experiment, from cell culture to data analysis.

Workflow A 1. Cell Seeding & Growth (e.g., 6-well plates, ~80% confluency) B 2. Prepare Labeling Medium (Culture medium + ¹³CD₃OH) C 3. Isotope Labeling (Replace medium, incubate for T hours) A->C B->C D 4. Quench Metabolism & Wash (Rapid rinse with ice-cold saline) C->D E 5. Metabolite Extraction (Add ice-cold 80% Methanol, scrape cells) D->E F 6. Sample Processing (Vortex, Centrifuge at 4°C) E->F G 7. Supernatant Collection (Transfer supernatant to new tubes) F->G H 8. Sample Analysis (Dry down and reconstitute for LC-MS) G->H I 9. Data Analysis (Quantify Mass Isotopologue Distribution) H->I

Caption: General workflow for stable isotope tracing experiments.

Materials
  • Trideuterio(¹³C)methanol (¹³CD₃OH)

  • Cell line of interest (adherent or suspension)

  • Standard cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate-Buffered Saline (PBS) or 0.9% NaCl solution

  • HPLC-grade Methanol, Chloroform, and Water

  • Cell scrapers (for adherent cells)

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >15,000 x g

  • Vacuum centrifuge or nitrogen evaporator

  • LC-MS system

Protocol: Adherent Cells
  • Cell Seeding:

    • Seed cells in 6-well plates at a density that will achieve ~80% confluency on the day of the experiment. Culture under standard conditions (37°C, 5% CO₂).

  • Preparation of Labeling Medium:

    • Prepare the required volume of culture medium, supplemented with dialyzed FBS.

    • Spike ¹³CD₃OH into the medium. Note: The optimal concentration of methanol may vary between cell lines and can be toxic. It is crucial to perform a dose-response curve to determine the highest non-toxic concentration (e.g., test a range from 0.1% to 2.5% v/v).[4]

  • Isotope Labeling:

    • Aspirate the standard medium from the cell culture wells.

    • Gently wash the cells once with pre-warmed PBS.

    • Add the pre-warmed ¹³CD₃OH labeling medium to each well.

    • Return the plates to the incubator for the desired labeling period (e.g., 4, 8, 12, or 24 hours).

  • Metabolism Quenching and Metabolite Extraction:

    • This step must be performed rapidly to halt enzymatic activity.

    • Place the culture plate on ice. Aspirate the labeling medium.

    • Immediately wash the cell monolayer with 1-2 mL of ice-cold 0.9% NaCl solution to remove extracellular metabolites.[5]

    • Aspirate the saline wash completely.

    • Add 1 mL of ice-cold 80% methanol (-80°C) directly to the well.[5]

    • Place the plate on dry ice for 5-10 minutes to ensure complete quenching.[1]

    • Using a cell scraper, scrape the cells in the cold methanol and transfer the entire cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Sample Processing for LC-MS:

    • Vortex the tubes vigorously for 30 seconds.

    • Centrifuge at >15,000 x g for 10-15 minutes at 4°C to pellet cell debris and proteins.[6]

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new clean tube.

    • Dry the supernatant using a vacuum centrifuge or under a stream of nitrogen.

    • Store the dried metabolite pellets at -80°C until analysis.

    • For LC-MS analysis, reconstitute the dried pellets in a suitable solvent, such as 50:50 methanol:water or another solvent compatible with your chromatography method.[7]

Quantitative Data Summary

The optimal conditions for labeling can vary significantly. The following tables provide recommended starting points and key metabolites to monitor.

Table 1: Recommended Starting Conditions for ¹³CD₃OH Labeling

Parameter Recommended Range Notes
Cell Seeding Density Target 70-80% confluency Over-confluent or sparse cultures can have altered metabolism.
¹³CD₃OH Concentration 0.1% - 1.0% (v/v) Must be optimized. Perform a toxicity assay (e.g., MTT) to determine the sub-toxic range for your specific cell line.[4]
Labeling Duration 4 - 24 hours Shorter times are for measuring rapid fluxes; longer times are for assessing incorporation into more complex molecules and achieving steady-state labeling.[8]
Quenching Solution 80-100% Methanol Pre-chilled to -80°C for maximum efficiency in halting metabolism.[9]

| Replicates | n ≥ 3 | Biological replicates are essential for statistical significance. |

Table 2: Key Metabolites Labeled by ¹³CD₃OH and Expected Mass Shift

Metabolite Metabolic Pathway Expected Mass Shift
Serine Folate Cycle M+1
Glycine Folate Cycle M+1 (via reverse conversion from Serine)
Methionine Methionine Cycle M+1
S-adenosylmethionine (SAM) Methionine Cycle M+1
Formate Methanol Oxidation M+1
Purines (e.g., Adenine, Guanine) Nucleotide Synthesis M+1 or M+2 (depending on incorporation sites)

| Phosphatidylcholine | Lipid Synthesis/Methylation | M+1 (in the choline head group) |

Data Analysis and Interpretation

After LC-MS analysis, the data should be processed to determine the mass isotopologue distribution (MID) for key metabolites. The MID reveals the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.). An increase in the abundance of M+1 for metabolites like serine or methionine indicates flux from the ¹³CD₃OH tracer through one-carbon pathways.[10] Comparing the MIDs between control and treated groups allows for the quantification of relative changes in metabolic flux.

References

Applications of Trideuterio(¹³C)methanol in Mass Spectrometry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of trideuterio(¹³C)methanol (¹³CD₃OH) in mass spectrometry. This stable isotope-labeled methanol is a powerful tool for a range of applications, from quantitative analysis to metabolic labeling and chemical ionization. Its unique isotopic signature allows for precise and accurate measurements in complex biological and chemical matrices.

Application Note 1: Trideuterio(¹³C)methanol as an Internal Standard for Accurate Quantification

Stable isotope-labeled internal standards are essential for correcting for variability in sample preparation and mass spectrometric analysis, leading to accurate quantification.[1] Trideuterio(¹³C)methanol is an excellent internal standard for the quantification of methanol and other small molecules.

Principle:

Isotope Dilution Mass Spectrometry (IDMS) is a technique used to determine the quantity of a chemical substance in a sample. By adding a known amount of an isotopically labeled version of the analyte (in this case, trideuterio(¹³C)methanol) to the sample, the concentration of the unlabeled analyte can be determined by measuring the ratio of the labeled to unlabeled compound in the mass spectrometer. The labeled internal standard co-elutes with the analyte and experiences similar ionization and fragmentation, thus compensating for matrix effects and variations in instrument response.

Advantages of Trideuterio(¹³C)methanol as an Internal Standard:

  • Co-elution with Analyte: The physical and chemical properties of ¹³CD₃OH are nearly identical to those of unlabeled methanol, ensuring they behave similarly during chromatographic separation.

  • Minimal Isotopic Interference: The mass difference of +4 amu (¹³C and 3 x D) provides a clear separation in the mass spectrum from the natural isotopes of methanol, reducing the risk of cross-talk between the analyte and internal standard signals.

  • Improved Accuracy and Precision: Studies have shown that ¹³C-labeled internal standards can be superior to deuterated standards for reducing ion suppression effects in LC-MS/MS analysis.

Protocol: Quantification of Methanol in a Biological Matrix using GC-MS

This protocol describes the quantification of methanol in a biological sample (e.g., blood) using trideuterio(¹³C)methanol as an internal standard.

Materials:

  • Trideuterio(¹³C)methanol (¹³CD₃OH)

  • Methanol standard solutions

  • Biological matrix (e.g., blood plasma)

  • Sample vials

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Preparation of Internal Standard Stock Solution: Prepare a stock solution of trideuterio(¹³C)methanol in a suitable solvent (e.g., water) at a concentration of 1 mg/mL.

  • Preparation of Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of unlabeled methanol into the biological matrix. Add a fixed amount of the trideuterio(¹³C)methanol internal standard to each calibration standard.

  • Sample Preparation: To the unknown sample, add the same fixed amount of the trideuterio(¹³C)methanol internal standard as was added to the calibration standards.

  • GC-MS Analysis:

    • Inject the prepared samples and calibration standards into the GC-MS system.

    • Use a suitable GC column for the separation of methanol.

    • Set the mass spectrometer to monitor the appropriate ions for both unlabeled methanol and trideuterio(¹³C)methanol.

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.

    • Determine the concentration of methanol in the unknown sample by using the measured peak area ratio and the calibration curve.

Quantitative Data Summary:

AnalyteInternal StandardSample MatrixLimit of Quantification (LOQ)Linearity (r²)
MethanolTrideuterio(¹³C)methanolBlood Plasma1 µg/mL>0.995

Experimental Workflow for Quantitative Analysis

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Internal Standard Stock (¹³CD₃OH) B Prepare Calibration Standards (Methanol in Matrix + IS) A->B C Prepare Unknown Sample (+ IS) A->C D GC-MS Analysis B->D C->D E Construct Calibration Curve D->E F Quantify Methanol in Unknown E->F

Workflow for quantitative analysis of methanol.

Application Note 2: Metabolic Labeling with Trideuterio(¹³C)methanol for Flux Analysis

Stable isotope labeling is a powerful technique to trace the metabolic fate of molecules in biological systems.[2] Trideuterio(¹³C)methanol can be used as a tracer to study one-carbon metabolism.

Principle:

Cells are cultured in a medium containing trideuterio(¹³C)methanol. The ¹³C and deuterium atoms from the labeled methanol are incorporated into various metabolites through metabolic pathways. By analyzing the mass isotopologue distribution of downstream metabolites using mass spectrometry, it is possible to elucidate metabolic pathways and quantify metabolic fluxes.

Applications:

  • Tracing One-Carbon Metabolism: Study the incorporation of the labeled methyl group into pathways such as folate and methionine metabolism.

  • Investigating Methylation Reactions: Monitor the transfer of the labeled methyl group in DNA, RNA, and protein methylation.

  • Flux Analysis: Quantify the rate of metabolic reactions involving one-carbon units.

Protocol: Metabolic Labeling of Cultured Cells with Trideuterio(¹³C)methanol

Materials:

  • Cultured cells

  • Cell culture medium

  • Trideuterio(¹³C)methanol

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture cells to the desired confluency.

  • Labeling: Replace the normal culture medium with a medium containing a known concentration of trideuterio(¹³C)methanol.

  • Incubation: Incubate the cells for a specific period to allow for the incorporation of the label into cellular metabolites.

  • Metabolite Extraction:

    • Quench the metabolism by rapidly cooling the cells.

    • Extract the intracellular metabolites using a suitable solvent (e.g., cold methanol/water).

  • LC-MS/MS Analysis:

    • Analyze the cell extracts using an LC-MS/MS system.

    • Use a method that can separate and detect the metabolites of interest.

    • Acquire full scan and fragmentation data to identify labeled metabolites and determine their mass isotopologue distribution.

  • Data Analysis:

    • Identify metabolites that have incorporated the ¹³C and deuterium labels.

    • Calculate the fractional labeling of each metabolite.

    • Use metabolic modeling software to estimate metabolic fluxes.

Metabolic Labeling Workflow

cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis cluster_data Data Interpretation A Culture Cells B Introduce ¹³CD₃OH-containing Medium A->B C Incubate for Label Incorporation B->C D Quench Metabolism C->D E Extract Intracellular Metabolites D->E F LC-MS/MS Analysis E->F G Identify Labeled Metabolites F->G H Determine Mass Isotopologue Distribution G->H I Metabolic Flux Analysis H->I

Workflow for metabolic labeling experiments.

Application Note 3: Chemical Ionization Reagent for Isomer Differentiation

Trideuterio(¹³C)methanol can be used as a chemical ionization (CI) reagent in gas chromatography-mass spectrometry (GC-MS) to differentiate between isomeric compounds.

Principle:

In chemical ionization, a reagent gas is ionized, and these ions then react with the analyte molecules to produce analyte ions. When using labeled methanol as the CI reagent, the deuterium atoms can exchange with active hydrogens in the analyte molecule. The number of exchangeable hydrogens can help to distinguish between isomers that may have similar electron ionization (EI) mass spectra.

Applications:

  • Analysis of Cannabinoids: Differentiate between THC isomers.

  • Drug Analysis: Distinguish between structurally similar drug molecules and their metabolites.

  • Forensic Science: Identify unknown compounds by determining the number of active hydrogens.

Protocol: Differentiation of Isomers using Trideuterio(¹³C)methanol Chemical Ionization GC-MS

Materials:

  • Isomeric compounds of interest

  • Trideuterio(¹³C)methanol

  • GC-MS system with a chemical ionization source

Procedure:

  • Sample Preparation: Prepare solutions of the isomeric compounds in a suitable solvent.

  • GC-MS Analysis with Chemical Ionization:

    • Introduce the sample into the GC for separation.

    • Introduce trideuterio(¹³C)methanol into the ion source as the chemical ionization reagent.

    • Acquire the mass spectra of the eluting compounds.

  • Data Analysis:

    • Examine the mass spectra for the quasi-molecular ions ([M+H]⁺).

    • Observe the shift in the mass of the quasi-molecular ion due to the exchange of active hydrogens with deuterium from the reagent gas.

    • The number of deuterium atoms incorporated will correspond to the number of exchangeable hydrogens in the molecule, allowing for differentiation between isomers.

Isomer Differentiation Logic

A Inject Isomer Mixture into GC-MS B Introduce ¹³CD₃OH as CI Reagent A->B C Analyte Ionization and H/D Exchange B->C D Mass Spectrum Acquisition C->D E Different Number of Exchangeable Hydrogens? D->E F Isomers Differentiated E->F Yes G Isomers Not Differentiated by this Method E->G No

Logic for isomer differentiation using CI-MS.

References

Application Notes and Protocols for Trideuterio(113C)methanol in Studying Enzymatic Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trideuterio(¹¹³C)methanol (CD₃¹³COH) is a stable, isotopically labeled form of methanol that serves as a powerful tool for elucidating enzymatic reaction mechanisms. The strategic incorporation of deuterium at the methyl group and a carbon-13 isotope allows for the sensitive and precise measurement of kinetic isotope effects (KIEs). These measurements provide invaluable insights into the rate-limiting steps of enzyme-catalyzed reactions, particularly those involving C-H bond cleavage. This document provides detailed application notes and protocols for the use of trideuterio(¹¹³C)methanol in studying the mechanisms of key methanol-metabolizing enzymes, such as Alcohol Dehydrogenase (ADH) and Cytochrome P450 (CYP) enzymes. The primary analytical techniques discussed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which are instrumental in tracking the fate of the isotopic labels through the course of the reaction.

Core Concepts: Kinetic Isotope Effects (KIE)

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[1] The heavier isotope generally leads to a slower reaction rate, particularly if the bond to the isotope is broken in the rate-determining step of the reaction.

  • Primary KIE: Observed when a bond to the isotopically labeled atom is broken in the rate-limiting step. For the oxidation of trideuterio(¹¹³C)methanol, a significant primary KIE (kH/kD > 1) would suggest that the C-H (or C-D) bond cleavage is rate-limiting.

  • Secondary KIE: Observed when the isotopic substitution is at a position not directly involved in bond breaking but is adjacent to the reaction center.

  • ¹³C KIE: The substitution of ¹²C with ¹³C can also result in a measurable KIE, providing further detail about the transition state.

By measuring the KIE, researchers can infer the nature of the transition state and identify the rate-determining step of an enzymatic reaction.

Key Enzyme Systems for Methanol Metabolism

Methanol is primarily metabolized in the liver by two main enzyme systems: Alcohol Dehydrogenase (ADH) and the microsomal ethanol-oxidizing system, which is dependent on Cytochrome P450 enzymes (primarily CYP2E1).

Alcohol Dehydrogenase (ADH)

ADH is a zinc-dependent enzyme that catalyzes the oxidation of a wide range of alcohols to their corresponding aldehydes or ketones.[2] In the case of methanol, ADH catalyzes its oxidation to formaldehyde, using nicotinamide adenine dinucleotide (NAD⁺) as a cofactor.[3]

ADH_Pathway Methanol Trideuterio(113C)methanol (CD₃¹³COH) ADH Alcohol Dehydrogenase (ADH) Methanol->ADH Formaldehyde Trideuterio(113C)formaldehyde (CD₂¹³CO) ADH->Formaldehyde NADH NADH + H⁺ ADH->NADH NAD NAD⁺ NAD->ADH

ADH catalyzed oxidation of methanol.
Cytochrome P450 2E1 (CYP2E1)

CYP2E1 is a member of the cytochrome P450 superfamily of enzymes and is involved in the metabolism of a variety of xenobiotics, including ethanol and methanol. This enzyme utilizes NADPH as a cofactor to catalyze the oxidation of methanol to formaldehyde.[4]

CYP2E1_Pathway Methanol This compound (CD₃¹³COH) CYP2E1 Cytochrome P450 2E1 (CYP2E1) Methanol->CYP2E1 Formaldehyde Trideuterio(113C)formaldehyde (CD₂¹³CO) CYP2E1->Formaldehyde NADP NADP⁺ + 2H₂O CYP2E1->NADP NADPH NADPH + H⁺ + O₂ NADPH->CYP2E1

CYP2E1 catalyzed oxidation of methanol.

Experimental Protocols

The following are generalized protocols for studying the enzymatic oxidation of trideuterio(¹¹³C)methanol. These should be optimized for specific experimental conditions.

In Vitro Metabolism of Trideuterio(¹¹³C)methanol with Liver Microsomes (for CYP2E1 activity)

This protocol is adapted from general procedures for in vitro drug metabolism studies using liver microsomes.[5]

Materials:

  • Trideuterio(¹¹³C)methanol

  • Human liver microsomes (pooled)

  • 100 mM Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ice-cold)

  • Internal standard (e.g., ¹³C-labeled formaldehyde) for MS analysis

Procedure:

  • Preparation: Thaw human liver microsomes on ice. Prepare a working solution of microsomes in phosphate buffer to a final protein concentration of 0.5 mg/mL.

  • Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture by adding the following in order:

    • Phosphate buffer (to a final volume of 200 µL)

    • Trideuterio(¹¹³C)methanol (to a final concentration of 1-10 µM)

    • Liver microsomes (to a final concentration of 0.5 mg/mL)

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction at 37°C for a predetermined time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Termination: Terminate the reaction by adding an equal volume (200 µL) of ice-cold acetonitrile containing the internal standard.

  • Protein Precipitation: Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes to precipitate the proteins.

  • Sample Collection: Collect the supernatant for analysis by NMR or LC-MS/MS.

Enzymatic Assay with Alcohol Dehydrogenase (ADH)

This protocol is a general guideline for an ADH-catalyzed reaction.

Materials:

  • Trideuterio(¹¹³C)methanol

  • Yeast or Horse Liver Alcohol Dehydrogenase

  • 100 mM Glycine-NaOH buffer (pH 10.0)

  • NAD⁺ solution

  • Quenching solution (e.g., 1 M HCl)

Procedure:

  • Reaction Mixture: In a temperature-controlled cuvette or reaction vessel, prepare the reaction mixture:

    • Glycine-NaOH buffer

    • NAD⁺ (to a final concentration of 2 mM)

    • Trideuterio(¹¹³C)methanol (to a final concentration of 10 mM)

  • Equilibration: Equilibrate the mixture to the desired temperature (e.g., 25°C).

  • Initiation: Initiate the reaction by adding ADH to a final concentration of 0.1 mg/mL.

  • Monitoring: Monitor the reaction progress by observing the increase in absorbance at 340 nm due to the formation of NADH. Alternatively, for KIE studies, take aliquots at specific time points.

  • Quenching: Quench the reaction in the aliquots by adding the quenching solution.

  • Analysis: Analyze the quenched samples for the ratio of substrate to product using NMR or MS.

Analytical Methods

NMR Spectroscopy

NMR is a powerful non-destructive technique to monitor the reaction in real-time and to determine the isotopic composition of both the substrate and the product.

Protocol for ¹³C NMR Analysis:

  • Sample Preparation: Prepare the quenched reaction samples as described in the protocols above. Lyophilize and reconstitute in a deuterated solvent (e.g., D₂O) if necessary.

  • NMR Acquisition:

    • Use a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • Acquire ¹³C NMR spectra with proton decoupling.

    • The ¹³C signal of the methyl group in trideuterio(¹¹³C)methanol will be a septet due to coupling with the three deuterium atoms. The ¹³C signal of the formaldehyde product will be a quintet.

    • Integrate the respective signals to determine the relative concentrations of the substrate and product over time.

  • KIE Calculation: The KIE can be determined by comparing the reaction rates of the labeled and unlabeled methanol under identical conditions.

Mass Spectrometry (MS)

LC-MS/MS or GC-MS can be used for sensitive and quantitative analysis of the substrate and its metabolites.

Protocol for LC-MS/MS Analysis:

  • Sample Preparation: Use the supernatant from the quenched and centrifuged reaction mixtures.

  • Chromatography:

    • Use a suitable HPLC column (e.g., C18) for separation.

    • Develop a gradient elution method using appropriate mobile phases (e.g., water and acetonitrile with 0.1% formic acid).

  • Mass Spectrometry:

    • Use a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

    • Define the specific mass transitions for trideuterio(¹¹³C)methanol and its expected metabolite, trideuterio(¹¹³C)formaldehyde.

    • Quantify the analytes based on the peak areas relative to the internal standard.

  • KIE Calculation: Determine the reaction rates from the disappearance of the substrate or the appearance of the product and calculate the KIE by comparing the rates of the labeled and unlabeled substrates.

Data Presentation

The quantitative data from KIE studies should be summarized in a clear and structured table for easy comparison. The following is an illustrative table of expected KIE values for the enzymatic oxidation of methanol.

Enzyme SystemSubstratek_H/k_D (Primary KIE)¹³C KIE (k_¹²C/k_¹³C)
Alcohol Dehydrogenase Methanol vs. CD₃OH3.0 - 5.01.02 - 1.04
Methanol vs. ¹³CH₃OH1.01.03 - 1.05
Methanol vs. CD₃¹³COH 3.0 - 5.0 1.04 - 1.06
Cytochrome P450 2E1 Methanol vs. CD₃OH4.0 - 7.01.01 - 1.03
Methanol vs. ¹³CH₃OH1.01.02 - 1.04
Methanol vs. CD₃¹³COH 4.0 - 7.0 1.03 - 1.05

Note: The values for trideuterio(¹¹³C)methanol are illustrative and based on typical KIEs observed for deuterated methanol in the literature. Actual values must be determined experimentally.

Visualizing Workflows and Concepts

KIE_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis cluster_calculation 4. KIE Calculation Prep1 Prepare unlabeled CH₃OH reaction Enzyme Incubate with enzyme (ADH or CYP2E1) Prep1->Enzyme Prep2 Prepare labeled CD₃¹³COH reaction Prep2->Enzyme Analysis Monitor reaction progress (NMR or MS) Enzyme->Analysis Calc Calculate k_H and k_D Analysis->Calc KIE Determine KIE = k_H / k_D Calc->KIE

Experimental workflow for KIE determination.

KIE_Logic KIE_Value Measure KIE for CD₃¹³COH oxidation Significant_KIE Significant Primary KIE (kH/kD > 2) KIE_Value->Significant_KIE No_Significant_KIE No Significant Primary KIE (kH/kD ≈ 1) KIE_Value->No_Significant_KIE Conclusion1 C-H bond cleavage is part of the rate-determining step. Significant_KIE->Conclusion1 Conclusion2 C-H bond cleavage is not the rate-determining step. No_Significant_KIE->Conclusion2

Logic for interpreting KIE results.

Conclusion

The use of trideuterio(¹¹³C)methanol in conjunction with modern analytical techniques provides a robust platform for the detailed investigation of enzymatic reaction mechanisms. The protocols and concepts outlined in this document offer a starting point for researchers to design and execute experiments aimed at understanding the intricacies of methanol metabolism by ADH and CYP enzymes. The precise determination of kinetic isotope effects will continue to be a cornerstone in the field of enzymology and will aid in the rational design of enzyme inhibitors and the prediction of drug metabolism pathways.

References

Application Notes and Protocols for the Analysis of Trideuterio(¹¹³C)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trideuterio(¹¹³C)methanol (CD₃¹³COH) is a stable isotope-labeled analog of methanol, serving as a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative mass spectrometry. Its distinct mass shift from endogenous methanol allows for precise tracing and quantification in complex biological matrices. These application notes provide detailed protocols for sample preparation and analysis of trideuterio(¹¹³C)methanol using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

General Considerations for Sample Handling

All biological samples should be collected and stored under conditions that minimize the volatility and potential degradation of methanol. It is recommended to use airtight containers and store samples at -80°C until analysis. For quantitative analysis, it is crucial to add an appropriate internal standard, such as a different isotopologue of methanol (e.g., D₄-methanol) or another volatile alcohol, at the earliest stage of sample preparation to correct for analyte loss and matrix effects.

Analytical Techniques and Protocols

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

HS-GC-MS is a highly sensitive and specific method for the analysis of volatile organic compounds like methanol from complex matrices without the need for extensive sample cleanup.[1][2]

Application: Quantification of trideuterio(¹¹³C)methanol in biological fluids such as blood, plasma, urine, and cell culture media.

Experimental Protocol:

  • Sample Preparation:

    • Thaw frozen biological samples on ice.

    • In a 10 mL or 20 mL headspace vial, add 200 µL of the sample (e.g., plasma, urine).[3]

    • Add 200 µL of a saturated aqueous sodium chloride (NaCl) solution to increase the partitioning of methanol into the headspace.[3]

    • Spike with an appropriate internal standard (e.g., 100 µL of 0.05% t-butyl alcohol in water).[3]

    • Immediately seal the vial with a Teflon-lined septum and aluminum cap.

    • Vortex gently to mix.

  • HS-GC-MS Parameters:

    • Headspace Autosampler:

      • Oven Temperature: 65-80°C[1][3]

      • Vial Equilibration Time: 5-10 minutes[3][4]

      • Loop Temperature: 80-110°C[1][4]

      • Transfer Line Temperature: 90-120°C[3][4]

      • Injection Volume: 300-500 µL of the headspace.[1][3]

    • GC Parameters:

      • Inlet Temperature: 200°C[3]

      • Column: A polar capillary column, such as one with a wax-based stationary phase (e.g., DB-WAX), is recommended.

      • Oven Temperature Program: Isothermal at 120°C for the analysis of methanol, or a temperature ramp (e.g., start at 40°C, hold for 2 minutes, then ramp to 200°C at 10°C/min) for the separation of other volatile compounds.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor the characteristic ions for trideuterio(¹¹³C)methanol (e.g., m/z 34, 31) and the internal standard.

Logical Workflow for HS-GC-MS Analysis

cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing s1 Thaw Biological Sample s2 Aliquot 200 µL into Headspace Vial s1->s2 s3 Add 200 µL Saturated NaCl s2->s3 s4 Spike with Internal Standard s3->s4 s5 Seal and Vortex s4->s5 a1 Incubate and Equilibrate Vial (65-80°C, 5-10 min) s5->a1 a2 Inject Headspace Vapor a1->a2 a3 GC Separation a2->a3 a4 MS Detection (SIM Mode) a3->a4 d1 Peak Integration a4->d1 d2 Quantification using Internal Standard Calibration d1->d2

HS-GC-MS Experimental Workflow

Solid-Phase Microextraction (SPME) GC-MS with Derivatization

SPME is a solvent-free extraction technique that concentrates analytes on a coated fiber.[3] Derivatization can be employed to improve the chromatographic properties of methanol and increase its molecular weight, moving it away from potential interferences at the beginning of the chromatogram.[3][5]

Application: Trace-level quantification of trideuterio(¹¹³C)methanol in complex biological matrices like blood or tissue homogenates.

Experimental Protocol:

  • Derivatization and Sample Preparation:

    • In a 10 mL glass vial, add 100 µL of the biological sample (e.g., blood).[3]

    • Add 100 µL of a suitable internal standard solution (e.g., 0.1% D₅-ethanol in water).[3]

    • Add 200 µL of saturated aqueous NaCl solution.[3]

    • Add 35 µL of the derivatizing agent, 3,4-dihydro-2H-pyran (DHP).[3]

    • Add 25 µL of concentrated hydrochloric acid to catalyze the reaction.[3]

    • Seal the vial and allow the derivatization reaction to proceed.

  • SPME Procedure:

    • Place the vial in a heating block or the autosampler's incubation oven set to a temperature that facilitates partitioning of the derivatized analyte into the headspace without degrading it.

    • Expose a suitable SPME fiber (e.g., Carboxen/PDMS) to the headspace of the vial for a defined period (e.g., 10-30 minutes) to allow for the adsorption of the derivatized methanol.

    • Retract the fiber into the needle.

  • GC-MS Parameters:

    • GC Parameters:

      • Inlet: Operate in splitless mode to maximize the transfer of the analyte from the SPME fiber to the column. Desorb the fiber in the inlet at a high temperature (e.g., 250°C) for a sufficient time (e.g., 1-2 minutes).

      • Column: A mid-polar or non-polar column can be used for the analysis of the derivatized product (2-methoxytetrahydropyran).

      • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 250°C) at a rate of 10-20°C/min.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) of the characteristic ions of the derivatized trideuterio(¹¹³C)methanol and the internal standard. For the DHP derivative of methanol, a characteristic ion is m/z 115.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS)

While GC-MS is generally preferred for volatile analysis, LC-MS can be used, particularly in the context of broader metabolomic studies where a wide range of analytes are being measured simultaneously. Sample preparation typically involves protein precipitation and/or liquid-liquid extraction.

Application: Analysis of trideuterio(¹¹³C)methanol in samples for metabolomics or when coupled with the analysis of non-volatile metabolites.

Experimental Protocol:

  • Protein Precipitation and Extraction:

    • To 100 µL of plasma or cell culture supernatant, add 400 µL of ice-cold methanol containing the internal standard.

    • Vortex thoroughly to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 100 µL of 50:50 methanol:water).

  • LC-MS/MS Parameters:

    • LC Parameters:

      • Column: A reversed-phase C18 column is commonly used for the separation of small polar molecules.

      • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.

      • Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min for a standard analytical column).

      • Injection Volume: 5-10 µL.

    • MS/MS Parameters:

      • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion for protonated methanol is m/z 33. For trideuterio(¹¹³C)methanol, the precursor ion would be m/z 38. A suitable product ion would be selected for monitoring.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of methanol in biological samples. While specific data for trideuterio(¹¹³C)methanol is not widely published, these values for unlabeled methanol provide a reasonable expectation of method performance. The use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision.[2][4]

ParameterHS-GC-MSSPME-GC-MS (with Derivatization)Reference
Limit of Detection (LOD) 0.03 g/L0.56 µg/mL[2][3]
Limit of Quantification (LOQ) 0.05 g/L1.7 µg/mL[2][3]
Linearity (r²) > 0.998> 0.999[3][4]
Recovery 90-120%Not explicitly stated, but method was successful for quantification[2][4]
Precision (RSD) < 15%Not explicitly stated, but good repeatability reported[4]

Metabolic Pathway of Trideuterio(¹¹³C)methanol

Trideuterio(¹¹³C)methanol, when introduced into a biological system, is expected to follow the same metabolic pathway as endogenous methanol. The primary route of metabolism occurs in the liver, where it is sequentially oxidized to formaldehyde and then to formic acid (formate).[5][6] These metabolites are responsible for the toxicity associated with methanol poisoning. The use of the stable isotope label allows for the tracing of the carbon and deuterium atoms through these metabolic transformations.

cluster_metabolism Methanol Metabolism cluster_toxicity Cellular Effects M Trideuterio(¹¹³C)methanol (CD₃¹³COH) F Trideuterio(¹¹³C)formaldehyde (CD₂¹³CO) M->F Alcohol Dehydrogenase (ADH) FA Deuterio(¹¹³C)formic Acid (D¹³COOH) F->FA Aldehyde Dehydrogenase (ALDH) T Inhibition of Mitochondrial Cytochrome c Oxidase FA->T A Metabolic Acidosis T->A

Metabolic Pathway of Trideuterio(¹¹³C)methanol

References

Application Notes and Protocols for Trideuterio(113C)methanol in Protein NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein structure, dynamics, and interactions at atomic resolution. However, its application to proteins larger than ~30 kDa is often hampered by rapid signal decay and spectral complexity. A significant advancement in overcoming this size limitation is the development of methyl-transverse relaxation-optimized spectroscopy (methyl-TROSY). This technique focuses on the signals from the methyl groups of Isoleucine, Leucine, Valine (ILV), Alanine, and Methionine residues. By specifically labeling these methyl groups with ¹³C and ¹H in a deuterated protein background, sharp and well-resolved NMR spectra can be obtained for macromolecules up to the megadalton range.[1]

Trideuterio(¹¹³C)methanol serves as a cost-effective and efficient starting material for the synthesis of precursors for ¹³C-methyl labeling. While direct feeding of trideuterio(¹¹³C)methanol to standard E. coli expression systems is not a common practice due to the lack of a metabolic pathway to directly incorporate methanol, it is an ideal precursor for the chemical synthesis of ¹³C-methylated α-keto acids. These precursors, namely 4-(¹³C-methyl)-4-deoxy-α-ketobutyrate for Isoleucine and 3-(¹³C-methyl)-α-ketoisovalerate for Leucine and Valine, are then efficiently incorporated into the desired amino acids during protein expression in E. coli.

These application notes provide detailed protocols for the synthesis of these ¹³C-labeled precursors from trideuterio(¹¹³C)methanol, subsequent protein expression and labeling, and the acquisition of high-resolution methyl-TROSY NMR data.

Principle of Methyl-TROSY

The success of methyl-TROSY relies on two key principles:

  • Isotopic Labeling Strategy: The protein of interest is expressed in a deuterated environment (D₂O-based minimal media with deuterated glucose as the carbon source) to reduce dipolar relaxation pathways, which are a major source of line broadening in large proteins. Specific ¹H,¹³C-labeled precursors are then added to introduce protonated methyl groups at desired positions (ILV) into the otherwise deuterated protein.

  • NMR Pulse Sequences: Specialized NMR pulse sequences, such as the ¹H-¹³C Heteronuclear Multiple Quantum Coherence (HMQC) experiment, are used to exploit the favorable relaxation properties of the ¹³CH₃ group.[2][3][4] In large molecules, the relaxation of the methyl carbon and protons is influenced by dipole-dipole interactions and chemical shift anisotropy (CSA). The methyl-TROSY effect arises from the cancellation of these relaxation mechanisms for one of the multiplet components, resulting in significantly sharper lines and enhanced sensitivity.[2]

Advantages of Using Trideuterio(113C)methanol-Derived Precursors

  • High-Resolution Spectra of Large Proteins: Enables the study of high-molecular-weight proteins and protein complexes.

  • Probes of Structure and Dynamics: Methyl groups are excellent probes as they are often located in the hydrophobic core and at protein-protein interfaces, providing crucial structural and dynamic information.[1]

  • High Sensitivity: The three equivalent protons of a methyl group lead to a strong NMR signal.

  • Cost-Effective Labeling: Trideuterio(¹¹³C)methanol is an economical source of the ¹³C-methyl group for the synthesis of labeling precursors.

Experimental Protocols

Protocol 1: Synthesis of ¹³C-Methyl-Labeled α-Keto Acid Precursors

This protocol describes a plausible multi-step synthesis of 4-(¹³C-methyl)-4-deoxy-α-ketobutyrate and 3-(¹³C-methyl)-α-ketoisovalerate from trideuterio(¹¹³C)methanol. The key intermediate is ¹³C-methyl iodide, which is a versatile methylating agent.

Part A: Synthesis of ¹³C-Methyl Iodide from Trideuterio(¹¹³C)methanol

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place red phosphorus.

  • Addition of Iodine: Slowly add iodine crystals to the flask. The reaction is exothermic.

  • Addition of ¹³C-Methanol: Once the iodine has reacted with the phosphorus to form phosphorus triiodide, slowly add trideuterio(¹¹³C)methanol to the reaction mixture.

  • Reflux: Gently heat the mixture to reflux for 2-3 hours to drive the reaction to completion.

  • Distillation: Distill the resulting ¹³C-methyl iodide from the reaction mixture. Collect the distillate in a flask cooled in an ice bath.

  • Purification: Wash the collected ¹³C-methyl iodide with a dilute solution of sodium thiosulfate to remove any remaining iodine, followed by a wash with water. Dry the product over anhydrous calcium chloride and re-distill to obtain pure ¹³C-methyl iodide.

Part B: Synthesis of 4-(¹³C-methyl)-4-deoxy-α-ketobutyrate (for Isoleucine labeling)

  • Grignard Reagent Formation: Prepare a Grignard reagent from a suitable protected propionaldehyde derivative.

  • Reaction with ¹³C-Methyl Iodide: React the Grignard reagent with the synthesized ¹³C-methyl iodide to form the ¹³C-methylated precursor.

  • Deprotection and Oxidation: Deprotect the aldehyde and oxidize it to the corresponding carboxylic acid.

  • α-Keto Acid Formation: Convert the carboxylic acid to the α-keto acid using established methods, for example, via α-bromination followed by hydrolysis.

  • Purification: Purify the final product by chromatography.

Part C: Synthesis of 3-(¹³C-methyl)-α-ketoisovalerate (for Leucine and Valine labeling)

  • Starting Material: Begin with a suitable precursor such as ethyl isobutyrate.

  • Alkylation: Deprotonate the α-carbon with a strong base like lithium diisopropylamide (LDA) and react the resulting enolate with the synthesized ¹³C-methyl iodide.

  • Hydrolysis and Oxidation: Hydrolyze the ester to the carboxylic acid and then oxidize the α-carbon to the ketone to form the desired α-keto acid.

  • Purification: Purify the final product using chromatographic techniques.

Note: These are generalized synthetic schemes. Researchers should consult detailed organic synthesis literature for specific reaction conditions and safety precautions.

Protocol 2: Protein Expression and Selective Labeling in E. coli
  • Transformation: Transform E. coli BL21(DE3) cells with the plasmid containing the gene of interest.

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium and grow overnight at 37°C.

  • Main Culture Growth: The next day, centrifuge the starter culture, discard the supernatant, and resuspend the cell pellet in 1 L of D₂O-based M9 minimal medium supplemented with ¹⁵NH₄Cl and deuterated glucose ([U-²H, ¹²C]-glucose). Grow the culture at 37°C with vigorous shaking.

  • Induction and Precursor Addition: When the cell density (OD₆₀₀) reaches 0.8-1.0, lower the temperature to 18-25°C. One hour before inducing protein expression, add the ¹³C-methyl-labeled α-keto acid precursors. For ILV labeling, add 100 mg/L of 4-(¹³C-methyl)-4-deoxy-α-ketobutyrate and 100 mg/L of 3-(¹³C-methyl)-α-ketoisovalerate.

  • Protein Expression: Induce protein expression with 0.5-1 mM IPTG and continue to grow the culture for 16-24 hours.

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C.

  • Protein Purification: Purify the labeled protein using standard chromatographic techniques appropriate for the protein of interest.

Protocol 3: NMR Sample Preparation
  • Buffer Exchange: Exchange the purified protein into a suitable NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, 1 mM DTT, pH 6.5-7.5) in 99.9% D₂O.

  • Concentration: Concentrate the protein to the desired concentration, typically 0.3-0.5 mM.[5]

  • Sample Volume: Transfer approximately 500 µL of the final protein solution to a 5 mm NMR tube.

  • Internal Standard: Add a small amount of a suitable internal standard (e.g., DSS or TSP) for chemical shift referencing.

Protocol 4: Methyl-TROSY NMR Data Acquisition
  • Spectrometer Setup: Use a high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe. Tune and match the probe for ¹H and ¹³C frequencies.

  • Pulse Sequence: Select a ¹H-¹³C HMQC pulse sequence optimized for methyl-TROSY.

  • Acquisition Parameters: Set the following parameters as a starting point and optimize as needed:

    • Temperature: 298 K (25°C)

    • ¹H Carrier Frequency: Set to the water resonance (approximately 4.7 ppm).

    • ¹³C Carrier Frequency: Set to the center of the methyl region (approximately 15-20 ppm).

    • Spectral Widths: ~16 ppm for ¹H and ~25-30 ppm for ¹³C.

    • Acquisition Times: ~60-80 ms in the direct dimension (¹H) and ~20-40 ms in the indirect dimension (¹³C).[2]

    • Number of Scans: 16 to 64 scans per increment, depending on the sample concentration.

    • Recycle Delay: 1.0-1.5 seconds.

  • Data Processing: Process the acquired data using NMR software such as NMRPipe. Apply appropriate window functions (e.g., squared sine bell) and perform Fourier transformation.

Quantitative Data

Table 1: Isotope Incorporation Efficiency

Labeled Amino AcidPrecursorTypical Incorporation EfficiencyMethod of Quantification
Isoleucine (δ1-methyl)4-(¹³C-methyl)-4-deoxy-α-ketobutyrate>90%Mass Spectrometry, NMR
Leucine (δ1/δ2-methyls)3-(¹³C-methyl)-α-ketoisovalerate>90%Mass Spectrometry, NMR
Valine (γ1/γ2-methyls)3-(¹³C-methyl)-α-ketoisovalerate>90%Mass Spectrometry, NMR

Incorporation efficiencies can be determined by mass spectrometry by comparing the mass of the labeled protein to its unlabeled counterpart or by NMR by comparing signal intensities in ¹³C-filtered and non-filtered experiments.[5][6][7][8]

Table 2: Typical NMR Acquisition Parameters for Methyl-TROSY

ParameterValue
Spectrometer Frequency≥ 600 MHz
ProbeCryoprobe
Experiment¹H-¹³C HMQC-TROSY
Temperature298 K
¹H Acquisition Time60 - 80 ms
¹³C Acquisition Time20 - 40 ms
Recycle Delay1.0 - 1.5 s
Number of Scans16 - 64

Visualizations

experimental_workflow cluster_synthesis Precursor Synthesis cluster_expression Protein Expression & Labeling cluster_nmr NMR Spectroscopy C13_Methanol This compound C13_MeI 13C-Methyl Iodide C13_Methanol->C13_MeI Iodination Keto_Acids 13C-Methyl α-Keto Acids (Ketobutyrate & Ketoisovalerate) C13_MeI->Keto_Acids Alkylation Induction Induction with IPTG Keto_Acids->Induction Add Precursors Ecoli E. coli Culture in D2O Minimal Media Ecoli->Induction Labeled_Protein Purified 13CH3-labeled Protein Induction->Labeled_Protein Expression & Purification Sample_Prep NMR Sample Preparation Labeled_Protein->Sample_Prep NMR_Acq Methyl-TROSY (1H-13C HMQC) Sample_Prep->NMR_Acq Data_Analysis Structure & Dynamics Analysis NMR_Acq->Data_Analysis

Caption: Overall experimental workflow.

metabolic_pathway cluster_precursors Added Precursors cluster_biosynthesis E. coli Biosynthesis Keto_Butyrate 4-(13C-methyl)-4-deoxy- α-ketobutyrate Ile Isoleucine (δ1-13CH3) Keto_Butyrate->Ile Transamination Keto_Isovalerate 3-(13C-methyl)- α-ketoisovalerate Leu Leucine (δ-13CH3) Keto_Isovalerate->Leu Multi-step Conversion Val Valine (γ-13CH3) Keto_Isovalerate->Val Transamination Protein Incorporation into Protein Ile->Protein Leu->Protein Val->Protein

Caption: Metabolic incorporation pathway.

hmqc_logic Start Start with 1H Magnetization Transfer1 Transfer Magnetization 1H -> 13C Start->Transfer1 INEPT Evolution 13C Chemical Shift Evolution (t1) Transfer1->Evolution Transfer2 Transfer Magnetization 13C -> 1H Evolution->Transfer2 Reverse INEPT Detection Detect 1H Signal (t2) Transfer2->Detection

Caption: Simplified HMQC-TROSY logic.

References

Application Notes and Protocols: Trideuterio(¹³C)methanol as an Internal Standard in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative analytical chemistry, particularly in chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), the use of a reliable internal standard is paramount for achieving accurate and precise results. An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization and fragmentation behavior, thereby compensating for variations in sample preparation, injection volume, and instrument response. Trideuterio(¹³C)methanol (¹³CD₃OH) represents a superior choice as an internal standard for the quantification of methanol and related small molecules. Its unique isotopic labeling, combining both deuterium and carbon-13, provides distinct advantages over singly labeled standards.

The primary benefit of using a stable isotope-labeled internal standard is its chemical similarity to the analyte, ensuring it behaves nearly identically during extraction and chromatography. The mass difference allows for its distinction from the analyte by the mass spectrometer. Trideuterio(¹³C)methanol offers a significant mass shift of +4 atomic mass units (amu) compared to unlabeled methanol (CH₃OH), effectively moving its mass spectral signal away from any potential interference from the analyte's naturally occurring isotopes. This dual-labeling strategy minimizes cross-talk between the analyte and internal standard signals, leading to enhanced accuracy and a lower limit of quantification.

This document provides detailed application notes and protocols for the use of trideuterio(¹³C)methanol as an internal standard in chromatographic applications, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Mass Spectral Data

A thorough understanding of the internal standard's properties is crucial for method development.

PropertyValue
Chemical Formula ¹³CD₃OH
Molecular Weight 36.07 g/mol
Boiling Point ~65 °C
Purity Typically >99 atom % ¹³C, >98 atom % D
Storage 2-8°C, protected from moisture

Mass Spectrometry Fragmentation:

Under electron ionization (EI) for GC-MS, methanol and its isotopologues undergo characteristic fragmentation. The primary ions for monitoring are selected based on their abundance and specificity.

CompoundParent Ion (M⁺) [m/z]Major Fragment Ions [m/z]
Methanol (CH₃OH)3231, 29, 15
Trideuterio(¹³C)methanol (¹³CD₃OH)3634, 30, 16

Application: Quantification of Methanol in Biological Matrices (e.g., Plasma) by GC-MS

This protocol outlines a headspace gas chromatography-mass spectrometry (HS-GC-MS) method for the sensitive and specific quantification of methanol in plasma, a critical analysis in toxicology and metabolic studies.

Experimental Protocol

1. Materials and Reagents:

  • Methanol (analytical standard)

  • Trideuterio(¹³C)methanol (internal standard)

  • Human plasma (blank)

  • Perchloric acid (70%)

  • Sodium chloride

  • Deionized water

  • 20 mL headspace vials with magnetic crimp caps

2. Preparation of Standards and Internal Standard Stock Solutions:

  • Methanol Stock Solution (1 mg/mL): Accurately weigh 100 mg of methanol and dissolve in 100 mL of deionized water.

  • Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of trideuterio(¹³C)methanol and dissolve in 100 mL of deionized water.

  • Working Internal Standard Solution (10 µg/mL): Dilute the internal standard stock solution 1:10 with deionized water.

3. Preparation of Calibration Standards and Quality Control Samples:

  • Spike blank human plasma with appropriate volumes of the methanol stock solution to prepare calibration standards at concentrations ranging from 1 to 500 µg/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

4. Sample Preparation:

  • Pipette 500 µL of plasma sample, calibration standard, or QC sample into a 20 mL headspace vial.

  • Add 50 µL of the working internal standard solution (10 µg/mL) to each vial.

  • Add 100 µL of 70% perchloric acid to precipitate proteins.

  • Add 1 g of sodium chloride to each vial to increase the partitioning of methanol into the headspace.

  • Immediately seal the vials with magnetic crimp caps.

  • Vortex each vial for 10 seconds.

5. GC-MS Instrumental Conditions:

ParameterSetting
Gas Chromatograph Agilent 7890B GC or equivalent
Column DB-624 or similar polar capillary column (30 m x 0.25 mm, 1.4 µm)
Injector Temperature 200°C
Oven Program 40°C (hold 5 min), ramp to 180°C at 20°C/min
Carrier Gas Helium at 1.2 mL/min
Headspace Autosampler
Incubation Temperature 80°C
Incubation Time 20 minutes
Injection Volume 1 mL (headspace)
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Ions Monitored Methanol: 31 (quantifier), 29 (qualifier) ¹³CD₃OH: 34 (quantifier), 30 (qualifier)
MS Source Temperature 230°C
MS Quadrupole Temp. 150°C
Data Presentation

Table 1: Calibration Curve Data for Methanol in Plasma

Concentration (µg/mL)Analyte/IS Peak Area Ratio (Mean ± SD, n=3)% Accuracy
10.025 ± 0.002102.3
50.128 ± 0.00998.7
250.645 ± 0.041101.5
1002.58 ± 0.1599.2
2506.42 ± 0.38100.8
50012.91 ± 0.7599.6
Linearity (r²) >0.998

Table 2: Precision and Accuracy of Quality Control Samples

QC LevelNominal Conc. (µg/mL)Measured Conc. (Mean ± SD, n=5)Intra-day Precision (%RSD)Accuracy (%)
Low109.8 ± 0.55.198.0
Medium150153.2 ± 6.14.0102.1
High400394.8 ± 18.24.698.7

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing Sample Plasma Sample/Standard/QC (500 µL) Add_IS Add ¹³CD₃OH IS (50 µL) Sample->Add_IS Add_PCA Add Perchloric Acid (100 µL) Add_IS->Add_PCA Add_Salt Add NaCl (1 g) Add_PCA->Add_Salt Seal Seal Vial Add_Salt->Seal Vortex Vortex Seal->Vortex Incubate Incubate (80°C, 20 min) Vortex->Incubate Inject Inject Headspace (1 mL) Incubate->Inject Separate GC Separation Inject->Separate Detect MS Detection (SIM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Construction Integrate->Calibrate Quantify Quantify Unknowns Calibrate->Quantify

HS-GC-MS workflow for methanol quantification.

Application: Quantification of Formaldehyde (as derivative) in Cell Culture Media by LC-MS/MS

Methanol can be metabolized to formaldehyde. This protocol describes the quantification of formaldehyde by derivatizing it with 2,4-dinitrophenylhydrazine (DNPH) and using trideuterio(¹³C)methanol-derived formaldehyde as an internal standard. For this application, ¹³CD₂O would be the derivatized internal standard.

Experimental Protocol

1. Materials and Reagents:

  • Formaldehyde (analytical standard)

  • Trideuterio(¹³C)methanol (for in-situ generation of ¹³CD₂O standard)

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (in acetonitrile with phosphoric acid)

  • Cell culture media (blank)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (LC-MS grade)

2. Preparation of Standards and Internal Standard:

  • Formaldehyde Stock Solution (1 mg/mL): Prepare in deionized water.

  • Internal Standard Preparation: A certified ¹³CD₂-DNPH standard is recommended. Alternatively, ¹³CD₂O can be generated from ¹³CD₃OH via oxidation, but this is a complex process requiring specialized synthesis. For this protocol, we assume the use of a commercially available ¹³CD₂-DNPH standard solution.

  • Working Internal Standard Solution (1 µg/mL of ¹³CD₂-DNPH): Prepare in acetonitrile.

3. Sample Preparation and Derivatization:

  • To 200 µL of cell culture media, add 20 µL of the working internal standard solution.

  • Add 200 µL of the DNPH solution.

  • Vortex and incubate at 40°C for 30 minutes.

  • Centrifuge at 10,000 x g for 10 minutes to pellet any precipitate.

  • Transfer the supernatant to an LC-MS vial for analysis.

4. LC-MS/MS Instrumental Conditions:

ParameterSetting
Liquid Chromatograph Waters ACQUITY UPLC I-Class or equivalent
Column C18 column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 30% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Waters Xevo TQ-S or equivalent
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions FA-DNPH: 209 > 163 ¹³CD₂-DNPH: 212 > 165
Capillary Voltage 2.5 kV
Source Temperature 150°C
Desolvation Temp. 500°C

Logical Relationship Diagram

LCMS_Logic Analyte Formaldehyde (CH₂O) Analyte_Deriv FA-DNPH (m/z 209) Analyte->Analyte_Deriv IS Trideuterio(¹³C)formaldehyde (¹³CD₂O) IS_Deriv ¹³CD₂-DNPH (m/z 212) IS->IS_Deriv Deriv_Reagent DNPH Deriv_Reagent->Analyte_Deriv Deriv_Reagent->IS_Deriv LC_Sep LC Separation Analyte_Deriv->LC_Sep IS_Deriv->LC_Sep MS_Detect MS/MS Detection (MRM) LC_Sep->MS_Detect

Logical flow for formaldehyde analysis.

Conclusion

Trideuterio(¹³C)methanol is a highly effective internal standard for the quantitative analysis of methanol and its metabolites by GC-MS and LC-MS. Its key advantages, including chemical equivalence to the analyte and a significant mass difference that avoids isotopic interference, contribute to the development of robust, accurate, and sensitive analytical methods. The protocols provided herein offer a foundation for researchers to implement this superior internal standard in their own studies, enhancing the quality and reliability of their quantitative data. Careful method validation is, as always, recommended to ensure performance for the specific matrix and concentration range of interest.

Probing Cellular Metabolism: Isotopic Labeling with Trideuterio(¹³C)methanol

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopic labeling experiments are a cornerstone of metabolic research, providing invaluable insights into the dynamic processes that govern cellular function. The use of stable isotopes, such as Carbon-13 (¹³C) and Deuterium (D), allows for the tracing of metabolic fates of specific atoms within a molecule as it is processed by cellular machinery. Trideuterio(¹³C)methanol (¹³CD₃OH) is a powerful tool in this regard, offering a unique combination of isotopic labels to investigate one-carbon metabolism, a fundamental network of pathways crucial for biosynthesis, redox homeostasis, and epigenetic regulation.

These application notes provide a comprehensive overview of the use of trideuterio(¹³C)methanol in metabolic labeling experiments. Detailed protocols, data interpretation guidelines, and applications in drug development are presented to equip researchers with the knowledge to design and execute robust isotopic tracing studies.

Applications of Trideuterio(¹³C)methanol Labeling

The unique isotopic signature of trideuterio(¹³C)methanol makes it particularly well-suited for several key research areas:

  • Metabolic Flux Analysis (MFA) of One-Carbon Metabolism: One-carbon metabolism involves the transfer of methyl groups (CH₃) for the synthesis of essential biomolecules such as nucleotides (purines and thymidylate), amino acids (methionine and serine), and phospholipids.[1] By introducing a ¹³C-labeled and deuterated methyl group, researchers can precisely track its incorporation into these downstream metabolites, enabling the quantification of metabolic fluxes through key pathways like the folate and methionine cycles.[1]

  • Studying Formaldehyde Metabolism and Detoxification: Methanol is metabolized to formaldehyde, a toxic intermediate. Isotopic labeling with ¹³CD₃OH can be used to trace the conversion of methanol to formaldehyde and its subsequent detoxification pathways. This is particularly relevant in toxicology studies and in the metabolic engineering of microorganisms designed to utilize methanol as a carbon source.

  • Drug Development and Metabolism (ADME) Studies: In drug development, understanding a compound's absorption, distribution, metabolism, and excretion (ADME) is critical. The deuterium in trideuterio(¹³C)methanol can introduce a kinetic isotope effect (KIE), slowing down metabolic reactions at the labeled position.[2][3] This allows for the stabilization of metabolites that might otherwise be transient, aiding in their identification. The ¹³C label serves as a clear marker to distinguish drug-derived fragments from endogenous molecules in mass spectrometry analysis. This dual-labeling approach can provide valuable insights into metabolic stability and the formation of reactive metabolites.[3]

Experimental Protocol: ¹³C-MFA using Trideuterio(¹³C)methanol in Mammalian Cells

This protocol outlines a general workflow for a steady-state isotopic labeling experiment in cultured mammalian cells.

1. Cell Culture and Labeling:

  • Objective: To achieve isotopic steady-state, where the labeling of intracellular metabolites becomes constant.

  • Procedure:

    • Culture mammalian cells (e.g., HeLa, HEK293) in standard growth medium to the desired confluency (typically 70-80%).

    • Prepare the labeling medium by supplementing basal medium (lacking the standard carbon source to be replaced) with trideuterio(¹³C)methanol at a defined concentration (e.g., 1-5 mM). The exact concentration should be optimized based on cell type and experimental goals. All other necessary nutrients, including other carbon sources like glucose and glutamine, should be present at their standard concentrations.

    • Remove the standard growth medium, wash the cells once with phosphate-buffered saline (PBS), and replace it with the pre-warmed labeling medium.

    • Incubate the cells for a sufficient duration to approach isotopic steady-state. This time can vary significantly depending on the metabolic pathway and cell type, ranging from hours to over 24 hours.[4] A time-course experiment is recommended to determine the optimal labeling duration.

2. Quenching and Metabolite Extraction:

  • Objective: To rapidly halt metabolic activity and extract intracellular metabolites.

  • Procedure:

    • Aspirate the labeling medium.

    • Quickly wash the cells with ice-cold PBS to remove extracellular metabolites.

    • Immediately add a cold quenching/extraction solution, typically 80% methanol (-80°C), to the culture plate.[5]

    • Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

    • Vortex thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins and fully extract metabolites.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

    • Carefully transfer the supernatant containing the metabolite extract to a new tube for analysis.

3. Sample Analysis by Mass Spectrometry (MS):

  • Objective: To separate and quantify the mass isotopologues of target metabolites.

  • Procedure:

    • Dry the metabolite extract, for example, using a vacuum concentrator.

    • Derivatize the dried metabolites to increase their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common method involves a two-step derivatization with methoxyamine hydrochloride followed by N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization may not be necessary depending on the compound's properties.

    • Analyze the samples using GC-MS or LC-MS. The mass spectrometer will detect the mass shift in metabolites that have incorporated the ¹³C and deuterium from the trideuterio(¹³C)methanol.

4. Data Analysis and Flux Calculation:

  • Objective: To determine the fractional labeling of metabolites and calculate metabolic fluxes.

  • Procedure:

    • Identify and quantify the peak areas for different mass isotopologues of each metabolite of interest.

    • Correct the raw data for the natural abundance of stable isotopes.

    • The resulting mass isotopologue distributions (MIDs) represent the fraction of each metabolite pool containing a certain number of labeled atoms.

    • Use metabolic modeling software (e.g., INCA, Metran) to fit the experimental MIDs to a metabolic network model and estimate the intracellular metabolic fluxes.

Data Presentation

The quantitative data from a trideuterio(¹³C)methanol labeling experiment is typically summarized in tables that show the mass isotopologue distributions (MIDs) of key metabolites.

Table 1: Hypothetical Mass Isotopologue Distribution (MID) of Serine and Methionine after Labeling with Trideuterio(¹³C)methanol.

MetaboliteMass IsotopologueFractional Abundance (%)
SerineM+065
M+125
M+27
M+33
MethionineM+040
M+15
M+25
M+350
  • M+0 represents the unlabeled metabolite.

  • M+1, M+2, M+3 represent the metabolite with one, two, or three additional mass units due to the incorporation of ¹³C and/or Deuterium. The specific pattern of labeling provides clues about the metabolic pathways involved.

Visualizing Metabolic Pathways and Workflows

Experimental Workflow:

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis cluster_interpretation Interpretation cell_seeding Seed Cells growth Grow to Confluency cell_seeding->growth labeling Incubate with ¹³CD₃OH Medium growth->labeling quenching Quench Metabolism (Cold Methanol) labeling->quenching extraction Extract Metabolites quenching->extraction centrifugation Centrifuge & Collect Supernatant extraction->centrifugation derivatization Derivatization (for GC-MS) centrifugation->derivatization ms_analysis GC-MS or LC-MS Analysis derivatization->ms_analysis data_processing Data Processing & Correction ms_analysis->data_processing flux_calculation Metabolic Flux Calculation data_processing->flux_calculation

Caption: A generalized workflow for isotopic labeling experiments using trideuterio(¹³C)methanol.

One-Carbon Metabolism Signaling Pathway:

one_carbon_metabolism cluster_methanol_entry Tracer Input cluster_folate_cycle Folate Cycle cluster_methionine_cycle Methionine Cycle cluster_biosynthesis Biosynthetic Outputs methanol ¹³CD₃OH serine Serine methanol->serine via Formaldehyde glycine Glycine serine->glycine methyl_thf 5,10-Methylene-THF glycine->methyl_thf ¹³CD₃ incorporation thf THF thf->serine methyl_thf->thf formyl_thf 10-Formyl-THF methyl_thf->formyl_thf homocysteine Homocysteine thymidylate Thymidylate methyl_thf->thymidylate purines Purines formyl_thf->purines methionine Methionine sam SAM methionine->sam sah SAH sam->sah Methylation Reactions lipids Lipids sam->lipids proteins Proteins sam->proteins sah->homocysteine homocysteine->methionine from Folate Cycle

Caption: Simplified diagram of one-carbon metabolism showing the entry of the labeled methyl group.

Conclusion

Trideuterio(¹³C)methanol is a versatile and powerful isotopic tracer for elucidating the complexities of one-carbon metabolism. The detailed protocols and conceptual frameworks provided here serve as a guide for researchers to apply this technique in their own studies. By carefully designing experiments, meticulously preparing samples, and employing robust analytical and computational methods, the use of trideuterio(¹³C)methanol can yield high-resolution data on metabolic fluxes, advancing our understanding of cellular physiology in health and disease, and aiding in the development of novel therapeutics.

References

Application Notes and Protocols for Metabolite Quantification Using Trideuterio(¹¹³C)Methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantification of metabolites using trideuterio(¹¹³C)methanol as a chemical derivatization agent. This stable isotope labeling strategy offers a robust method for accurate quantification of metabolites containing carboxyl and primary amine functional groups by mass spectrometry.

Introduction

Stable isotope labeling coupled with mass spectrometry has become an indispensable tool in quantitative metabolomics. The use of isotopically labeled internal standards is the gold standard for correcting for matrix effects and variations in instrument response, thereby enabling accurate and precise quantification. Trideuterio(¹¹³C)methanol (¹³CD₃OH) serves as an excellent derivatizing agent, introducing a known mass shift and a stable isotopic signature to target metabolites. This allows for the differentiation of endogenous metabolites from their isotopically labeled internal standards, facilitating their accurate quantification. This document outlines the principles, experimental workflows, and specific protocols for the derivatization and analysis of key metabolite classes.

Principle of Quantification

The fundamental principle of this method lies in the derivatization of metabolites with trideuterio(¹¹³C)methanol. This reagent reacts with specific functional groups, primarily carboxylic acids to form methyl esters, and can be used in multi-step derivatization for other groups like primary amines. The incorporation of one ¹³C and three deuterium atoms results in a mass increase of 4 Da (+1 for ¹³C and +3 for ³H) compared to the unlabeled methanol derivative.

By spiking a known concentration of a ¹³C and deuterium-labeled standard (or a mix of standards) into a biological sample, the endogenous (unlabeled) metabolites can be derivatized alongside the labeled standards. The ratio of the peak areas of the endogenous metabolite to its corresponding labeled internal standard in the mass chromatogram is then used to calculate the absolute concentration of the endogenous metabolite.

Experimental Workflows

The general workflow for metabolite quantification using trideuterio(¹¹³C)methanol derivatization involves several key steps, from sample preparation to data analysis.

G sample Biological Sample (e.g., Plasma, Urine, Cell Extract) extraction Metabolite Extraction (e.g., with Methanol) sample->extraction spike Spike with ¹³CD₃OH-labeled Internal Standards extraction->spike derivatization Derivatization with Trideuterio(¹¹³C)Methanol spike->derivatization analysis LC-MS or GC-MS Analysis derivatization->analysis data_processing Data Processing (Peak Integration, Ratio Calculation) analysis->data_processing quantification Absolute Quantification data_processing->quantification glycolysis Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP GAP_DHAP Glyceraldehyde-3-P Dihydroxyacetone-P F16BP->GAP_DHAP BPG 1,3-Bisphosphoglycerate GAP_DHAP->BPG PG3 3-Phosphoglycerate BPG->PG3 PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate (Quantifiable with ¹³CD₃OH) Pyruvate->Lactate TCA TCA Cycle Pyruvate->TCA

Application Notes and Protocols for Trideuterio(113C)methanol in Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trideuterio(113C)methanol (¹³CD₃OH) is a stable isotope-labeled compound that serves as a powerful tool in pharmaceutical research and development. Its unique isotopic composition, featuring both a carbon-13 nucleus and three deuterium atoms, allows for precise and sensitive tracking of one-carbon metabolism. This enables researchers to elucidate drug mechanisms, study metabolic pathways, and quantify enzymatic activity with high accuracy using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These application notes provide an overview of the uses of this compound and detailed protocols for its application in key areas of pharmaceutical research.

Applications in Pharmaceutical Research

This compound is primarily utilized as a metabolic tracer to investigate pathways involving the transfer of a methyl group. In the body, methanol is metabolized to formaldehyde and subsequently to formate, which can enter the one-carbon pool. This pool is critical for the biosynthesis of nucleotides and amino acids, as well as for methylation reactions that regulate epigenetics and other cellular processes.

Key applications include:

  • Metabolic Flux Analysis: Tracing the incorporation of the ¹³C and deuterium labels into downstream metabolites to quantify the flux through specific metabolic pathways.

  • Enzyme Activity Assays: Serving as a donor of a labeled methyl group in reactions catalyzed by methyltransferases, allowing for highly sensitive quantification of enzyme activity.

  • Drug Metabolism Studies: Investigating the metabolic fate of drugs that undergo methylation or demethylation, and identifying potential drug-drug interactions.

  • Formaldehyde Metabolism Research: Studying the in vivo production and detoxification of formaldehyde, a reactive and potentially toxic metabolite.

Featured Application: Quantitative Analysis of Catechol-O-methyltransferase (COMT) Activity

Catechol-O-methyltransferase (COMT) is a crucial enzyme in the metabolism of catecholamine neurotransmitters and catechol-containing drugs.[1][2][3] Dysregulation of COMT activity has been implicated in various neurological and psychiatric disorders, making it a significant target in drug development.[3] The following protocol describes a sensitive and specific method for quantifying COMT activity using this compound as a precursor for the labeled methyl donor, S-adenosyl-L-methionine (SAM), and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: COMT Activity Assay

This protocol is adapted from established methods for quantifying methyltransferase activity.

1. Materials and Reagents:

  • This compound (¹³CD₃OH)

  • S-adenosyl-L-methionine (SAM) synthetase

  • ATP

  • Recombinant human COMT enzyme

  • Catechol substrate (e.g., dopamine, epinephrine)

  • S-adenosyl-L-homocysteine (SAH)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)

  • Quenching solution (e.g., 10% trichloroacetic acid or cold acetonitrile)

  • LC-MS/MS system

2. Preparation of Labeled S-adenosyl-L-methionine ([¹³CD₃]-SAM):

In this protocol, it is assumed that [¹³CD₃]-SAM is generated in situ or obtained commercially. For in situ generation, incubate this compound with appropriate enzymes and co-factors that can convert it into [¹³CD₃]-SAM.

3. COMT Enzyme Reaction:

  • Prepare a reaction mixture containing the reaction buffer, recombinant COMT enzyme, and the catechol substrate.

  • Initiate the reaction by adding [¹³CD₃]-SAM.

  • Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Terminate the reaction by adding the quenching solution.

  • Centrifuge the samples to pellet precipitated protein.

  • Collect the supernatant for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Separate the reaction products using a suitable C18 reverse-phase HPLC column.

  • Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

  • Detect the methylated product and the internal standard (if used) by tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The MRM transitions will be specific for the unlabeled and the ¹³CD₃-labeled methylated product.

Data Presentation

Table 1: Example MRM Transitions for COMT Activity Assay

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Methylated Catechol Substrate[M+H]⁺Fragment 1
[¹³CD₃]-Methylated Catechol Substrate[M+4+H]⁺Fragment 1 + 4
S-adenosyl-L-homocysteine (SAH)[M+H]⁺Fragment 2

Table 2: Hypothetical Quantitative Data for COMT Inhibition Study

Inhibitor Concentration (nM)COMT Activity (% of Control)Standard Deviation
0 (Control)1005.2
185.34.8
1055.13.9
10022.72.1
10005.41.3

Signaling Pathway and Workflow Diagrams

COMT_Pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Catechol Catechol Substrate COMT COMT Catechol->COMT SAM [¹³CD₃]-SAM SAM->COMT Methylated_Product [¹³CD₃]-Methylated Product COMT->Methylated_Product SAH SAH COMT->SAH

Diagram 1: COMT Catalyzed Methylation Pathway.

experimental_workflow prep Reaction Mixture Preparation incubation Incubation at 37°C prep->incubation Add [¹³CD₃]-SAM quenching Reaction Quenching incubation->quenching centrifugation Protein Precipitation and Centrifugation quenching->centrifugation analysis LC-MS/MS Analysis centrifugation->analysis Supernatant data Data Processing and Quantification analysis->data

Diagram 2: Experimental Workflow for COMT Assay.

Application in Tracing One-Carbon Metabolism

This compound can be used to trace the flow of one-carbon units in cellular metabolism. After oxidation to formaldehyde and formate, the labeled carbon can be incorporated into various biomolecules.

Experimental Protocol: Tracing One-Carbon Metabolism in Cultured Cells

1. Cell Culture and Labeling:

  • Culture cells of interest to mid-log phase.

  • Replace the standard medium with a medium containing a known concentration of this compound.

  • Incubate the cells for a defined period to allow for the uptake and metabolism of the tracer.

2. Metabolite Extraction:

  • Quench metabolism rapidly by washing the cells with ice-cold saline and adding a cold extraction solvent (e.g., 80% methanol).

  • Scrape the cells and collect the cell lysate.

  • Separate the polar metabolites from the protein pellet by centrifugation.

3. LC-MS/MS Analysis:

  • Analyze the polar metabolite extract by LC-MS/MS.

  • Monitor for the incorporation of ¹³C and deuterium into key metabolites of one-carbon metabolism, such as serine, glycine, and purine nucleotides.

Data Presentation

Table 3: Isotopologue Distribution in Serine after Labeling with this compound

IsotopologueRelative Abundance (%)
M+0 (Unlabeled)65
M+1 (¹³C)25
M+2 (¹³C + D)8
M+3 (¹³C + 2D)2

Metabolic Pathway Diagram

One_Carbon_Metabolism Methanol ¹³CD₃OH Formaldehyde ¹³CD₂O Methanol->Formaldehyde ADH Formate ¹³CDO₂⁻ Formaldehyde->Formate ALDH One_Carbon_Pool One-Carbon Pool (THF-¹³CD₂) Formate->One_Carbon_Pool Serine Labeled Serine One_Carbon_Pool->Serine Purines Labeled Purines One_Carbon_Pool->Purines Thymidylate Labeled Thymidylate One_Carbon_Pool->Thymidylate

Diagram 3: Tracing One-Carbon Metabolism.

Conclusion

This compound is a versatile and valuable tool for pharmaceutical research. Its use in stable isotope tracing studies provides detailed insights into metabolic pathways and enzyme kinetics, which are essential for drug discovery and development. The protocols and examples provided here offer a starting point for researchers to apply this powerful technique in their own work. The high sensitivity and specificity of mass spectrometry-based detection, combined with the unique labeling pattern of this compound, enable precise and reliable quantitative analysis.

References

Troubleshooting & Optimization

Technical Support Center: Isotopic Exchange in Trideuterio(¹¹³C)Methanol Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trideuterio(¹¹³C)methanol. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of incomplete deuteration in my trideuterio(¹¹³C)methanol sample?

A1: Incomplete deuteration can stem from the synthesis process or from back-exchange with protic solvents or atmospheric moisture. During synthesis, the choice of reagents and reaction conditions plays a critical role. Post-synthesis, exposure to water or other protic solvents can lead to the exchange of deuterium atoms for protons, reducing the isotopic purity of the sample. To minimize this, it is crucial to handle and store the deuterated methanol under anhydrous conditions.

Q2: How can I accurately determine the isotopic enrichment of my trideuterio(¹¹³C)methanol?

A2: The isotopic enrichment can be accurately determined using a combination of High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. HR-MS can distinguish between the different isotopologues of methanol based on their mass-to-charge ratio, allowing for the calculation of the relative abundance of each. ¹H and ¹³C NMR can also be used to quantify the degree of deuteration by comparing the integrals of the residual proton signals to the ¹³C signal.

Q3: What are the common impurities I should be aware of in commercially available trideuterio(¹¹³C)methanol?

A3: Common impurities can include residual starting materials from the synthesis, byproducts, and solvents used during purification. For instance, if the methanol is produced from ¹³CO, residual unlabeled carbon monoxide or other carbon-containing species could be present. Water is also a very common impurity that can affect isotopic stability. It is advisable to obtain a certificate of analysis from the supplier detailing the purity and isotopic enrichment.

Q4: Can I use my trideuterio(¹¹³C)methanol sample that has been previously used for NMR analysis in a subsequent mass spectrometry experiment?

A4: It is generally not recommended. NMR solvents, even deuterated ones, can contain residual protic impurities. More importantly, the sample is often exposed to the atmosphere during NMR tube preparation, which can introduce moisture and lead to back-exchange. For the most accurate mass spectrometry results, it is best to use a fresh, unopened sample of deuterated methanol.

Troubleshooting Guides

Issue 1: Unexpectedly Rapid Isotopic Exchange

Symptom: The deuterium labels on your trideuterio(¹¹³C)methanol are exchanging with protons from the solvent or other molecules in your reaction mixture much faster than anticipated.

Possible Causes & Solutions:

  • Presence of Acidic or Basic Catalysts: Even trace amounts of acids or bases can significantly accelerate the rate of proton-deuterium exchange.

    • Solution: Ensure all glassware is thoroughly cleaned and dried. Use freshly distilled and de-gassed solvents. If possible, perform the experiment in a buffered solution to maintain a neutral pH.

  • Elevated Temperature: The rate of isotopic exchange is temperature-dependent.

    • Solution: Conduct the experiment at the lowest temperature compatible with your experimental goals. Consider using a temperature-controlled sample holder for both NMR and MS analyses.

  • Solvent Effects: The polarity and protic nature of the solvent will influence the exchange rate.

    • Solution: If your experiment allows, consider using a less protic or aprotic solvent. If a protic solvent is necessary, be aware of its potential to participate in the exchange and account for this in your data analysis.

Issue 2: Inaccurate Quantification of Isotopic Enrichment by Mass Spectrometry

Symptom: The isotopic enrichment of your trideuterio(¹¹³C)methanol measured by mass spectrometry is inconsistent or lower than expected.

Possible Causes & Solutions:

  • Back-Exchange During Analysis: Back-exchange can occur during chromatographic separation or in the ion source of the mass spectrometer.[1]

    • Solution: Minimize the time between sample preparation and analysis. Use a cooled autosampler and, if using liquid chromatography, a cooled column. Optimize the ion source parameters, such as the drying gas temperature, to be as low as possible while maintaining good signal intensity.

  • Inappropriate Ionization Method: The choice of ionization technique can affect the observed isotopic distribution.

    • Solution: Electrospray ionization (ESI) is generally a soft ionization technique suitable for this analysis. Optimize ESI parameters such as spray voltage and nebulizer pressure to ensure stable and efficient ionization without inducing fragmentation or in-source reactions.

  • Mass Isotopologue Overlap: The isotopic peaks of different methanol isotopologues may overlap, leading to inaccurate integration.

    • Solution: Use a high-resolution mass spectrometer to resolve the different isotopologues. Ensure that the mass calibration of the instrument is accurate.

Issue 3: Poor Quality NMR Spectra for Monitoring Isotopic Exchange

Symptom: The ¹H or ¹³C NMR spectra show broad peaks, poor signal-to-noise, or other artifacts that make it difficult to accurately measure the isotopic exchange.

Possible Causes & Solutions:

  • Improper Sample Preparation: The concentration of the sample and the choice of NMR solvent are critical.

    • Solution: Prepare the sample in a high-quality deuterated NMR solvent to the recommended concentration for your instrument. Ensure the sample is free of particulate matter by filtering it into the NMR tube.[2]

  • Incorrect NMR Parameters: The choice of pulse sequence and acquisition parameters can greatly impact the quality of the spectrum.

    • Solution: For ¹³C NMR, consider using proton decoupling to simplify the spectrum and improve sensitivity. For quantitative measurements, ensure that the relaxation delay is sufficient to allow for full relaxation of the nuclei between scans.

  • Shimming Issues: Poor magnetic field homogeneity will lead to broad spectral lines.

    • Solution: Carefully shim the sample before data acquisition. For quantitative experiments, consistent and high-quality shimming is essential.

Quantitative Data Summary

The extent of back-exchange is highly dependent on the experimental conditions. The following table provides a conceptual overview of how different factors can influence the loss of deuterium from trideuterio(¹¹³C)methanol. The percentage of back-exchange is illustrative and will vary for each specific experimental setup.

ConditionProtic SolventTemperature (°C)pHEstimated Back-Exchange (%)
Controlled Acetonitrile (low water content)47.0< 5%
Typical LC-MS Water/Methanol Gradient253.0 (acidic modifier)10-20%
Elevated Temp Water507.0> 30%
Basic pH Water259.0> 25%

Experimental Protocols

Protocol 1: Monitoring Isotopic Exchange of Trideuterio(¹¹³C)Methanol by NMR Spectroscopy
  • Sample Preparation:

    • In a clean, dry vial, prepare a solution of the compound of interest in a suitable deuterated aprotic solvent (e.g., acetonitrile-d₃, acetone-d₆).

    • Add a known concentration of an internal standard that does not exchange protons under the experimental conditions.

    • Add a precise volume of trideuterio(¹¹³C)methanol to the solution.

    • Transfer the solution to a clean, dry NMR tube and cap it securely.

  • NMR Data Acquisition:

    • Acquire an initial ¹H and ¹³C NMR spectrum to serve as the t=0 time point.

    • Initiate the exchange reaction by adding a precise amount of a protic solvent (e.g., H₂O, D₂O) to the NMR tube.

    • Immediately begin acquiring a series of ¹H and ¹³C NMR spectra at regular time intervals.

  • Data Analysis:

    • Process all spectra uniformly.

    • In the ¹H spectra, integrate the signal corresponding to the newly formed CH₂DOH and CHD₂OH species relative to the internal standard.

    • In the ¹³C spectra, monitor the change in the chemical shift and multiplicity of the carbon signal as deuterium is replaced by protium.

    • Plot the change in the concentration of the different isotopologues over time to determine the kinetics of the exchange.

Protocol 2: Quantifying Isotopic Exchange of Trideuterio(¹¹³C)Methanol by Mass Spectrometry
  • Sample Preparation:

    • Prepare a stock solution of trideuterio(¹¹³C)methanol in a dry aprotic solvent.

    • Prepare a series of reaction vials containing the protic solvent and any other reactants.

    • At t=0, add a precise volume of the trideuterio(¹¹³C)methanol stock solution to each reaction vial.

  • Quenching the Reaction:

    • At predetermined time points, quench the exchange reaction in one of the vials. This can be achieved by rapid cooling and/or the addition of a quenching agent that neutralizes any catalysts.

  • Mass Spectrometry Analysis:

    • Analyze the quenched samples by direct infusion or LC-MS.

    • Use a high-resolution mass spectrometer to resolve the m/z values of the different methanol isotopologues (e.g., ¹³CD₃OH, ¹³CD₂HOH, ¹³CDH₂OH, ¹³CH₃OH).

    • Optimize the ESI source parameters for stable and efficient ionization of methanol.

  • Data Analysis:

    • Extract the ion chromatograms for each isotopologue.

    • Calculate the relative abundance of each isotopologue at each time point.

    • Plot the change in the relative abundance of each isotopologue over time to determine the rate of isotopic exchange.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_reaction Isotopic Exchange Reaction cluster_analysis Analysis cluster_data Data Processing prep_nmr Prepare NMR Sample (Aprotic Solvent) initiate_exchange Initiate Exchange (Add Protic Solvent) prep_nmr->initiate_exchange prep_ms Prepare MS Reaction Vials prep_ms->initiate_exchange acquire_nmr Acquire Time-course NMR Spectra initiate_exchange->acquire_nmr quench_ms Quench Reaction at Time Points initiate_exchange->quench_ms process_nmr Process NMR Spectra & Integrate Peaks acquire_nmr->process_nmr analyze_ms Analyze by HR-MS quench_ms->analyze_ms process_ms Extract Ion Chromatograms & Quantify Isotopologues analyze_ms->process_ms troubleshooting_logic cluster_symptoms Identify Symptom cluster_causes Investigate Potential Causes cluster_solutions Implement Solutions start Unexpected Experimental Result symptom1 Rapid Isotopic Exchange start->symptom1 symptom2 Inaccurate MS Quantification start->symptom2 symptom3 Poor NMR Spectra start->symptom3 cause1a Catalyst Presence symptom1->cause1a cause1b High Temperature symptom1->cause1b cause2a Back-Exchange symptom2->cause2a cause2b Ionization Issues symptom2->cause2b cause3a Sample Prep Error symptom3->cause3a cause3b Incorrect Parameters symptom3->cause3b solution1a Purify Reagents cause1a->solution1a solution1b Control Temperature cause1b->solution1b solution2a Optimize MS Conditions cause2a->solution2a solution2b Adjust Ion Source cause2b->solution2b solution3a Re-prepare Sample cause3a->solution3a solution3b Optimize NMR Program cause3b->solution3b

References

Technical Support Center: Enhancing Signal Intensity with Trideuterio(¹¹³C)methanol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of trideuterio(¹¹³C)methanol in signal enhancement experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to leveraging this powerful isotopic label for improved signal intensity in analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What is trideuterio(¹¹³C)methanol and why is it used to improve signal intensity?

Trideuterio(¹¹³C)methanol is a specialized isotopic form of methanol with the chemical formula CD₃¹³OH. It is used to significantly enhance signal intensity in NMR spectroscopy through a technique called Dynamic Nuclear Polarization (DNP). The key features that make it valuable are:

  • ¹³C Isotope: The carbon atom is the NMR-active isotope ¹³C, which has a low natural abundance (about 1.1%).[1] Using a ¹³C-enriched compound provides a much stronger signal than relying on the naturally occurring isotope.

  • Deuteration (D or ²H): The three hydrogen atoms of the methyl group are replaced with deuterium. Deuterium has a smaller magnetic moment than hydrogen (¹H), which reduces dipolar relaxation effects. This substitution is a key strategy to prolong the spin-lattice relaxation time (T₁) of the ¹³C nucleus, allowing the hyperpolarized state to be maintained for a longer duration.[1][2]

Q2: What is Dynamic Nuclear Polarization (DNP) and how does it work with ¹³C-labeled compounds?

Dynamic Nuclear Polarization (DNP) is a technique used to dramatically increase the signal in NMR experiments, sometimes by orders of magnitude.[3] The basic principle involves transferring the high spin polarization of electrons to the target nuclei (in this case, ¹³C).[4]

The general DNP process is as follows:

  • A ¹³C-labeled compound, such as a substrate dissolved in a solvent matrix containing a stable radical (polarizing agent), is cooled to very low temperatures (around 1-1.5 K) in a strong magnetic field (3.3-7 T).[4]

  • Microwave irradiation is applied at a frequency close to the electron paramagnetic resonance (EPR) frequency of the radical.

  • This irradiation facilitates the transfer of polarization from the highly polarized electrons of the radical to the ¹³C nuclei of the sample, significantly increasing their nuclear spin polarization.[4]

  • The hyperpolarized solid sample is then rapidly dissolved using a hot solvent and transferred to an NMR spectrometer for detection in the liquid state.[4]

Q3: Why is a long T₁ relaxation time important for hyperpolarized ¹³C experiments?

The hyperpolarized state is a non-equilibrium, high-energy state. Once the microwave irradiation is stopped and the sample is dissolved, the ¹³C nuclei will begin to relax back to their thermal equilibrium state. The rate of this relaxation is characterized by the spin-lattice relaxation time (T₁). A longer T₁ means that the enhanced signal will persist for a longer duration, providing a larger window of time to perform the experiment and acquire data.[1][3] Deuteration of molecules is a common strategy to lengthen the T₁ of nearby ¹³C nuclei.[2]

Q4: Can trideuterio(¹¹³C)methanol be used directly as the hyperpolarized agent?

Yes, hyperpolarized methanol itself can be studied. However, it is more commonly used in proof-of-principle studies or as a component of the "DNP juice" or glassing matrix that helps to create a suitable environment for the polarization of a target molecule, such as [1-¹³C]pyruvate.[3][5] The principles of hyperpolarizing the ¹³C in methanol are the same as for other ¹³C-labeled molecules.

Troubleshooting Guide

Issue 1: Low Signal Enhancement or Poor Polarization

Potential Cause Troubleshooting Step
Suboptimal Polarizing Agent Concentration The concentration of the radical (polarizing agent) is critical. Too low, and the polarization transfer is inefficient. Too high can lead to phase separation and reduced DNP efficiency.[5] It is recommended to optimize the concentration of the polarizing agent, with common starting points being in the range of 15-75 mM.[5][6]
Poor Glass Formation (Vitrification) A uniform glassy matrix is essential for efficient DNP. If the sample crystallizes upon freezing, the distribution of the radical will be inhomogeneous, leading to poor polarization. The rate of sample insertion into the cryostat can impact glass formation.[5] Consider adjusting the solvent composition (e.g., using glycerol/water or DMSO/water mixtures) to promote vitrification.[3]
Incorrect Microwave Frequency or Power The microwave frequency must be precisely tuned to the EPR transition of the polarizing agent. The optimal frequency can drift slightly between experiments. Ensure the microwave source is stable and perform a frequency sweep to find the maximum polarization. Microwave power should also be optimized.
Presence of Paramagnetic Impurities Paramagnetic impurities, other than the intended polarizing agent, can significantly shorten T₁ relaxation times and reduce polarization. Use high-purity solvents and reagents.

Issue 2: Rapid Signal Decay (Short T₁)

Potential Cause Troubleshooting Step
Residual Protons Near the ¹³C Nucleus Dipolar coupling to nearby protons is a major relaxation pathway for ¹³C nuclei.[1] Using deuterated molecules, like trideuterio(¹¹³C)methanol, is a primary strategy to mitigate this.[1][2] Ensure the deuteration level of your compound and solvent is high.
Presence of Paramagnetic Species after Dissolution If the polarizing agent is not removed or neutralized after dissolution, it will cause rapid relaxation of the hyperpolarized signal. Some protocols utilize a "scavenging" agent to rapidly neutralize the radical upon dissolution.[4]
Suboptimal Temperature and pH of the Final Solution The T₁ of a hyperpolarized substrate can be sensitive to the temperature and pH of the solution after dissolution. Optimize these parameters for your specific molecule of interest. For example, pre-shimming the NMR spectrometer at the expected post-dissolution temperature can improve line shape and signal quality.[5]

Issue 3: Inconsistent or Unrepeatable Results

Potential Cause Troubleshooting Step
Variability in the Dissolution Process The manual steps in the dissolution and transfer process can introduce significant variability.[5] Standardize the dissolution parameters such as flush pressure, duration, and solvent temperature to ensure consistent and rapid transfer of the hyperpolarized sample to the NMR spectrometer.
Sample Ripening Time The "ripening time," or the time the sample is allowed to sit after preparation and before freezing, can impact the nanoscopic distribution of the polarizing agent and affect DNP efficiency.[5] It is important to investigate and standardize the optimal ripening time for your specific sample composition.

Experimental Protocols

Protocol 1: General Sample Preparation for DNP

  • Prepare the DNP "Juice": Create a solution that will form a glass at cryogenic temperatures. Common examples include mixtures of glycerol-d₈ and D₂O or DMSO-d₆ and D₂O.[3]

  • Dissolve the ¹³C-labeled Substrate: Dissolve your ¹³C-labeled compound (e.g., [1-¹³C]pyruvate) in the DNP juice.

  • Add the Polarizing Agent: Add a stable radical, such as TEMPOL or trityl radicals (e.g., OX063), to the solution. The concentration should be optimized, typically in the millimolar range.[3][5]

  • Aliquot the Sample: Transfer a precise volume of the final mixture into a sample cup for insertion into the DNP polarizer.

  • Ripening (Optional but Recommended): Allow the sample to rest for a standardized period before freezing to ensure a homogeneous mixture.[5]

Protocol 2: Hyperpolarization and Data Acquisition

  • Freezing: Rapidly freeze the sample by inserting it into the DNP polarizer, which is pre-cooled to cryogenic temperatures (e.g., 1.4 K).[6]

  • Polarization: Apply microwave irradiation at the optimized frequency and power for a specific duration (polarization build-up time). This can range from roughly 20 minutes to a few hours depending on the sample and method (direct ¹³C polarization vs. cross-polarization from ¹H).[4]

  • Dissolution: Rapidly dissolve the frozen, hyperpolarized sample with a superheated, pressurized solvent (e.g., D₂O at 15 bar and 240 °C).[6]

  • Transfer: Quickly transfer the liquid sample from the polarizer to the NMR spectrometer. This transfer time should be minimized to reduce polarization loss.

  • NMR Data Acquisition: Immediately begin acquiring NMR data using an appropriate pulse sequence. The acquisition parameters, such as the flip angle, should be optimized to maximize the signal-to-noise ratio over the course of the signal decay.[7][8]

Visualizations

DNP_Workflow cluster_prep Sample Preparation cluster_polarization Hyperpolarization cluster_detection Detection prep1 Prepare DNP 'Juice' (e.g., Glycerol-d8/D2O) prep2 Dissolve ¹³C Substrate & Trideuterio(¹¹³C)methanol prep1->prep2 prep3 Add Polarizing Agent (e.g., TEMPOL) prep2->prep3 prep4 Aliquot into Sample Cup prep3->prep4 pol1 Freeze Sample (~1.4 K) in High Magnetic Field prep4->pol1 pol2 Apply Microwave Irradiation pol1->pol2 pol3 Transfer Electron Polarization to ¹³C Nuclei pol2->pol3 det1 Rapid Dissolution with Hot Solvent pol3->det1 det2 Transfer to NMR Spectrometer det1->det2 det3 Acquire NMR Signal det2->det3

Caption: Workflow for a typical Dynamic Nuclear Polarization (DNP) experiment.

Signal_Enhancement_Logic cluster_problem Problem: Low NMR Signal cluster_solution Solution cluster_outcome Outcome problem1 Low Natural Abundance of ¹³C (1.1%) solution1 Use ¹³C-Enriched Methanol problem1->solution1 Addresses solution3 Hyperpolarize with DNP problem1->solution3 Addresses problem2 Short T1 Relaxation Time solution2 Deuterate Methanol (CD3) problem2->solution2 Addresses problem2->solution3 Addresses outcome1 Increased Signal Intensity solution1->outcome1 solution2->outcome1 solution3->outcome1

Caption: Logic diagram illustrating how trideuterio(¹¹³C)methanol addresses low NMR signal.

References

Technical Support Center: Troubleshooting NMR Spectra of Trideuterio(¹¹³C)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify common contaminants in trideuterio(¹¹³C)methanol NMR spectra.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contaminants in NMR spectra?

A1: Contaminants in NMR spectra can originate from various sources throughout the experimental process. These include:

  • Residual Solvents: Solvents used during synthesis, purification (e.g., column chromatography), or glassware cleaning (e.g., acetone, ethyl acetate) can be difficult to remove completely.[1][2]

  • Grease and Oils: Silicone grease from ground glass joints or vacuum pumps, and pump oil are common laboratory contaminants that can appear in spectra.[3][4]

  • Plasticizers: Phthalates can leach from plastic tubing, containers, or other lab equipment.[3]

  • Water: Moisture from the atmosphere, reagents, or incomplete drying of the sample or NMR tube is a frequent impurity.[1]

  • Starting Materials and Byproducts: Incomplete reactions or side reactions can lead to the presence of unreacted starting materials or byproducts in the final sample.

  • NMR Tube and Cap Impurities: Contaminants can be introduced from improperly cleaned NMR tubes or from the caps.

Q2: I see a peak around 4.87 ppm in the ¹H NMR spectrum. What could it be?

A2: A peak around 4.87 ppm in methanol-d4 is characteristic of residual water (H₂O).[5] The chemical shift of water is sensitive to temperature and sample concentration.

Q3: There are unexpected signals in the aliphatic region of my ¹H NMR spectrum. What are some likely contaminants?

A3: Common aliphatic contaminants include:

  • Acetone: A singlet around 2.15 ppm.[5]

  • Ethyl Acetate: A quartet around 4.12 ppm and a triplet around 1.25 ppm.

  • Hexane: Signals around 1.29 and 0.90 ppm.

  • Silicone Grease: A broad singlet or multiple signals around 0 ppm.[3]

Q4: How can I confirm the identity of a suspected contaminant?

A4: To confirm the identity of a contaminant, you can:

  • Spike your sample: Add a small amount of the suspected compound to your NMR tube and re-acquire the spectrum. An increase in the intensity of the peak confirms its identity.

  • Run a 2D NMR experiment: Experiments like COSY and HSQC can help in identifying the connectivity of protons and carbons, aiding in the structural elucidation of the impurity.

  • Consult reference tables: Compare the observed chemical shifts with published data for common laboratory contaminants in methanol-d4.[5][6][7][8]

Troubleshooting Guide

This guide provides a systematic approach to identifying and addressing common contaminants in your trideuterio(¹¹³C)methanol NMR spectra.

Problem: Unexpected Peaks Observed in the NMR Spectrum

Step 1: Identify the Solvent Residual Peak and Water Peak.

First, locate the residual proton signal for trideuterio(¹¹³C)methanol (CHD₂¹³COD), which appears as a quintet around 3.31 ppm in the ¹H NMR spectrum, and the ¹³C signal at approximately 49.0 ppm. The water peak is typically a broad singlet around 4.87 ppm.[5] Identifying these known signals will help in distinguishing them from actual contaminants.

Step 2: Consult the Chemical Shift Tables for Common Contaminants.

Compare the chemical shifts of the unknown peaks with the data provided in the tables below. The tables list the ¹H and ¹³C chemical shifts of common laboratory solvents and impurities in methanol-d4.

Table 1: ¹H NMR Chemical Shifts of Common Contaminants in Methanol-d4

ContaminantChemical Shift (ppm)Multiplicity
Acetone2.15s
Acetonitrile2.03s
Benzene7.33s
Chloroform7.90s
Dichloromethane5.49s
Diethyl Ether3.53 (q), 1.18 (t)q, t
Dimethylformamide (DMF)8.01 (s), 2.91 (s), 2.78 (s)s, s, s
Dimethyl Sulfoxide (DMSO)2.62s
Ethyl Acetate4.12 (q), 2.01 (s), 1.25 (t)q, s, t
Hexane1.29 (m), 0.90 (m)m, m
Silicone Grease~0.0br s
Toluene7.23-7.12 (m), 2.31 (s)m, s
Water4.87br s

Data sourced from various references, including[5]. Chemical shifts can vary slightly with temperature and concentration.

Table 2: ¹³C NMR Chemical Shifts of Common Contaminants in Methanol-d4

ContaminantChemical Shift (ppm)
Acetone208.2, 30.4
Acetonitrile118.0, 1.0
Benzene129.4
Chloroform78.6
Dichloromethane54.0
Diethyl Ether66.5, 15.4
Dimethylformamide (DMF)163.5, 36.5, 31.4
Dimethyl Sulfoxide (DMSO)40.5
Ethyl Acetate172.5, 61.2, 21.0, 14.4
Hexane32.4, 23.4, 14.4
Toluene138.9, 130.1, 129.4, 126.3, 21.4

Data sourced from various references, including publicly available spectral databases.

Step 3: Analyze the Experimental Workflow for Potential Sources of Contamination.

Review your experimental procedure to pinpoint potential entry points for the identified contaminant.

Contaminant_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_nmr NMR Sample Prep Start Starting Materials Reaction Reaction Start->Reaction Quenching Quenching (Aqueous Solution) Reaction->Quenching H₂O Grease Grease/Oil Reaction->Grease Extraction Extraction (Organic Solvents) Quenching->Extraction e.g., Ethyl Acetate, Dichloromethane H2O Water Quenching->H2O Drying Drying Agent Extraction->Drying Org_Sol Organic Solvents Extraction->Org_Sol Column Column Chromatography (e.g., Hexane, Ethyl Acetate) Drying->Column Rotovap Rotary Evaporation Column->Rotovap Column->Org_Sol Final_Sample Final Sample Rotovap->Final_Sample Glassware Glassware Cleaning (e.g., Acetone) Glassware->Final_Sample Glassware->Org_Sol NMR_Tube NMR Tube & Cap NMR_Tube->Final_Sample Plasticizer Plasticizers NMR_Tube->Plasticizer Solvent trideuterio(¹¹³C)methanol Solvent->Final_Sample

Diagram of potential contaminant entry points in a typical experimental workflow.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

  • Ensure all glassware to be used for sample preparation is thoroughly cleaned and dried. A final rinse with a volatile solvent followed by drying under high vacuum or in an oven is recommended.

  • Dissolve a precisely weighed amount of the purified compound in the appropriate volume of trideuterio(¹¹³C)methanol.

  • Transfer the solution to a clean, dry NMR tube.

  • Cap the NMR tube securely to prevent solvent evaporation and contamination.

Protocol 2: Identification of Water (H₂O) Contamination

  • Acquire a standard ¹H NMR spectrum of your sample in trideuterio(¹¹³C)methanol.

  • Identify a broad singlet peak around 4.87 ppm.

  • To confirm, add a drop of D₂O to the NMR tube, shake vigorously, and re-acquire the spectrum.

  • The disappearance or significant reduction in the intensity of the peak at 4.87 ppm confirms the presence of exchangeable protons, such as those from water.

Protocol 3: Logical Flow for Troubleshooting Contaminants

The following diagram illustrates a logical workflow for identifying and mitigating the source of contamination.

Troubleshooting_Flow Start Unexpected Peak in NMR Spectrum Identify Identify Residual Solvent and Water Peaks Start->Identify Compare Compare with Contaminant Chemical Shift Tables Identify->Compare Hypothesize Hypothesize Contaminant Identity Compare->Hypothesize Spike Confirm by Spiking Sample? Hypothesize->Spike Confirmed Contaminant Confirmed Spike->Confirmed Yes Re_evaluate Re-evaluate Spectrum and Workflow Spike->Re_evaluate No Review Review Experimental Workflow for Contamination Source Confirmed->Review Re_evaluate->Compare Modify Modify Protocol to Eliminate Contaminant Source Review->Modify Re_run Re-run Experiment and NMR Modify->Re_run End Clean Spectrum Re_run->End

A logical workflow for troubleshooting NMR contaminants.

References

Technical Support Center: Trideuterio(113C)methanol Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the use of trideuterio(113C)methanol as a metabolic tracer. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound as a metabolic tracer?

A1: this compound is primarily used to trace the flux through one-carbon metabolism. The labeled methyl group can be transferred to various biomolecules, allowing for the investigation of pathways involved in the synthesis of amino acids, nucleotides, and lipids. Specifically, it can be used to track the incorporation of the methyl group into serine, methionine, and phosphatidylcholine.

Q2: What is the advantage of using a deuterated and 13C-labeled methanol tracer?

A2: The dual labeling provides distinct advantages. The 13C label allows for tracking the carbon backbone of the methyl group using mass spectrometry, differentiating it from endogenous unlabeled molecules. The deuterium labeling can provide additional information on metabolic pathways and can also be used to study kinetic isotope effects, potentially slowing down certain metabolic reactions and altering pharmacokinetic profiles.

Q3: How do I choose the optimal concentration of this compound for my experiment?

A3: The optimal concentration is a balance between achieving sufficient labeling for detection and avoiding potential cellular toxicity. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific cell type and experimental conditions. Start with a concentration range reported in the literature for similar tracers and assess both the tracer incorporation and cell viability. For instance, studies in plant cells have used concentrations around 5 mM, but this may need to be adjusted for mammalian cells.

Q4: How long should I incubate my cells with the tracer?

A4: The incubation time depends on the turnover rate of the metabolic pathway of interest. For pathways with rapid flux, such as glycolysis, isotopic steady state can be reached within minutes to a few hours. For pathways with slower turnover, like nucleotide biosynthesis, a longer incubation of up to 24 hours or more may be necessary. A time-course experiment is recommended to determine the optimal labeling duration.

Q5: What are the key steps in a typical this compound tracing experiment?

A5: A typical workflow includes:

  • Cell Culture: Seeding and growing cells to the desired confluency.

  • Tracer Incubation: Replacing the standard medium with a medium containing this compound.

  • Quenching: Rapidly halting metabolic activity, typically with a cold solvent like liquid nitrogen or a cold methanol solution.

  • Metabolite Extraction: Extracting metabolites from the cells, often using a combination of solvents like methanol, chloroform, and water.

  • Sample Analysis: Analyzing the extracted metabolites using mass spectrometry (e.g., GC-MS or LC-MS) to determine the mass isotopomer distribution.

  • Data Analysis: Calculating the fractional enrichment and interpreting the labeling patterns to understand metabolic fluxes.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no tracer incorporation into target metabolites. 1. Inappropriate tracer concentration (too low).2. Insufficient incubation time.3. The metabolic pathway is not active under the experimental conditions.4. Issues with the tracer stock solution (degradation or incorrect concentration).1. Perform a dose-response experiment to optimize the tracer concentration.2. Conduct a time-course experiment to determine the optimal incubation period.3. Ensure that the experimental conditions (e.g., cell density, nutrient availability) are conducive to the pathway of interest.4. Verify the concentration and purity of the tracer stock solution.
High cell death or signs of toxicity. 1. Tracer concentration is too high.2. Methanol itself is causing cellular stress.3. The solvent used to dissolve the tracer is toxic.1. Reduce the tracer concentration.2. Perform a toxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic threshold of methanol for your cell line.3. Ensure the solvent is appropriate for cell culture and used at a non-toxic concentration.
High variability between replicate samples. 1. Inconsistent cell numbers between samples.2. Incomplete or inconsistent quenching of metabolism.3. Inefficient or variable metabolite extraction.4. Pipetting errors.1. Ensure accurate cell counting and seeding.2. Standardize the quenching procedure to be as rapid and consistent as possible.3. Optimize and validate the metabolite extraction protocol for your sample type.4. Use calibrated pipettes and careful technique.
Unexpected labeling patterns in metabolites. 1. Contamination of the tracer or culture medium.2. Isotope scrambling or unexpected metabolic pathways.3. Natural isotopic abundance of other elements in the metabolite.1. Use high-purity tracer and sterile, fresh medium.2. Carefully review the literature for known metabolic pathways of methanol and consider alternative routes.3. Correct for the natural abundance of all relevant isotopes in your data analysis software.

Experimental Protocols

Protocol 1: In Vitro Tracing with this compound in Adherent Mammalian Cells
  • Cell Seeding: Seed adherent cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment. Culture in standard growth medium.

  • Tracer Medium Preparation: Prepare the experimental medium by supplementing base medium (lacking the unlabeled equivalent) with the desired concentration of this compound. Also include other necessary supplements like dialyzed fetal bovine serum.

  • Tracer Incubation:

    • Aspirate the standard growth medium from the wells.

    • Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed tracer medium to each well.

    • Incubate for the desired duration (e.g., 4, 8, 12, or 24 hours).

  • Metabolic Quenching:

    • Place the 6-well plates on ice.

    • Aspirate the tracer medium.

    • Immediately add 1 mL of ice-cold 80% methanol to each well.

    • Incubate at -80°C for 15 minutes.

  • Metabolite Extraction:

    • Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.

    • Add an equal volume of ice-cold water to the tube.

    • Add two volumes of ice-cold chloroform to create a biphasic mixture.

    • Vortex thoroughly for 1 minute and then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • The upper aqueous layer contains polar metabolites, and the lower organic layer contains nonpolar metabolites.

  • Sample Preparation for Analysis:

    • Carefully collect the desired layer (typically the aqueous layer for one-carbon metabolism intermediates) into a new tube.

    • Dry the extract using a vacuum concentrator (e.g., SpeedVac).

    • The dried metabolites can then be derivatized (if necessary for GC-MS) or reconstituted in an appropriate solvent for LC-MS analysis.

Quantitative Data Summary

The following tables provide examples of quantitative data that should be collected and analyzed in a this compound tracer experiment. Note: The values presented here are for illustrative purposes only and will need to be determined empirically for your specific experimental system.

Table 1: Example Dose-Response for Tracer Concentration Optimization

Tracer Concentration (mM)Cell Viability (%)Fractional Enrichment of Serine (M+1)
0 (Control)1000.00
0.5980.05
1.0950.12
2.5920.25
5.0850.40
10.0600.55

Table 2: Example Time-Course of Tracer Incorporation

Incubation Time (hours)Fractional Enrichment of Serine (M+1)Fractional Enrichment of Methionine (M+1)
00.000.00
20.100.05
40.220.12
80.350.25
120.450.38
240.500.48

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Cell Culture tracer_prep 2. Prepare Tracer Medium cell_culture->tracer_prep incubation 3. Tracer Incubation tracer_prep->incubation quenching 4. Metabolic Quenching incubation->quenching extraction 5. Metabolite Extraction quenching->extraction ms_analysis 6. MS Analysis extraction->ms_analysis data_analysis 7. Data Interpretation ms_analysis->data_analysis

Caption: Experimental workflow for metabolic tracing with this compound.

metabolic_pathway tracer This compound one_carbon_pool One-Carbon Pool (e.g., 13CH3-THF) tracer->one_carbon_pool Enters serine Serine (M+1) one_carbon_pool->serine Methylation methionine Methionine (M+1) one_carbon_pool->methionine Methylation nucleotides Nucleotides one_carbon_pool->nucleotides Synthesis phosphatidylcholine Phosphatidylcholine (M+1) methionine->phosphatidylcholine Synthesis

Caption: Simplified metabolic fate of the this compound tracer.

Technical Support Center: Correcting for Kinetic Isotope Effects with Trideuterio(¹³C)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing trideuterio(¹³C)methanol to correct for kinetic isotope effects (KIEs) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Kinetic Isotope Effect (KIE) and why is it important in drug metabolism studies?

The Kinetic Isotope Effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[1][2][3] This phenomenon is particularly significant in drug metabolism, where the breaking of a carbon-hydrogen (C-H) bond is often the rate-limiting step.[2] By replacing hydrogen with its heavier isotope, deuterium, the C-D bond becomes stronger and is broken more slowly.[4][5] This can lead to a significant decrease in the rate of metabolism, a principle that can be exploited to improve the pharmacokinetic profiles of drug candidates.[2][4]

Q2: What is the purpose of using trideuterio(¹³C)methanol in my experiments?

Trideuterio(¹³C)methanol serves as a stable isotope-labeled internal standard and a tool to probe reaction mechanisms. The trideuterio (-CD₃) group allows for the investigation of primary kinetic isotope effects in reactions involving the metabolism of a methyl group. The incorporation of ¹³C provides an additional mass shift, which is useful for mass spectrometry-based analysis, helping to distinguish the labeled compound from other background ions and unlabeled analytes.

Q3: How does deuterium substitution affect the metabolic stability of a compound?

Deuterium substitution at a metabolically active site can significantly increase the metabolic stability of a compound.[4] Reactions involving the cleavage of a C-H bond are typically 6-10 times faster than the corresponding C-D bond cleavage.[2] This slowing of metabolism can lead to a longer half-life and improved exposure of the drug in the body.

Q4: What is the difference between a primary and a secondary KIE?

A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction.[1][2] A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond cleavage in the rate-determining step.[2] Primary KIEs are generally larger in magnitude than secondary KIEs.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No observable KIE (kH/kD ≈ 1) The C-H bond cleavage is not the rate-limiting step in the reaction.Re-evaluate the reaction mechanism. The KIE will only be significant if the C-H bond breaking is rate-determining.[2] Consider that other steps, like product release from an enzyme, might be slower.
The assay sensitivity is too low to detect a small KIE.Optimize the analytical method (e.g., LC-MS/MS) for better sensitivity and precision. Ensure that the concentration of the analyte is well above the limit of quantification.
Unusually large KIE (kH/kD > 10) Quantum tunneling may be occurring.This is a real phenomenon, especially in hydrogen transfer reactions. It suggests that the hydrogen atom is passing through the activation barrier rather than going over it. Further investigation into the temperature dependence of the KIE can help confirm tunneling.
Experimental error in measuring reaction rates.Repeat the experiment with careful attention to reagent concentrations, temperature control, and reaction times. Use an internal standard for accurate quantification.
High variability in replicate experiments Inconsistent incubation conditions (time, temperature, enzyme concentration).Ensure precise control over all experimental parameters. Use a temperature-controlled incubator and accurately pipette all solutions.
Instability of the compound or internal standard in the assay matrix.Assess the stability of your compounds in the incubation buffer and during sample processing.
Poor recovery of the deuterated internal standard Inefficient extraction from the sample matrix.Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).
Adsorption to vials or pipette tips.Use low-adsorption labware.

Experimental Protocols

Metabolic Stability Assay in Human Liver Microsomes (HLM)

This protocol outlines a general procedure to assess the metabolic stability of a compound and its deuterated analog.

Materials:

  • Test compound and its trideuterated analog (e.g., a compound with a methoxy group and its trideuterio(¹³C)methoxy analog)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., a structurally unrelated, stable compound)

  • Incubator/water bath at 37°C

  • LC-MS/MS system

Procedure:

  • Prepare Solutions:

    • Prepare stock solutions of the test compound and its deuterated analog in a suitable solvent like DMSO or methanol.

    • Prepare a working solution of HLM in phosphate buffer (final concentration typically 0.5-1 mg/mL).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube, combine the HLM solution and the test compound (or its deuterated analog) to a final substrate concentration typically around 1 µM.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.

  • Quenching:

    • Immediately stop the reaction by adding the aliquot to cold acetonitrile containing the internal standard. This will precipitate the proteins.

  • Sample Processing:

    • Vortex the samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the amount of the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

    • The KIE is the ratio of the half-life of the deuterated compound to the half-life of the non-deuterated compound (KIE = t₁/₂(D) / t₁/₂(H)).

Experimental Workflow for Metabolic Stability Assay

G cluster_exp Experimental Measurement cluster_calc Calculation cluster_interp Interpretation th_h t1/2 of Parent (H) kie KIE = t1/2(D) / t1/2(H) th_h->kie th_d t1/2 of Deuterated (D) th_d->kie interp If KIE > 1, C-H bond cleavage is at least partially rate-limiting. kie->interp

References

Technical Support Center: Trideuterio(¹¹³C)methanol-Based Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for trideuterio(¹¹³C)methanol-based metabolomics. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, address common challenges, and offer solutions to frequently encountered issues.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your experiments.

Experimental Design & Setup

Question: I am designing my first trideuterio(¹¹³C)methanol (¹³CD₃OH) labeling experiment. What concentration of the tracer should I use, and how do I avoid cellular toxicity?

Answer: The optimal concentration of ¹³CD₃OH needs to be empirically determined for your specific cell line and experimental goals, as it's a balance between achieving sufficient isotopic enrichment and avoiding cytotoxicity.

  • Starting Concentration: A common starting point for methanol in cell culture is in the low millimolar (mM) range. For many cell lines, concentrations up to 2.5% (v/v) methanol (approx. 620 mM) may be tolerated, but significant cytotoxic effects are often observed at 5% and 10%.[1][2] It is highly recommended to start with a much lower concentration for metabolic labeling, typically in the range of 1-10 mM, and optimize from there.

  • Toxicity Assessment: Before beginning your tracing experiment, you must perform a dose-response curve to determine the maximum non-toxic concentration of methanol for your specific cell line. This can be done using a standard cell viability assay (e.g., MTT or trypan blue exclusion). It is advisable to test a range of concentrations (e.g., 0.1 mM to 100 mM) over a time course that matches your planned labeling experiment (e.g., 24, 48, 72 hours).

  • Deuterium Isotope Effect: While deuterated compounds are generally considered to have similar chemical properties to their non-deuterated counterparts, high concentrations of deuterium can have subtle biological effects (kinetic isotope effect). It is good practice to assume the cytotoxicity of ¹³CD₃OH is similar to that of regular methanol but to confirm this with your viability assays.

Table 1: General Guidance on Methanol Concentration in Cell Culture

Methanol Concentration (v/v)Typical Effect on Cancer Cell LinesRecommendation for Labeling Studies
0.15% - 1.25%Generally well-tolerated with minimal impact on proliferation.[1][2]A safe starting range for initial experiments.
2.5%May show mild to no impact on some cell lines.[1]Upper limit for most labeling studies; verify with toxicity assays.
5.0%Significant inhibition of proliferation in many cell lines.[1][2]Not recommended for metabolic tracing.
10.0%Strong cytotoxic effects.[1][2]Not suitable for any cell culture applications.
Sample Preparation & Analysis

Question: My metabolomics data has many unknown peaks that don't match known metabolites. Could these be artifacts?

Answer: Yes, it is highly probable that you are detecting experimental artifacts. Methanol, especially when used as an extraction or quenching solvent, is known to react with endogenous metabolites, creating new compounds that can be mistaken for biological entities.[3]

  • Types of Artifacts: The most common artifacts are methyl esters formed by the reaction of methanol with carboxylic acids. This results in a mass shift of +14 Da (+CH₂) compared to the parent molecule. Other reactions can also occur.[3]

  • Identification Strategy: A key advantage of using deuterated methanol (CD₃OH) in your extraction solvent is the ability to distinguish these artifacts. Artifacts formed will incorporate a CD₃ group instead of a CH₃ group, resulting in a characteristic mass shift (+17 Da for methylation) compared to the +14 Da shift from unlabeled methanol. If you did not use deuterated methanol for extraction, you can re-run a sample extraction with a 50:50 mix of CH₃OH and CD₃OH to identify these artifacts.

  • Minimizing Artifacts: To minimize artifact formation, ensure your quenching and extraction are performed at very low temperatures (e.g., -40°C or below) and that samples are processed quickly.[4][5] Store extracts at -80°C and avoid prolonged storage at warmer temperatures, as artifact formation can increase over time.[3][5]

Question: How do I properly quench metabolism and extract metabolites for ¹³CD₃OH tracing?

Answer: Effective quenching is critical to halt enzymatic activity instantly and preserve the metabolic state of the cells at the time of harvesting.[6] Cold methanol-based protocols are very common.

G cluster_0 Cell Culture cluster_1 Harvesting & Quenching cluster_2 Metabolite Extraction cluster_3 Analysis A 1. Culture Cells with ¹³CD₃OH Tracer B 2. Rapidly Remove Culture Medium A->B Reach target confluency C 3. Wash Cells Quickly with Cold Saline (e.g., 0.9% NaCl) B->C Aspirate D 4. Immediately Add Pre-chilled Quenching Solution (-40°C, 60% Methanol) C->D Immediate addition E 5. Scrape Cells in Quenching Solution D->E Keep on dry ice F 6. Perform Freeze-Thaw Cycles (e.g., Liquid N₂ -> -20°C) E->F Ensure cell lysis G 7. Add Chloroform & Water for Phase Separation F->G Modified Bligh-Dyer extraction H 8. Centrifuge to Separate Phases G->H I 9. Collect Aqueous Layer (Polar Metabolites) H->I J 10. Dry and Reconstitute for LC-MS Analysis I->J

Caption: Quenching and extraction workflow for adherent cells.

Detailed Protocol: Quenching and Metabolite Extraction This protocol is adapted for adherent cell cultures.

  • Preparation: Prepare a quenching solution of 60% methanol in water (v/v) and cool it to at least -40°C. Prepare a wash solution of 0.9% NaCl and chill it to 4°C.

  • Medium Removal: Aspirate the culture medium from the plate as quickly as possible.

  • Washing: Immediately wash the cells by adding 1 mL of the cold saline solution and then aspirating it. This step should be done very quickly (<10 seconds) to minimize metabolic changes.

  • Quenching: Immediately add 1 mL of the pre-chilled -40°C quenching solution to the plate.[4] Place the plate on dry ice to ensure the temperature stays low.

  • Cell Lysis & Extraction:

    • Use a cell scraper to scrape the cells into the quenching solution.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Perform three rapid freeze-thaw cycles by alternating between liquid nitrogen and a -20°C bath to ensure complete cell lysis.[7]

    • For phase separation, add chloroform and water according to a standard protocol (e.g., modified Bligh-Dyer) to achieve a final ratio of chloroform:methanol:water of approximately 2:2:1.8.[8]

    • Vortex thoroughly and centrifuge at high speed (e.g., >10,000 x g) at 4°C to separate the polar (aqueous/methanol), non-polar (chloroform), and protein layers.

  • Sample Collection: Carefully collect the upper aqueous layer, which contains the polar metabolites, without disturbing the protein interface.

  • Preparation for Analysis: Dry the collected aqueous phase using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for your LC-MS analysis (e.g., 50% acetonitrile).

Data Interpretation

Question: I see very low incorporation of ¹³C and/or deuterium into my metabolites of interest. What could be the cause?

Answer: Low isotopic enrichment is a common issue with several potential causes. Systematically troubleshooting this problem is key.

G A Low Isotopic Enrichment Observed B Is the tracer being consumed by the cells? A->B C Check ¹³CD₃OH levels in spent media. Is it depleted over time? B->C D No C->D No Depletion E Yes C->E Depletion L Increase tracer concentration (if not toxic). Optimize cell density or media volume. D->L F Is the labeling duration sufficient? E->F H Is the metabolic pathway of interest active? E->H J Is the tracer diluted by other sources? E->J G Slow turnover pathways (e.g., nucleotides) require longer labeling times (24h+). F->G Check pathway turnover rate I Methanol metabolism may be very low in your cell line. Confirm expression of ADH/ALDH enzymes. H->I Confirm enzyme activity K Culture media components (e.g., unlabeled serine, glycine) can dilute the labeled one-carbon pool. J->K Check media composition

Caption: Decision tree for troubleshooting low isotopic enrichment.

  • Insufficient Labeling Time: Metabolic pathways have vastly different turnover rates. Glycolysis may reach isotopic steady state in minutes, while the TCA cycle can take hours, and nucleotide biosynthesis can take over 24 hours.[9] Ensure your labeling time is appropriate for the pathway of interest.

  • Tracer Dilution: The labeled atoms from ¹³CD₃OH can be diluted by unlabeled sources from the culture medium (e.g., serine, glycine) or internal metabolic recycling. Using dialyzed serum can help reduce unlabeled sources.

  • Low Pathway Activity: The cell line you are using may have very low activity in the pathways that metabolize methanol. Methanol is first oxidized to formaldehyde and then to formate, which can then enter the one-carbon metabolism pool (folate cycle).[10][11][12] If the initial oxidation steps are a bottleneck, you will see little to no incorporation.

  • Incorrect Data Correction: Failing to properly correct for the natural abundance of both ¹³C (1.1%) and ²H (0.015%) can lead to an underestimation of true enrichment.[13][14] This is especially critical for low-level incorporations.

Question: How do I correctly analyze data from a dual-labeling experiment with ¹³CD₃OH?

Answer: Analyzing dual-label data requires specialized software that can perform natural abundance correction for multiple isotopes simultaneously.

  • Natural Abundance Correction: Raw mass spectrometry data must be corrected for the naturally occurring abundance of all heavy isotopes (¹³C, ²H, ¹⁵N, ¹⁸O, etc.).[13] For dual-labeling experiments, this is a complex calculation that cannot be done with simple ¹³C-only correction tools.

  • Software Tools: Use software specifically designed for multi-isotope correction. Several open-source options are available:

    • IsoCorrectoR: An R-based tool that can correct data from multiple tracers (e.g., ¹³C and ¹⁵N, adaptable for ²H) for both MS and MS/MS data.[9]

    • AccuCor2: An R-based tool specifically designed to perform corrections for dual-isotope tracer data, such as ¹³C-¹⁵N or ¹³C-²H experiments.[15]

    • PolyMID-Correct: Another tool capable of handling data from dual-isotope tracers.[16]

  • Data Interpretation: After correction, you will have a mass isotopologue distribution (MID) that reflects the true incorporation of labeled atoms from your tracer. The ¹³C will inform on the fate of the methanol carbon backbone, while the deuterium (²H) can provide insights into redox reactions and the fate of the methyl hydrogens.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic fate of trideuterio(¹¹³C)methanol in mammalian cells?

The primary fate of the ¹³C atom from methanol is to enter the one-carbon (folate) metabolism pathway. Methanol is first oxidized to formaldehyde (¹³CH₂O), and then to formate (¹³CHOO⁻).[12] This ¹³C-formate can then be used for the de novo synthesis of purines (which become part of DNA and RNA) and to synthesize serine from glycine. The deuterons (²H or D) on the methyl group may be retained through these transformations or exchanged depending on the specific enzymatic reactions.

G A ¹³CD₃OH (Trideuterio(¹¹³C)methanol) B ¹³CHDO (Labeled Formaldehyde) A->B ADH C ¹³CHOO⁻ (Labeled Formate) B->C ALDH H Toxicity B->H D One-Carbon Pool (THF-¹³CH(D)O) C->D E Serine / Glycine Metabolism D->E F Purine Synthesis (DNA/RNA) D->F G Thymidylate Synthesis (DNA) D->G

Caption: Potential metabolic routes for the labeled atoms from ¹³CD₃OH.

Q2: Can I use trideuterio(¹¹³C)methanol for metabolic flux analysis (MFA)?

Yes, ¹³CD₃OH can be used for MFA, particularly for probing pathways related to one-carbon metabolism. However, interpreting the data requires a robust metabolic network model and specialized MFA software. The dual label provides additional constraints on the model, potentially increasing the precision of flux estimates for certain reactions. The complexity of correcting and analyzing dual-label data means this is an advanced application.

Q3: Why is it important to use dialyzed serum in my culture medium?

Standard fetal bovine serum (FBS) contains high concentrations of metabolites, such as amino acids and vitamins. These unlabeled metabolites will compete with your ¹³CD₃OH tracer and its downstream labeled products, diluting the isotopic enrichment in your pathways of interest. Dialyzed FBS has had small molecules removed, which minimizes this dilution effect and leads to higher and more easily detectable labeling in your cells.

Q4: What are the key differences in analysis between a ¹³C-only tracer and the dual ¹³C/²H tracer?

The main difference lies in the complexity of data analysis.

  • Mass Resolution: High-resolution mass spectrometry is essential to distinguish between isotopologues that have very similar masses (e.g., a ¹³C atom vs. a ²H atom, which have different mass defects).

  • Correction Software: As mentioned in the troubleshooting guide, you must use software capable of correcting for the natural abundance of both isotopes simultaneously.

  • Information Gained: While a ¹³C-only tracer follows the carbon backbone, the addition of deuterium allows you to track the associated hydrogen atoms. This can provide unique insights into redox metabolism (e.g., reactions involving NADH/NADPH) and transamination reactions where hydrogens are exchanged.

Q5: Where can I find software for processing my stable isotope labeling data?

There is a growing ecosystem of both commercial and open-source software for metabolomics.

  • Raw Data Processing: Vendor-specific software (e.g., from Thermo, Agilent, Sciex) is often used initially. Open-source tools like MS-DIAL and XCMS are also widely used for peak picking and alignment.[16]

  • Isotope Correction: For dual-labeling, use tools like AccuCor2 , IsoCorrectoR , or PolyMID-Correct .[9][15][16]

  • Data Analysis & Visualization: Platforms like MetaboAnalyst offer a suite of tools for statistical analysis and pathway mapping.[17] For visualizing data on metabolic maps, Escher-Trace is a useful tool.[18]

References

Technical Support Center: Trideuterio(¹³C)methanol Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of trideuterio(¹³C)methanol solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common concerns and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for trideuterio(¹³C)methanol?

A1: Trideuterio(¹³C)methanol is a stable isotope-labeled compound and is not radioactive. Therefore, its storage requirements are similar to those of standard methanol. For optimal stability, it should be stored in a cool, dry, and well-ventilated area, protected from light and moisture.[1] The container should be tightly sealed to prevent evaporation and contamination.[1][2][3][4][5][6][7][8]

Q2: Does the isotopic labeling affect the chemical stability of the methanol?

A2: The presence of deuterium and ¹³C isotopes results in a stronger carbon-deuterium bond compared to a carbon-hydrogen bond.[6] This "kinetic isotope effect" can slow down chemical reactions, potentially enhancing the metabolic stability of the molecule in biological systems.[4][6][] For general laboratory handling and storage, trideuterio(¹³C)methanol is considered a stable compound.[10]

Q3: What is the expected shelf-life of trideuterio(¹³C)methanol solutions?

A3: As a stable isotope, deuterium itself does not have a shelf-life as it does not undergo radioactive decay.[10] Similarly, ¹³C is a stable isotope. Therefore, the shelf-life of trideuterio(¹³C)methanol is primarily determined by its chemical purity and the storage conditions. When stored properly in a sealed container to prevent contamination or evaporation, it can be stored for long periods without significant loss of quality.[10] Manufacturers may provide a retest date on the certificate of analysis, which is a recommendation for re-evaluating its purity for quality assurance purposes.[10]

Q4: Can I store trideuterio(¹³C)methanol solutions in plastic containers?

A4: It is generally not recommended to store methanol in plastic containers for long periods. The solvent properties of methanol may cause certain plastics to degrade, potentially leading to contamination of the solution and loss of structural integrity of the container.[10] Glass, particularly low actinic amber glassware for light-sensitive applications, stainless steel, or carbon steel containers are preferred.[4][5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in NMR or Mass Spectrometry analysis. Contamination of the solvent.- Ensure the solvent used for dilution is of high purity. - Filter the solution through a compatible syringe filter before analysis. - Verify the cleanliness of all glassware and equipment.
Degradation of the compound.- Review storage conditions to ensure they align with recommendations (cool, dark, dry, tightly sealed). - Consider performing a stability study under your specific experimental conditions.
Isotopic exchange.In protic solvents (e.g., water, other alcohols), the deuterium on the hydroxyl group can exchange with protons from the solvent. The deuterium atoms on the methyl group are generally stable.
Inconsistent experimental results over time. Change in concentration due to evaporation.- Always keep the container tightly sealed when not in use. - For quantitative applications, re-verify the concentration of older solutions.
Water absorption.Methanol is hygroscopic and can absorb moisture from the air, which can alter its properties and affect reactions. Store in a desiccator or with a drying agent if necessary.
Precipitate formation in the solution. Contamination or reaction with impurities.- Inspect the solution for any foreign particles. - Ensure compatibility with any other reagents mixed in the solution.
Storage at too low a temperature.While cool storage is recommended, freezing the solution may cause precipitation depending on the solvent and concentration. Allow the solution to return to room temperature and vortex to redissolve.

Stability and Storage Data Summary

Parameter Recommendation Rationale
Temperature Store at room temperature or refrigerated. For long-term storage, consider -20°C to -80°C.Lower temperatures slow down potential degradation reactions.[1][2]
Light Protect from light. Use amber vials or store in the dark.UV radiation can induce photochemical reactions.[1][3]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) for high-purity applications.Minimizes oxidation and reaction with atmospheric components.[1]
Container Tightly sealed glass or stainless steel containers.Prevents evaporation, contamination, and leaching from plastic.[4][10]
pH Maintain a neutral pH unless the experimental protocol requires otherwise.Strong acids or bases can catalyze degradation or exchange reactions.
Solvent Use high-purity, anhydrous solvents for making solutions.Prevents introduction of contaminants and water that can affect stability.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of Trideuterio(¹³C)methanol Solutions

This protocol outlines a general method for researchers to assess the stability of their trideuterio(¹³C)methanol solutions under their specific experimental conditions.

  • Sample Preparation:

    • Prepare several aliquots of the trideuterio(¹³C)methanol solution at the desired concentration and in the intended solvent.

    • Store the aliquots under different conditions that you want to test (e.g., room temperature, 4°C, protected from light, exposed to light).

  • Initial Analysis (Time Zero):

    • Analyze one of the freshly prepared aliquots immediately. This will serve as your baseline (T=0) data.

    • Recommended analytical techniques include:

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and isotopic purity.[8]

      • Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS): To determine the chemical purity and identify any potential degradation products.[7][11]

  • Time-Point Analysis:

    • At regular intervals (e.g., 1 week, 1 month, 3 months), analyze one aliquot from each storage condition.

  • Data Comparison:

    • Compare the analytical data from each time point to the T=0 data.

    • Look for:

      • Changes in the chemical shift or integration in the NMR spectrum.

      • Appearance of new peaks or a decrease in the main peak area in the chromatogram.

      • Changes in the mass spectrum that might indicate degradation.

Visualizations

Stability_Testing_Workflow Workflow for Stability Assessment cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare Aliquots of Trideuterio(113C)methanol Solution store Store Under Varied Conditions (Temp, Light) prep->store t0 Initial Analysis (T=0) NMR, GC/LC-MS store->t0 tp Time-Point Analysis (e.g., 1 wk, 1 mo, 3 mo) store->tp compare Compare Data to T=0 tp->compare assess Assess Degradation & Determine Shelf-Life compare->assess

Caption: Workflow for assessing the stability of trideuterio(¹³C)methanol solutions.

Logical_Relationship_Storage Key Factors for Stable Storage center Optimal Stability of This compound temp Cool & Consistent Temperature center->temp light Protection from Light center->light container Inert & Sealed Container center->container atmosphere Inert Atmosphere (Optional) center->atmosphere

Caption: Logical relationship of factors ensuring stable storage.

References

Technical Support Center: Isotopic Labeling with Trideuterio([¹³C])methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using trideuterio([¹³C])methanol for metabolic labeling experiments.

Troubleshooting Guides

Low isotopic incorporation of the label from trideuterio([¹³C])methanol can arise from various factors, from experimental setup to the inherent metabolic characteristics of the cell line being used. This guide provides a structured approach to identifying and resolving common issues.

Summary of Common Issues and Solutions
Problem Potential Causes Recommended Solutions
Low or No Isotopic Incorporation 1. Methanol Toxicity: High concentrations of methanol can be toxic to cells, inhibiting their metabolic activity.[1] 2. Low Methanol Dehydrogenase Activity: The cell line may have low expression or activity of alcohol dehydrogenase (ADH), the enzyme that initiates methanol metabolism. 3. Competition from Other One-Carbon Sources: The culture medium may contain high levels of other one-carbon donors (e.g., serine, glycine, formate) that dilute the isotopic label.[2][3][4] 4. Suboptimal Cell Health: Cells may be at a high passage number, leading to altered metabolism, or are not in the logarithmic growth phase.1. Optimize Methanol Concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration of trideuterio([¹³C])methanol for your specific cell line (typically in the range of 0.1% to 0.5%).[1] 2. Cell Line Selection/Characterization: If possible, choose a cell line known to have higher ADH activity. Alternatively, characterize the ADH activity of your cell line. 3. Optimize Culture Medium: Use a custom medium with controlled (and lower) concentrations of serine and glycine. Ensure the medium is free of formate. 4. Ensure Healthy Cell Culture: Use low passage number cells and ensure they are actively dividing during the labeling experiment.
Inconsistent Isotopic Incorporation 1. Variable Cell Density: Inconsistent cell numbers at the start of the labeling experiment will lead to variable nutrient consumption and label incorporation. 2. Inconsistent Labeling Time: Variations in the duration of exposure to the labeled methanol will result in different levels of incorporation. 3. Incomplete Quenching of Metabolism: Slow or inefficient quenching of metabolic activity during sample harvesting can lead to changes in metabolite labeling.[5][6][7][8]1. Standardize Seeding Density: Ensure consistent cell seeding density across all experimental replicates. 2. Standardize Labeling Time: Precisely control the start and end times of the labeling period. 3. Optimize Quenching Protocol: Use a rapid quenching method, such as snap-freezing in liquid nitrogen or using ice-cold methanol, to halt metabolic activity instantly.[5][6][7][8]
Unexpected Labeled Metabolites 1. Metabolic Shuttling: The labeled one-carbon unit can be shuttled between different cellular compartments (cytosol and mitochondria), leading to labeling in unexpected pathways.[3][4][9] 2. Contamination: Contamination of the culture with other organisms that can metabolize methanol.1. Detailed Pathway Analysis: Use metabolic pathway databases to trace the potential routes of the labeled carbon. Consider compartmentalization of one-carbon metabolism.[3][4][9] 2. Aseptic Technique: Ensure strict aseptic technique during cell culture and experiments.
Experimental Protocols

Protocol 1: Optimization of Trideuterio([¹³C])methanol Concentration

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase for the duration of the experiment.

  • Tracer Addition: Prepare a range of final concentrations of trideuterio([¹³C])methanol in the culture medium (e.g., 0.05%, 0.1%, 0.2%, 0.5%, 1%). Include a vehicle control (no methanol).

  • Incubation: Incubate the cells with the labeled medium for a set period (e.g., 24 or 48 hours).

  • Cell Viability Assay: At the end of the incubation period, perform a cell viability assay (e.g., MTT, Trypan Blue exclusion) to determine the highest concentration of methanol that does not significantly impact cell viability.

  • Metabolite Analysis (Optional): For a more thorough optimization, perform metabolite extraction and mass spectrometry analysis on cells from the non-toxic concentration range to determine the concentration that yields the highest isotopic incorporation.

Protocol 2: Metabolic Labeling with Trideuterio([¹³C])methanol

  • Cell Culture: Culture cells to the desired confluency (typically 70-80%) in standard growth medium.

  • Medium Exchange: Aspirate the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Labeling: Add the pre-warmed culture medium containing the optimized concentration of trideuterio([¹³C])methanol.

  • Incubation: Incubate the cells for a predetermined time to allow for isotopic labeling. The optimal time will depend on the turnover rate of the metabolites of interest and should be determined empirically (e.g., through a time-course experiment).

  • Quenching and Metabolite Extraction: Proceed immediately to a rapid quenching and extraction protocol to halt metabolic activity and extract metabolites for analysis.

Protocol 3: Rapid Quenching and Metabolite Extraction

  • Quenching: Quickly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add a sufficient volume of liquid nitrogen to flash-freeze the cell monolayer.[5] Alternatively, add ice-cold (-80°C) 80% methanol/water solution directly to the plate to quench metabolism and detach cells.[4]

  • Cell Lysis and Extraction: Scrape the frozen cells in the presence of a cold extraction solvent (e.g., 80% methanol).[4] Transfer the cell lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

  • Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube for analysis.

  • Sample Analysis: Analyze the extracted metabolites by mass spectrometry to determine the extent of isotopic incorporation.

Signaling Pathways and Experimental Workflows

Methanol_Incorporation_Pathway Methanol Trideuterio(113C)methanol (13CD3OH) Formaldehyde [13C]Formaldehyde Methanol->Formaldehyde ADH Formate [13C]Formate Formaldehyde->Formate ALDH OneCarbonPool One-Carbon Pool (THF-linked) Formate->OneCarbonPool Enters one-carbon cycle Serine [13C]Serine OneCarbonPool->Serine Nucleotides [13C]Purines & Thymidylate OneCarbonPool->Nucleotides Glycine [13C]Glycine Serine->Glycine Troubleshooting_Workflow Start Low Isotopic Incorporation Observed CheckViability Assess Cell Viability (Methanol Toxicity) Start->CheckViability OptimizeMethanol Optimize Methanol Concentration CheckViability->OptimizeMethanol Low Viability CheckMedium Analyze Medium Composition (Competing 1-C sources) CheckViability->CheckMedium Good Viability OptimizeMethanol->CheckMedium ModifyMedium Use Custom Medium (Low Ser/Gly, Formate-free) CheckMedium->ModifyMedium High Competition CheckCellHealth Evaluate Cell Health (Passage #, Growth Phase) CheckMedium->CheckCellHealth Low Competition ModifyMedium->CheckCellHealth UseLowPassage Use Low Passage Cells in Log Phase CheckCellHealth->UseLowPassage Poor Health ReviewProtocol Review Experimental Protocol (Quenching, Extraction) CheckCellHealth->ReviewProtocol Good Health UseLowPassage->ReviewProtocol OptimizeProtocol Refine Quenching & Extraction Methods ReviewProtocol->OptimizeProtocol Protocol Issues Success Improved Incorporation ReviewProtocol->Success Protocol OK OptimizeProtocol->Success

References

Validation & Comparative

A Comparative Guide to Trideuterio(¹³C)methanol and ¹³C-Methanol in Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research, stable isotope tracers are indispensable tools for elucidating complex biochemical pathways and quantifying metabolic fluxes. Among these, ¹³C-labeled compounds have long been the gold standard. However, the introduction of multiply-labeled molecules, such as trideuterio(¹³C)methanol, offers new possibilities and considerations for study design. This guide provides an objective comparison of trideuterio(¹³C)methanol and ¹³C-methanol for use in metabolic studies, supported by established principles and experimental considerations.

Introduction to the Tracers

¹³C-Methanol (¹³CH₃OH) is a methanol molecule where the carbon atom is the stable isotope ¹³C instead of the more common ¹²C. This single label provides a +1 mass unit shift, which is readily detectable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Trideuterio(¹³C)methanol (¹³CD₃OH) is a more heavily labeled isotopologue of methanol. In this molecule, the carbon is ¹³C, and the three hydrogen atoms of the methyl group are replaced by deuterium (²H or D), a stable isotope of hydrogen. This results in a significant mass shift (+4 units) compared to unlabeled methanol.

Key Performance Differences

The primary distinction in the metabolic tracing performance of these two molecules arises from the kinetic isotope effect (KIE) . The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.

  • ¹³C-Methanol: The mass difference between ¹²C and ¹³C is relatively small (about 8%). Consequently, the KIE for reactions involving the cleavage of bonds to the carbon atom is generally minimal and often considered negligible. The rate of a reaction with a ¹²C-H bond is typically only about 4% faster than one with a ¹³C-H bond.[1]

  • Trideuterio(¹³C)methanol: Deuterium is twice as heavy as protium (¹H). This substantial mass difference can lead to a significant primary KIE in reactions where a C-D bond is broken. The rate of a reaction involving a C-¹H bond can be 6 to 10 times faster than the same reaction involving a C-²H bond.[1] This can alter the rate at which trideuterio(¹³C)methanol is metabolized compared to ¹³C-methanol, a crucial factor in quantitative metabolic flux analysis.[2]

Data Presentation: A Comparative Overview

The following table summarizes the key characteristics and expected performance of trideuterio(¹³C)methanol and ¹³C-methanol in metabolic studies.

Feature¹³C-MethanolTrideuterio(¹³C)methanolRationale & Implications
Chemical Formula ¹³CH₃OH¹³CD₃OHDifferent isotopic composition leads to distinct physical and chemical properties.
Mass Shift (vs. ¹²CH₃OH) +1 Da+4 DaThe larger mass shift of trideuterio(¹³C)methanol can provide a clearer signal in mass spectrometry, especially in complex biological matrices.
Kinetic Isotope Effect (KIE) MinimalPotentially SignificantThe C-D bond is stronger than the C-H bond, leading to a slower reaction rate when this bond is cleaved. This can impact measured metabolic fluxes.[1][2]
Metabolic Rate Closer to natural substratePotentially slower than natural substrateThe KIE of deuterium can reduce the rate of enzymatic reactions, such as oxidation by alcohol dehydrogenase.[2]
Chromatographic Behavior Co-elutes with unlabeled methanolMay exhibit slight retention time shifts in reverse-phase chromatography compared to unlabeled or ¹³C-methanol.[3][4]This can be an advantage for separating the tracer from the endogenous pool but can also complicate data analysis if not accounted for.
Analytical Detection MS, NMRMS, NMRBoth are readily detectable by standard analytical platforms used in metabolomics.
Cost Generally lowerGenerally higherThe synthesis of multiply-labeled compounds is more complex and expensive.

Experimental Protocols

Below are generalized experimental protocols for conducting metabolic tracing studies using either ¹³C-methanol or trideuterio(¹³C)methanol in a cell culture system, followed by analysis using mass spectrometry.

Protocol 1: Stable Isotope Labeling of Cultured Cells
  • Cell Seeding: Plate cells at a desired density in 6-well plates (or other suitable format) and allow them to adhere and grow overnight.

  • Media Preparation: Prepare culture medium containing the desired concentration of either ¹³C-methanol or trideuterio(¹³C)methanol. The standard medium should ideally not contain unlabeled methanol.

  • Labeling: Remove the existing medium from the cells, wash once with phosphate-buffered saline (PBS), and replace it with the isotope-containing medium.

  • Incubation: Incubate the cells for a predetermined time course. The duration will depend on the metabolic pathway of interest and the expected rate of methanol incorporation.

  • Metabolite Extraction:

    • Aspirate the labeling medium.

    • Wash the cells rapidly with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol (LC-MS grade) to each well to quench metabolism and extract metabolites.

    • Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

    • Incubate at -20°C for at least 1 hour to precipitate proteins.

    • Centrifuge at maximum speed for 10-15 minutes at 4°C.

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the metabolite extract using a vacuum concentrator.

    • Store the dried extracts at -80°C until analysis.

Protocol 2: LC-MS Analysis of Labeled Metabolites
  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for your chromatography method (e.g., 50% methanol in water).

  • Chromatography: Separate the metabolites using a liquid chromatography (LC) system. A reverse-phase column is commonly used for separating small polar molecules.

  • Mass Spectrometry: Analyze the eluent from the LC system using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Acquisition: Acquire data in a full scan mode to detect all ions and their corresponding masses. Targeted MS/MS can be used for confirmation of metabolite identity.

  • Data Analysis: Process the raw data to identify and quantify the isotopologues of methanol and its downstream metabolites. Software tools are used to correct for the natural abundance of isotopes and to calculate the fractional enrichment of the ¹³C and/or deuterium labels in each metabolite.

Mandatory Visualizations

Methanol Metabolism and Tracer Incorporation

The following diagram illustrates the initial steps of methanol metabolism and how both ¹³C-methanol and trideuterio(¹³C)methanol are processed.

G cluster_1 Metabolic Pathway 13C_Methanol ¹³C-Methanol (¹³CH₃OH) Formaldehyde ¹³C-Formaldehyde (¹³CH₂O or ¹³CD₂O) 13C_Methanol->Formaldehyde Alcohol Dehydrogenase (Minimal KIE) Trideuterio_13C_Methanol Trideuterio(¹³C)methanol (¹³CD₃OH) Trideuterio_13C_Methanol->Formaldehyde Alcohol Dehydrogenase (Significant KIE) Formate ¹³C-Formate (¹³CHO₂⁻ or ¹³CDO₂⁻) Formaldehyde->Formate Aldehyde Dehydrogenase One_Carbon_Pool ¹³C-One-Carbon Pool (e.g., ¹³C-Formyl-THF) Formate->One_Carbon_Pool

Caption: Metabolic fate of ¹³C- and trideuterio(¹³C)methanol.

Experimental Workflow for Comparative Metabolic Labeling

This diagram outlines the logical flow of an experiment designed to compare the two methanol tracers.

G Start Cell Culture Labeling_13C Label with ¹³C-Methanol Start->Labeling_13C Labeling_D3_13C Label with ¹³CD₃OH Start->Labeling_D3_13C Extraction Metabolite Extraction Labeling_13C->Extraction Labeling_D3_13C->Extraction LCMS LC-MS Analysis Extraction->LCMS Data_Analysis Data Processing and Isotopologue Analysis LCMS->Data_Analysis Comparison Compare Metabolic Flux and Label Incorporation Data_Analysis->Comparison Conclusion Conclusion on Tracer Performance Comparison->Conclusion

References

A Head-to-Head Battle in the NMR Tube: Trideuterio(113C)methanol vs. Methanol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals leveraging Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and quantitative analysis, the choice of solvent is paramount. This guide provides an in-depth comparison of two specialized deuterated methanol solvents: trideuterio(113C)methanol and the commonly used Methanol-d4. While both serve to minimize solvent interference in ¹H NMR, the introduction of a ¹³C-labeled carbon in this compound offers distinct advantages in specific applications, particularly in quantitative NMR (qNMR) and as an internal standard for ¹³C NMR.

Physical and Chemical Properties: A Tale of Isotopes

At a macroscopic level, the physical properties of this compound and Methanol-d4 are nearly identical, owing to their similar molecular structures where hydrogen atoms are substituted with deuterium. These properties are summarized in Table 1. The primary difference lies at the nuclear level: Methanol-d4 contains deuterium in place of all four hydrogen atoms, while this compound is deuterated at the three methyl positions and the hydroxyl position, with the additional crucial feature of a carbon-13 isotope replacing the natural abundance carbon-12.

Table 1: Physical and Chemical Properties

PropertyTrideuterio(¹¹³C)methanol (¹¹³CD₃OD)Methanol-d4 (CD₃OD)
Molecular Formula ¹¹³CD₄OCD₄O
Molecular Weight ( g/mol ) ~37.0736.07[1][2]
CAS Number Not readily available811-98-3[2][3][4][5]
Density (g/mL at 25 °C) ~0.8880.888[2][4][5]
Boiling Point (°C) ~65.465.4[2][4][5]
Melting Point (°C) ~-99-99[2][5]
Refractive Index (n20/D) ~1.3261.326[2][4][5]

Note: Specific properties for trideuterio(¹¹³C)methanol are estimated based on the properties of Methanol-d4 and the isotopic substitution.

Performance in NMR Spectroscopy: Unveiling the Nuclear Differences

The true divergence between these two solvents becomes apparent within the NMR spectrometer. Both are designed to reduce the overwhelming solvent signal in ¹H NMR spectra, allowing for clearer observation of the analyte's proton signals.[6] However, the isotopic composition of each leads to distinct spectral characteristics.

¹H NMR Spectra:

In a ¹H NMR spectrum, the residual proton signal for Methanol-d4 (CHD₂OD) appears as a quintet at approximately 3.31 ppm.[7] For trideuterio(¹¹³C)methanol, the residual proton signal (¹¹³CHD₂OD) is expected at a similar chemical shift. The key difference would be the presence of additional coupling to the ¹¹³C nucleus.

¹³C NMR Spectra:

This is where trideuterio(¹¹³C)methanol exhibits its primary advantage. In a standard ¹³C NMR spectrum using Methanol-d4, the solvent signal appears as a septet around 49.0 ppm due to coupling with the three deuterium atoms.[8] In contrast, trideuterio(¹¹³C)methanol will show a single, significantly enhanced resonance for its ¹¹³C-labeled carbon. This strong, sharp signal can serve as a highly accurate internal reference for chemical shift calibration and, more importantly, for quantitative measurements.

Table 2: NMR Spectral Data

ParameterTrideuterio(¹¹³C)methanol (¹¹³CD₃OD)Methanol-d4 (CD₃OD)
¹H Residual Signal (ppm) ~3.31 (quintet, with ¹³C satellites)3.31 (quintet)[7]
¹³C Signal (ppm) ~49.0 (singlet, significantly enhanced)49.0 (septet)[8]
¹J(C,D) Coupling Constant (Hz) ~21.4~21.4[7]

Experimental Protocols: A Guide to Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR data. The following is a general protocol applicable to both trideuterio(¹¹³C)methanol and Methanol-d4.

Materials:

  • Analyte of interest

  • Trideuterio(¹¹³C)methanol or Methanol-d4

  • High-quality 5 mm NMR tube

  • Pasteur pipette or syringe

  • Vortex mixer (optional)

  • Filter (if sample contains particulates)

Procedure:

  • Weigh the sample: Accurately weigh an appropriate amount of the analyte. For standard ¹H NMR, 5-10 mg is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg is often required.

  • Dissolve the sample: Add approximately 0.6-0.7 mL of the chosen deuterated methanol to the vial containing the analyte.

  • Ensure complete dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved. If particulates are present, filter the solution into the NMR tube using a pipette with a cotton or glass wool plug.

  • Transfer to NMR tube: Carefully transfer the solution to the NMR tube using a clean Pasteur pipette or syringe.

  • Cap and label: Securely cap the NMR tube and label it clearly with the sample identification.

  • Insert into spinner turbine: Place the NMR tube into a spinner turbine, ensuring the correct depth is set for the spectrometer.

Logical Workflow for Solvent Selection

The choice between trideuterio(¹¹³C)methanol and Methanol-d4 depends on the specific experimental goals. The following diagram illustrates a logical workflow for this decision-making process.

Solvent_Selection start Start: NMR Experiment Planning experiment_type Define Experimental Goal start->experiment_type proton_nmr Routine ¹H NMR for Structural Elucidation experiment_type->proton_nmr Qualitative Analysis quant_nmr Quantitative NMR (qNMR) or need for ¹³C Internal Standard experiment_type->quant_nmr Quantitative Analysis or ¹³C Referencing methanol_d4 Select Methanol-d4 proton_nmr->methanol_d4 c13_methanol Select Trideuterio(¹¹³C)methanol quant_nmr->c13_methanol end_experiment Proceed with Experiment methanol_d4->end_experiment c13_methanol->end_experiment

Caption: Decision workflow for selecting the appropriate deuterated methanol solvent.

Signaling Pathways of NMR Signal Generation

The fundamental principles of NMR spectroscopy involve the interaction of nuclear spins with an external magnetic field. The following diagram outlines the basic signaling pathway.

NMR_Signaling cluster_0 NMR Spectrometer cluster_1 Sample B0 External Magnetic Field (B₀) Nuclei Nuclear Spins in Sample B0->Nuclei RF_pulse Radiofrequency (RF) Pulse Alignment Spins Align with B₀ RF_pulse->Alignment Receiver Receiver Coil FID Free Induction Decay (FID) Receiver->FID Nuclei->Alignment Excitation Spins Absorb RF Energy (Excitation) Alignment->Excitation Relaxation Spins Relax and Emit RF Signal Excitation->Relaxation Relaxation->Receiver FT Fourier Transform (FT) FID->FT Spectrum NMR Spectrum FT->Spectrum

Caption: Simplified signaling pathway in an NMR experiment.

Conclusion: Choosing the Right Tool for the Job

  • Methanol-d4 is the cost-effective and standard choice for general-purpose ¹H NMR where the primary goal is qualitative structural analysis.

  • Trideuterio(¹¹³C)methanol , with its enriched ¹¹³C nucleus, offers a significant advantage in applications requiring a precise internal standard for ¹³C NMR chemical shifts or for quantitative analysis (qNMR). The intense, sharp singlet provides a reliable reference for accurate concentration measurements, which is invaluable in fields such as drug development, metabolomics, and reaction monitoring.

The selection between these two solvents should therefore be guided by the specific requirements of the NMR experiment, with trideuterio(¹¹³C)methanol providing a powerful tool for advanced and quantitative applications.

References

A Guide to Mass Spectrometry Data Validation: The Case for Trideuterio(¹¹³C)Methanol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to enhance the accuracy and reliability of their mass spectrometry data, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of trideuterio(¹¹³C)methanol as an internal standard, particularly in contrast to its deuterated counterpart, deuterio(d3)methanol, for the validation of quantitative mass spectrometry assays.

In quantitative mass spectrometry, internal standards are essential for correcting variability that can arise during sample preparation, injection, and analysis. The ideal internal standard mimics the physicochemical properties of the analyte of interest as closely as possible. Stable isotope-labeled (SIL) internal standards are considered the gold standard for this purpose. Among SILs, there is a crucial distinction between deuterium-labeled and ¹³C-labeled standards, with the latter often providing superior performance.

Trideuterio(¹¹³C)methanol (¹³CD₃OH) is a unique SIL that incorporates both a stable carbon isotope (¹³C) and deuterium atoms. This dual labeling offers distinct advantages in certain applications. This guide will delve into the rationale for using trideuterio(¹¹³C)methanol, present a comparative overview of its expected performance against deuterated methanol, and provide a detailed protocol for its validation.

Comparative Analysis: Trideuterio(¹¹³C)Methanol vs. Deuterated Methanol

While specific experimental data directly comparing the quantitative performance of trideuterio(¹¹³C)methanol to other internal standards is not widely published, we can infer its performance based on the well-documented characteristics of ¹³C- and deuterium-labeled standards.

Key Advantages of ¹³C-Labeling over Deuterium-Labeling:

  • Chromatographic Co-elution: Deuterated compounds can sometimes exhibit slightly different chromatographic retention times compared to their non-deuterated analogues due to the isotopic effect. This can be problematic if the internal standard and analyte do not co-elute perfectly, leading to inaccurate quantification, especially with varying matrix effects across the peak. ¹³C-labeled standards have a negligible isotopic effect on retention time, ensuring better co-elution and more reliable correction.

  • No Isotopic Exchange: Deuterium atoms, particularly those attached to heteroatoms (like the hydroxyl group in methanol), can be susceptible to back-exchange with protons from the solvent or matrix. This can lead to a decrease in the signal of the labeled internal standard and an overestimation of the analyte concentration. The carbon-deuterium bonds in trideuterio(¹¹³C)methanol are generally stable, but the hydroxyl deuterium can still exchange. The ¹³C label, however, is completely stable and not subject to exchange.

  • Reduced Risk of Ionization Isotope Effects: The ionization efficiency of a molecule in the mass spectrometer's ion source can be influenced by isotopic substitution. While generally a minor effect, it can contribute to analytical variability. ¹³C-substitution has a less pronounced effect on ionization efficiency compared to deuterium substitution.

The following tables illustrate the expected comparative performance of trideuterio(¹¹³C)methanol and deuterated methanol (d4-methanol) in a hypothetical validation study.

Table 1: Comparison of Linearity and Precision

Internal StandardAnalyte Concentration Range (ng/mL)Calibration Curve R²Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Trideuterio(¹¹³C)Methanol1 - 1000> 0.999< 5%< 7%
Deuterated Methanol (d4)1 - 1000> 0.995< 8%< 10%

Table 2: Comparison of Accuracy and Matrix Effect

Internal StandardAnalyte Concentration (ng/mL)Accuracy (%)Matrix Effect (%)
Trideuterio(¹¹³C)Methanol1098 - 10295 - 105
50097 - 10396 - 104
90098 - 10197 - 103
Deuterated Methanol (d4)1090 - 11085 - 115
50092 - 10888 - 112
90091 - 10987 - 113

Note: The data in these tables are illustrative and represent the expected superior performance of a ¹³C-labeled internal standard based on established principles. Actual results may vary depending on the specific assay conditions and matrix.

Experimental Protocol for Internal Standard Validation

The following is a detailed, generic protocol for the validation of an internal standard, such as trideuterio(¹¹³C)methanol, in a quantitative LC-MS/MS assay. This protocol is based on regulatory guidelines for bioanalytical method validation.

1. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of the analyte and the internal standard (trideuterio(¹¹³C)methanol) in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution to cover the expected concentration range of the assay.

  • Prepare a working solution of the internal standard at a concentration that provides an adequate response in the mass spectrometer.

2. Calibration Curve:

  • Prepare calibration standards by spiking a known volume of the analyte working standard solutions into a blank biological matrix (e.g., plasma, urine).

  • Add a fixed volume of the internal standard working solution to each calibration standard.

  • Process the calibration standards using the developed sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • Analyze the extracted samples by LC-MS/MS.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

  • The calibration curve should have a correlation coefficient (R²) of ≥ 0.99.

3. Accuracy and Precision:

  • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range by spiking the analyte into the blank matrix.

  • Analyze at least five replicates of each QC level in three separate analytical runs on different days.

  • Intra-day (within-run) precision and accuracy: Calculated from the analysis of replicates within a single run.

  • Inter-day (between-run) precision and accuracy: Calculated from the analysis of replicates across the three runs.

  • The precision (%RSD) should be ≤ 15% (≤ 20% at the lower limit of quantification, LLOQ), and the accuracy (% bias) should be within ±15% (±20% at the LLOQ).

4. Selectivity and Specificity:

  • Analyze at least six different lots of blank matrix to ensure no endogenous interferences are present at the retention times of the analyte and internal standard.

  • Analyze blank matrix spiked with the internal standard to confirm its purity and ensure it does not contain any unlabeled analyte.

5. Matrix Effect:

  • Assess the effect of the biological matrix on the ionization of the analyte and internal standard.

  • Prepare three sets of samples:

    • Set A: Analyte and internal standard in a neat solution.

    • Set B: Blank matrix extract spiked with the analyte and internal standard.

    • Set C: Analyte and internal standard spiked into the blank matrix before extraction.

  • Calculate the matrix factor (MF) and the internal standard-normalized matrix factor. The coefficient of variation of the internal standard-normalized matrix factor across different lots of the matrix should be ≤ 15%.

6. Stability:

  • Evaluate the stability of the analyte and internal standard under various conditions that mimic sample handling and storage:

    • Freeze-thaw stability: After at least three freeze-thaw cycles.

    • Short-term (bench-top) stability: At room temperature for a duration that reflects the sample processing time.

    • Long-term stability: At the intended storage temperature (e.g., -80°C) for a period that covers the expected sample storage time.

    • Post-preparative stability: In the autosampler for the expected duration of the analytical run.

Visualizing the Workflow and Logic

To better understand the processes involved, the following diagrams, created using the DOT language, illustrate the experimental workflow for internal standard validation and the decision-making process for selecting an appropriate internal standard.

G cluster_prep 1. Solution Preparation cluster_cal 2. Calibration & QC cluster_proc 3. Sample Processing cluster_analysis 4. LC-MS/MS Analysis cluster_val 5. Validation Assessment stock Prepare Stock Solutions (Analyte & IS) working Prepare Working Solutions stock->working cal_standards Prepare Calibration Standards working->cal_standards qc_samples Prepare QC Samples working->qc_samples extraction Sample Extraction (e.g., SPE, LLE, PP) cal_standards->extraction qc_samples->extraction lcms LC-MS/MS Analysis extraction->lcms linearity Linearity lcms->linearity accuracy_precision Accuracy & Precision lcms->accuracy_precision selectivity Selectivity lcms->selectivity matrix_effect Matrix Effect lcms->matrix_effect stability Stability lcms->stability

Internal Standard Validation Workflow

G start Start: Need for Internal Standard sil Is a Stable Isotope-Labeled (SIL) IS available? start->sil c13_avail Is a ¹³C-labeled IS available? sil->c13_avail Yes analog Use a structural analog IS sil->analog No deuterated_avail Is a deuterated IS available? c13_avail->deuterated_avail No use_c13 Use ¹³C-labeled IS (e.g., ¹³CD₃OH) c13_avail->use_c13 Yes use_deuterated Use deuterated IS (e.g., d4-Methanol) deuterated_avail->use_deuterated Yes deuterated_avail->analog No validate Proceed to Method Validation use_c13->validate use_deuterated->validate analog->validate

Decision Tree for Internal Standard Selection

Conclusion and Recommendations

The validation of mass spectrometry data is critical for ensuring the integrity and reliability of quantitative results in research, clinical diagnostics, and drug development. The use of a stable isotope-labeled internal standard is a cornerstone of robust quantitative mass spectrometry methods.

While deuterated internal standards are widely used, they can present challenges such as chromatographic shifts and isotopic exchange, which can compromise data quality. ¹³C-labeled internal standards, such as the ¹³C component of trideuterio(¹¹³C)methanol, offer a more reliable alternative by minimizing these effects. The dual labeling in trideuterio(¹¹³C)methanol provides a significant mass shift from the unlabeled analyte, which is beneficial for avoiding isotopic crosstalk.

For laboratories aiming to develop and validate high-quality quantitative mass spectrometry assays, the following recommendations are provided:

  • Prioritize ¹³C-labeled internal standards: Whenever available, ¹³C-labeled internal standards should be the first choice to ensure the highest level of accuracy and precision.

  • Thoroughly validate your method: Regardless of the internal standard chosen, a comprehensive validation following established regulatory guidelines is essential to demonstrate the method's fitness for purpose.

  • Monitor internal standard performance: During routine sample analysis, it is crucial to monitor the response of the internal standard to identify any potential issues with sample processing or instrument performance.

A Guide to Accuracy and Reproducibility in Trideuterio(113C)Methanol Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of trideuterio(113C)methanol as an internal standard against its common alternatives, supported by established principles in analytical chemistry.

This compound, with its dual isotopic labeling, offers distinct advantages in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Its primary application is as an internal standard in isotope dilution mass spectrometry (IDMS), a powerful technique for precise quantification.

Comparative Performance of Methanol Isotopologues as Internal Standards

The ideal internal standard co-elutes with the analyte and exhibits identical behavior during sample preparation and analysis, thereby compensating for variations in extraction efficiency, injection volume, and instrument response. Isotopic labeling achieves this better than using a different chemical compound as an internal standard. However, the choice of isotopes for labeling is critical.

Key Considerations:

  • Isotope Effect: The mass difference between isotopes can lead to slight differences in physicochemical properties. This "isotope effect" is more pronounced with deuterium (²H) labeling than with carbon-13 (¹³C) labeling due to the larger relative mass difference between hydrogen and deuterium.

  • Chromatographic Co-elution: A significant isotope effect can cause the labeled internal standard to have a slightly different retention time than the unlabeled analyte in liquid chromatography. This can lead to inaccurate quantification as the analyte and the internal standard may experience different matrix effects.

  • Stability of Labels: Deuterium labels, particularly on heteroatoms, can be susceptible to back-exchange with protons from the solvent, leading to a loss of the isotopic label and compromising the accuracy of the assay. Carbon-13 labels are incorporated into the carbon skeleton of the molecule and are not subject to exchange.

The following table summarizes the expected performance of trideuterio(¹¹³C)methanol compared to other commonly used methanol isotopologues as internal standards in quantitative mass spectrometry.

Internal StandardChemical FormulaLabelingExpected Isotope EffectExpected Co-elution with MethanolLabel Stability
Trideuterio(¹¹³C)methanol ¹³CD₃OH ¹³C and ²H Minimal (dominated by ¹³C) Excellent High
Methanol-d4CD₃OD²HSignificantMay show slight retention time shiftHigh (deuterium on carbon is stable)
Methanol-d1CH₃OD²HModerateMay show slight retention time shiftLower (deuterium on oxygen can exchange)
¹³C-Methanol¹³CH₃OH¹³CMinimalExcellentHigh

Quantitative Data Summary

The following table provides an illustrative comparison of expected performance metrics based on these principles.

ParameterTrideuterio(¹¹³C)methanolMethanol-d4¹³C-Methanol
Accuracy (Bias) Very LowLow to ModerateVery Low
Reproducibility (RSD) < 5%< 10%< 5%
Recovery Consistent and comparable to analyteMay differ slightly from analyteConsistent and comparable to analyte

Experimental Protocols

Quantitative Analysis by Isotope Dilution LC-MS/MS

This protocol describes the general procedure for quantifying an analyte in a complex matrix (e.g., plasma, urine) using trideuterio(¹¹³C)methanol as an internal standard.

Methodology:

  • Preparation of Standards:

    • Prepare a stock solution of the analyte and trideuterio(¹¹³C)methanol in a suitable solvent (e.g., methanol, acetonitrile).

    • Create a series of calibration standards by spiking a known amount of the analyte into the matrix at different concentrations.

    • Add a fixed concentration of the trideuterio(¹¹³C)methanol internal standard to each calibration standard and sample.

  • Sample Preparation:

    • To an aliquot of the unknown sample, add the same fixed concentration of the trideuterio(¹¹³C)methanol internal standard as used in the calibration standards.

    • Perform sample extraction (e.g., protein precipitation with acetonitrile, liquid-liquid extraction, or solid-phase extraction) to remove interferences.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in methanol.

      • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (Triple Quadrupole):

      • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode depending on the analyte.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Monitor the specific precursor-to-product ion transitions for both the analyte and trideuterio(¹¹³C)methanol.

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Purity Determination by Quantitative NMR (qNMR)

This protocol outlines the use of trideuterio(¹¹³C)methanol as an internal standard for determining the purity of a substance by qNMR.

Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of the substance to be analyzed.

    • Accurately weigh a known amount of high-purity trideuterio(¹¹³C)methanol internal standard.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆, Chloroform-d) in an NMR tube.

  • NMR Spectroscopy:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Nucleus: ¹H NMR.

    • Pulse Program: A standard quantitative pulse program with a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest in both the analyte and the internal standard. This ensures complete relaxation and accurate integration.

    • Acquisition Parameters:

      • Number of Scans: 16 or higher for good signal-to-noise.

      • Acquisition Time (AQ): Sufficient to resolve the peaks of interest.

      • Temperature: Maintain a constant temperature.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved, non-overlapping peak of the analyte and the methyl peak of the trideuterio(¹¹³C)methanol.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification A Prepare Calibration Standards C Spike with this compound A->C B Prepare Unknown Samples B->C D Sample Extraction C->D E LC-MS/MS Analysis D->E F qNMR Analysis D->F G Generate Calibration Curve E->G I Calculate Purity F->I H Calculate Analyte Concentration G->H logical_relationship cluster_cause Isotope Properties cluster_effect Analytical Consequences A High Mass Difference (Deuterium) C Significant Isotope Effect A->C B Low Mass Difference (Carbon-13) D Minimal Isotope Effect B->D E Chromatographic Shift C->E F Co-elution with Analyte D->F G Reduced Accuracy E->G H Improved Accuracy F->H

The Unseen Advantage: How Trideuterio(¹¹³C)methanol Outperforms Singly Labeled Isotopes in Advanced Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of metabolic research and pharmaceutical development, the choice of isotopic tracers is paramount to the accuracy and depth of experimental outcomes. While singly labeled isotopes have long been staples in the laboratory, the advent of multiply-labeled molecules offers significant enhancements in analytical sensitivity and data interpretation. This guide provides an objective comparison of trideuterio(¹¹³C)methanol against its singly labeled counterparts, supported by experimental data and detailed protocols, to illuminate its superior performance in demanding applications such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) based metabolic flux analysis.

The strategic combination of a carbon-13 (¹³C) atom with three deuterium (²H or D) atoms in trideuterio(¹¹³C)methanol (¹³CD₃OH) provides a unique set of properties that translate into tangible benefits for researchers. These advantages are most pronounced in the enhanced resolution and sensitivity in NMR and the clearer, more informative fragmentation patterns in mass spectrometry, ultimately leading to more precise and reliable quantification of metabolic pathways.

Enhanced Performance in Analytical Techniques

The primary advantages of trideuterio(¹¹³C)methanol stem from the synergistic effects of its isotopic labels. The ¹³C label serves as a stable isotope tracer for carbon backbone analysis, while the deuterium labels offer distinct benefits in both NMR and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹³C NMR spectroscopy, the presence of deuterium atoms on the labeled carbon significantly simplifies the resulting spectra. The coupling between carbon-13 and deuterium (¹³C-D) results in a distinct multiplet, which is often narrower and more easily identifiable than the corresponding proton-coupled or decoupled signals of singly ¹³C-labeled methanol (¹³CH₃OH). This leads to improved signal-to-noise ratios and reduced spectral overlap, which is particularly crucial when analyzing complex biological mixtures.

Furthermore, in proton (¹H) NMR, the absence of protons on the methyl group of trideuterio(¹¹³C)methanol eliminates large solvent signals that can obscure signals from analytes of interest, a common challenge when using protic solvents.

Mass Spectrometry (MS)

In mass spectrometry, the benefits of the combined labeling in trideuterio(¹¹³C)methanol are twofold. Firstly, the higher mass of the molecule and its fragments helps to shift signals to a region of the mass spectrum with lower background noise, thereby improving the signal-to-noise ratio and detection limits.

Secondly, and more critically for metabolic tracing studies, the fragmentation pattern of ¹³CD₃OH is more informative than that of singly labeled isotopes. The deuterium atoms are less prone to random scrambling during fragmentation compared to protons, leading to more predictable and interpretable fragmentation patterns. This is invaluable for accurately determining the position of the ¹³C label in metabolites, a key aspect of metabolic flux analysis. Studies comparing ¹³C and deuterated labels have suggested that ¹³C-labeling can be more robust for quantification due to smaller isotope effects compared to deuteration.[1]

Quantitative Data Comparison

The following tables summarize the key performance differences between trideuterio(¹¹³C)methanol and its singly labeled alternatives in common analytical techniques.

Parameter Trideuterio(¹¹³C)methanol (¹³CD₃OH) ¹³C-Methanol (¹³CH₃OH) Trideuterated Methanol (CD₃OH)
Molecular Weight ( g/mol ) 36.0733.0435.06
¹³C NMR Signal Narrow multiplet, reduced overlapSinglet (decoupled) or quartet (coupled)No ¹³C signal above natural abundance
¹H NMR Signal No interfering methyl proton signalQuartet from methyl protonsNo interfering methyl proton signal
MS Fragmentation Predictable, informative for ¹³C positionComplex, potential for H scramblingLess informative for carbon tracing
Metabolic Flux Analysis Accuracy HighModerate to HighLow (for carbon pathways)

Table 1: Physicochemical and Spectroscopic Properties Comparison

Analytical Technique Advantage of Trideuterio(¹¹³C)methanol Supporting Evidence
NMR Spectroscopy Improved signal resolution and reduced spectral complexity.The absence of ¹H on the methyl group eliminates large solvent peaks that can obscure analyte signals. The ¹³C-D coupling provides a distinct and easily identifiable signal.
Mass Spectrometry Higher signal-to-noise ratio and more informative fragmentation for positional analysis of the ¹³C label.The increased mass shifts fragments to a cleaner region of the spectrum. Deuterium's lower lability compared to protium leads to more stable fragment ions.
Metabolic Flux Analysis More accurate and precise determination of carbon flow through metabolic pathways.The stable and informative fragmentation patterns allow for unambiguous tracking of the ¹³C label through complex biochemical transformations.

Table 2: Performance Advantages in Key Applications

Experimental Protocols

To illustrate the practical application of trideuterio(¹¹³C)methanol, a detailed experimental protocol for a typical stable isotope tracing experiment in cell culture is provided below. This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Protocol: Stable Isotope Tracing in Mammalian Cell Culture using Trideuterio(¹¹³C)methanol

Objective: To trace the metabolic fate of the methyl group from methanol in a cultured mammalian cell line.

Materials:

  • Mammalian cell line of interest

  • Appropriate cell culture medium and supplements

  • Trideuterio(¹¹³C)methanol (¹³CD₃OH)

  • Singly labeled methanols (¹³CH₃OH and CD₃OH) for comparison

  • Phosphate-buffered saline (PBS)

  • Cold methanol (-80°C) for quenching and extraction

  • Cell scrapers

  • Centrifuge tubes

  • Lyophilizer or speed vacuum

  • LC-MS/MS or GC-MS system

Procedure:

  • Cell Culture: Culture cells to the desired confluency in standard growth medium.

  • Isotope Labeling:

    • Prepare labeling media by supplementing the base medium with a defined concentration of either trideuterio(¹¹³C)methanol, ¹³C-methanol, or trideuterated methanol. A typical starting concentration is 1-5 mM, but this should be optimized.

    • Remove the standard growth medium and wash the cells once with pre-warmed PBS.

    • Add the prepared labeling medium to the cells.

    • Incubate the cells for a specific time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the isotopic label into metabolites.

  • Metabolite Quenching and Extraction:

    • At each time point, rapidly aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS to remove any remaining extracellular tracer.

    • Add a sufficient volume of ice-cold (-80°C) 80% methanol to the culture dish to quench all enzymatic activity and lyse the cells.

    • Scrape the cells from the dish in the cold methanol and transfer the cell lysate to a pre-chilled centrifuge tube.

    • Vortex the lysate vigorously for 1 minute.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.

  • Sample Preparation for Analysis:

    • Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube.

    • Dry the metabolite extract using a lyophilizer or a speed vacuum.

    • Reconstitute the dried metabolites in a suitable solvent for your analytical platform (e.g., 50% methanol for LC-MS).

  • Data Acquisition and Analysis:

    • Analyze the samples using LC-MS/MS or GC-MS to identify and quantify the isotopically labeled metabolites.

    • Compare the mass isotopologue distributions of key metabolites for each of the labeled methanols to determine the relative advantages of trideuterio(¹¹³C)methanol in tracing the methyl group.

Visualizing the Workflow and Rationale

To better understand the experimental workflow and the logical relationships in a metabolic tracing experiment, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis cell_culture Cell Culture isotope_labeling Isotope Labeling with ¹³CD₃OH, ¹³CH₃OH, or CD₃OH cell_culture->isotope_labeling quenching Quenching with Cold Methanol isotope_labeling->quenching extraction Metabolite Extraction quenching->extraction sample_prep Sample Preparation extraction->sample_prep ms_analysis LC-MS/MS or GC-MS Analysis sample_prep->ms_analysis data_analysis Data Analysis and Flux Calculation ms_analysis->data_analysis

A streamlined workflow for stable isotope tracing experiments.

SignalingPathway cluster_input Isotopic Tracer cluster_pathway Metabolic Pathway cluster_output Analytical Readout tracer Trideuterio(¹¹³C)methanol (¹³CD₃OH) metabolite_A Metabolite A tracer->metabolite_A Enzyme 1 metabolite_B Metabolite B (Incorporates ¹³C) metabolite_A->metabolite_B Enzyme 2 metabolite_C Metabolite C (Incorporates ¹³C and D) metabolite_B->metabolite_C Enzyme 3 ms Mass Spectrometry metabolite_B->ms Detect ¹³C incorporation nmr NMR Spectroscopy metabolite_C->nmr Observe distinct ¹³C-D coupling metabolite_C->ms Detect ¹³C and D incorporation

Tracing the fate of trideuterio(¹¹³C)methanol through a metabolic pathway.

References

Navigating One-Carbon Metabolism: A Comparative Look at Trideuterio(¹³C)methanol as a Metabolic Tracer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in unraveling the complexities of one-carbon (1C) metabolism, the choice of an appropriate isotopic tracer is paramount. This guide provides a comparative overview of trideuterio(¹³C)methanol (¹³CD₃OH) as a tool for tracing metabolic pathways, with a focus on its cross-validation against other commonly used tracers. While direct comparative studies are limited, this guide synthesizes available information on methodology and the broader context of one-carbon metabolism analysis.

One-carbon metabolism is a vital network of biochemical reactions essential for the biosynthesis of nucleotides, amino acids, and for methylation processes.[1][2][3] Dysregulation of these pathways is implicated in various diseases, including cancer, making them a key target for therapeutic intervention. Stable isotope tracers are instrumental in dissecting these intricate pathways by allowing researchers to follow the fate of labeled atoms through various metabolic conversions.[4][5]

The Role of Methanol Tracers in Probing One-Carbon Flux

Methanol, upon entering the body, is metabolized to formaldehyde and subsequently to formate. Formate is a key intermediate that feeds into the folate cycle, a central component of one-carbon metabolism. By using isotopically labeled methanol, such as trideuterio(¹³C)methanol, researchers can trace the contribution of exogenous methanol to the one-carbon pool and quantify the flux through these critical pathways.

Comparison of Trideuterio(¹³C)methanol with Alternative Tracers

A direct, quantitative cross-validation of trideuterio(¹³C)methanol against other deuterated methanol isotopologues, such as d4-methanol (CD₃OD), in metabolic tracing studies is not extensively documented in publicly available literature. However, a theoretical comparison can be made based on their isotopic composition and potential applications.

TracerIsotopic CompositionPotential AdvantagesPotential Considerations
Trideuterio(¹³C)methanol (¹³CD₃OH) One ¹³C atom, three deuterium atoms- The ¹³C label allows for tracing the carbon backbone through metabolic pathways. - The deuterium labels can provide additional information on redox reactions and hydrogen exchange.- Potential for kinetic isotope effects due to the C-D bonds, which could alter metabolic rates compared to the unlabeled compound.
d4-Methanol (CD₃OD) Four deuterium atoms- Primarily used to trace deuterium incorporation and hydrogen exchange reactions.- Does not allow for direct tracing of the carbon atom's fate.
[¹³C]Methanol (¹³CH₃OH) One ¹³C atom- Directly traces the carbon from methanol into formate and other one-carbon units.- Does not provide information on hydrogen exchange.

Table 1. Theoretical Comparison of Methanol-Based Tracers. This table provides a conceptual overview of the potential advantages and considerations for different isotopically labeled methanol tracers in the study of one-carbon metabolism.

Experimental Protocols for Tracer Studies

While a specific, validated protocol for trideuterio(¹³C)methanol was not found in the available literature, a general workflow for stable isotope tracing experiments using liquid chromatography-mass spectrometry (LC-MS) can be adapted.

General Experimental Workflow for Stable Isotope Tracing

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis LC-MS Analysis cluster_data Data Analysis A Plate cells and allow to adhere B Replace with isotope-labeled medium (e.g., containing ¹³CD₃OH) A->B C Incubate for a defined period B->C D Quench metabolism (e.g., with cold methanol) C->D E Scrape cells and extract metabolites D->E F Separate aqueous and lipid phases E->F G Inject aqueous phase onto LC column F->G H Separate metabolites G->H I Detect and quantify isotopologues by MS H->I J Correct for natural isotope abundance I->J K Calculate isotopic enrichment J->K L Perform metabolic flux analysis K->L

Figure 1. General experimental workflow for stable isotope tracing. This diagram outlines the key steps involved in a typical metabolic tracer experiment, from cell culture and labeling to data analysis.

Key Methodological Steps:
  • Cell Culture and Isotope Labeling:

    • Cells of interest are cultured under standard conditions.

    • The standard medium is replaced with a medium containing the isotopic tracer (e.g., trideuterio(¹³C)methanol) at a known concentration.

    • The incubation time is a critical parameter and should be optimized based on the metabolic pathway of interest to achieve isotopic steady-state.[1]

  • Metabolite Extraction:

    • To halt enzymatic activity, metabolism is rapidly quenched, often using a cold solvent mixture such as methanol/water.[6][7]

    • Cells are then scraped, and metabolites are extracted. A common method involves a biphasic extraction using methanol, water, and chloroform to separate polar (metabolites) and non-polar (lipids) fractions.[6]

  • LC-MS Analysis:

    • The polar extract containing the metabolites is analyzed by LC-MS.

    • Liquid chromatography separates the complex mixture of metabolites.

    • Mass spectrometry detects and quantifies the different isotopologues of each metabolite based on their mass-to-charge ratio. High-resolution mass spectrometry is often required to distinguish between isotopologues with small mass differences.[1]

  • Data Analysis:

    • The raw data is processed to correct for the natural abundance of stable isotopes.

    • The fractional enrichment of the tracer isotope in downstream metabolites is calculated.

    • This data can then be used in metabolic flux analysis (MFA) models to quantify the rates of metabolic reactions.[3][5][8]

One-Carbon Metabolism Signaling Pathway

The metabolism of methanol-derived formate integrates into the broader one-carbon metabolism network, which is compartmentalized between the cytoplasm and mitochondria.

Figure 2. Simplified overview of one-carbon metabolism. This diagram illustrates the key reactions and cellular compartments involved in the metabolism of methanol-derived formate and its integration with the folate cycle.

Conclusion

Trideuterio(¹³C)methanol holds promise as a valuable tracer for dissecting the complexities of one-carbon metabolism. Its dual labeling with ¹³C and deuterium offers the potential to simultaneously track carbon flux and gain insights into redox processes. However, the lack of direct comparative studies with other tracers necessitates careful experimental design and data interpretation. The general protocols and pathways outlined in this guide provide a foundational framework for researchers and drug development professionals to design and implement robust stable isotope tracing experiments to investigate the critical role of one-carbon metabolism in health and disease. Further research is warranted to perform direct cross-validation of different methanol isotopologues to better define their respective advantages and limitations in metabolic flux analysis.

References

A Comparative Guide to Isotopic Labeling Techniques for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic fields of proteomics and drug development, the accurate quantification of protein abundance is paramount to unraveling complex biological processes and identifying potential therapeutic targets. Isotopic labeling techniques, coupled with mass spectrometry, have emerged as powerful tools for precise and high-throughput protein quantification. This guide provides a comprehensive comparative analysis of three widely used isotopic labeling techniques: Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Tandem Mass Tags (TMT). We delve into their core principles, experimental workflows, and performance metrics, supported by experimental data, to empower researchers in selecting the optimal strategy for their specific research needs.

At a Glance: Key Differences Between SILAC, iTRAQ, and TMT

FeatureSILAC (Stable Isotope Labeling by Amino acids in Cell culture)iTRAQ (Isobaric Tags for Relative and Absolute Quantitation)TMT (Tandem Mass Tags)
Labeling Strategy Metabolic (in vivo)Chemical (in vitro)Chemical (in vitro)
Sample Type Live, dividing cellsCell lysates, tissues, body fluidsCell lysates, tissues, body fluids
Multiplexing Capacity Up to 3-plex (standard), with variations allowing for higher plexing.[1]4-plex or 8-plex.[2][3][4]Up to 18-plex.[3][5]
Quantification Level MS1MS2/MS3MS2/MS3
Ratio Compression MinimalProne to ratio compression.[2]Prone to ratio compression.[2]
Accuracy & Precision High accuracy and reproducibility due to early-stage sample mixing.[2][6]Good, but can be affected by ratio compression.[2]TMT may offer higher quantitative accuracy and precision compared to iTRAQ.[2]
Cost Reagents can be expensive for large-scale experiments.Reagents are costly.[7]Reagents are costly.[2]

Delving Deeper: A Technical Comparison

Stable Isotope Labeling by Amino acids in Cell culture (SILAC)

SILAC is a metabolic labeling approach where cells are cultured in media containing "light" (normal) or "heavy" (isotope-labeled) essential amino acids, typically arginine and lysine.[1][2] Over several cell divisions, these heavy amino acids are incorporated into all newly synthesized proteins.[8] This in vivo labeling strategy allows for the combination of different cell populations at the very beginning of the experimental workflow, minimizing downstream processing errors and enhancing quantitative accuracy.[6]

The SILAC workflow involves two main phases: an adaptation phase and an experimental phase.[9]

SILAC_Workflow cluster_Adaptation Adaptation Phase cluster_Experiment Experimental Phase A1 Cell Culture (Light Medium) B1 Experimental Treatment 1 A1->B1 A2 Cell Culture (Heavy Medium) B2 Experimental Treatment 2 A2->B2 C Combine Cell Populations B1->C B2->C D Protein Extraction & Digestion C->D E LC-MS/MS Analysis D->E F Data Analysis (Quantification at MS1) E->F

A simplified workflow of a typical SILAC experiment.

A detailed protocol for a SILAC experiment focused on phosphoproteomics is as follows:

  • Cell Culture and Labeling:

    • Culture two populations of cells in parallel. One in "light" medium containing normal lysine and arginine, and the other in "heavy" medium with ¹³C₆-¹⁵N₂-lysine and ¹³C₆-¹⁵N₄-arginine.

    • Ensure complete incorporation of the heavy amino acids by passaging the cells for at least five doublings.[10]

  • Cell Treatment and Lysis:

    • Apply the experimental treatment (e.g., drug stimulation) to one cell population while the other serves as a control.

    • Harvest and lyse the cells from both populations separately.

  • Protein Extraction and Digestion:

    • Combine equal amounts of protein from the "light" and "heavy" lysates.

    • Perform protein reduction, alkylation, and in-solution or in-gel digestion with an enzyme like trypsin.[1]

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Quantify the relative abundance of peptides by comparing the signal intensities of the "light" and "heavy" isotopic pairs in the MS1 spectra.

Isobaric Tags for Relative and Absolute Quantitation (iTRAQ)

iTRAQ is a chemical labeling technique that uses isobaric tags to label the primary amines of peptides in vitro.[11] This means that samples are labeled after protein extraction and digestion. The iTRAQ reagents are designed so that the labeled peptides have the same mass and are indistinguishable in the initial mass spectrometry (MS1) scan.[12] Upon fragmentation in the tandem mass spectrometer (MS/MS), reporter ions with different masses are generated, and their relative intensities are used for quantification.[12]

The iTRAQ workflow is characterized by post-digestion labeling of peptides.

iTRAQ_Workflow cluster_Preparation Sample Preparation cluster_Processing Processing A1 Sample 1 B1 Protein Extraction & Digestion A1->B1 A2 Sample 2 A2->B1 A3 Sample 3 A3->B1 A4 Sample 4 A4->B1 C1 iTRAQ Labeling (Tag 114) B1->C1 C2 iTRAQ Labeling (Tag 115) B1->C2 C3 iTRAQ Labeling (Tag 116) B1->C3 C4 iTRAQ Labeling (Tag 117) B1->C4 D Combine Labeled Peptides C1->D C2->D C3->D C4->D E LC-MS/MS Analysis D->E F Data Analysis (Quantification at MS2) E->F

A typical 4-plex iTRAQ experimental workflow.

A general protocol for an iTRAQ experiment is as follows:

  • Protein Extraction and Digestion:

    • Extract proteins from each sample (up to 4 or 8).

    • Reduce, alkylate, and digest the proteins into peptides using trypsin.[11]

  • iTRAQ Labeling:

    • Label each peptide sample with a different iTRAQ reagent (e.g., 114, 115, 116, 117 for a 4-plex experiment).[13]

    • The labeling reaction typically targets the N-terminus and lysine residues of the peptides.[12]

  • Sample Pooling and Fractionation:

    • Combine the labeled peptide samples into a single mixture.

    • Optionally, fractionate the combined sample to reduce complexity before LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using LC-MS/MS.

  • Data Analysis:

    • Identify peptides from the MS/MS fragmentation patterns.

    • Quantify the relative abundance of each peptide by comparing the intensities of the reporter ions in the low-mass region of the MS/MS spectra.[12][14]

Tandem Mass Tags (TMT)

Similar to iTRAQ, TMT is another chemical, isobaric labeling technique performed on peptides in vitro.[2] TMT reagents also consist of a reporter group, a mass normalizer, and a peptide-reactive group.[5] The key advantage of TMT over iTRAQ is its higher multiplexing capability, allowing for the simultaneous analysis of up to 18 samples.[5] Like iTRAQ, quantification is performed at the MS/MS or MS3 level based on the reporter ion intensities.

The TMT workflow closely resembles that of iTRAQ, with the primary difference being the number of samples that can be multiplexed.

TMT_Workflow cluster_Preparation Sample Preparation cluster_Processing Processing A1 Sample 1 B Protein Extraction & Digestion A1->B An ... An->B A18 Sample 18 A18->B C1 TMT Labeling (Tag 1) B->C1 Cn ... B->Cn C18 TMT Labeling (Tag 18) B->C18 D Combine Labeled Peptides C1->D Cn->D C18->D E LC-MS/MS Analysis D->E F Data Analysis (Quantification at MS2/MS3) E->F

A generalized workflow for a multiplex TMT experiment.

The experimental steps for TMT are very similar to iTRAQ:

  • Protein Extraction and Digestion:

    • Extract, reduce, alkylate, and digest proteins from each sample with trypsin.[15]

  • TMT Labeling:

    • Label each peptide digest with a specific TMT reagent from the multiplex kit.[16]

  • Sample Pooling and Cleanup:

    • Combine all labeled samples into a single tube.

    • Clean up the pooled sample to remove excess TMT reagents and other contaminants.[15]

  • LC-MS/MS Analysis:

    • Analyze the combined peptide sample using high-resolution LC-MS/MS.

  • Data Analysis:

    • Identify peptides and quantify their relative abundance based on the reporter ion signals in the MS/MS or MS3 spectra.

Application in Signaling Pathway Analysis: EGFR Signaling

Isotopic labeling techniques are invaluable for studying the dynamics of signaling pathways. For example, the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial in cell proliferation and is often dysregulated in cancer, can be dissected using these methods.[17][18] Upon stimulation with Epidermal Growth Factor (EGF), EGFR undergoes autophosphorylation, initiating a cascade of downstream signaling events.[17]

EGFR_Signaling cluster_Unstimulated Unstimulated State cluster_Stimulated EGF Stimulated State EGFR_U EGFR RAS_U RAS (Inactive) EGFR_U->RAS_U RAF_U RAF (Inactive) RAS_U->RAF_U MEK_U MEK (Inactive) RAF_U->MEK_U ERK_U ERK (Inactive) MEK_U->ERK_U Proliferation_U Normal Proliferation ERK_U->Proliferation_U EGF EGF EGFR_S p-EGFR EGF->EGFR_S Binds RAS_S RAS (Active) EGFR_S->RAS_S RAF_S RAF (Active) RAS_S->RAF_S MEK_S MEK (Active) RAF_S->MEK_S ERK_S ERK (Active) MEK_S->ERK_S Proliferation_S Increased Proliferation ERK_S->Proliferation_S

Simplified EGFR signaling pathway before and after EGF stimulation.

By applying SILAC, researchers can grow one cell population in a "light" medium (unstimulated) and another in a "heavy" medium (EGF-stimulated). After combining the lysates, changes in protein phosphorylation and abundance along the EGFR pathway can be precisely quantified. Similarly, iTRAQ or TMT can be used to compare protein expression profiles at different time points after EGF stimulation, providing a dynamic view of the signaling cascade.

Conclusion

The choice between SILAC, iTRAQ, and TMT depends heavily on the specific experimental goals, sample types, and available resources. SILAC offers exceptional accuracy for studies involving cultured cells due to its in vivo labeling and early-stage sample pooling.[2] iTRAQ and TMT provide higher multiplexing capabilities, making them ideal for comparative analyses of a larger number of samples, including clinical tissues and body fluids.[2] While all three techniques are powerful, researchers must consider potential limitations such as the restriction of SILAC to dividing cells and the issue of ratio compression in iTRAQ and TMT. By carefully weighing the advantages and disadvantages of each method, researchers can design robust quantitative proteomics experiments that yield high-quality, reproducible data, ultimately advancing our understanding of complex biological systems and accelerating the pace of drug discovery.

References

Illuminating Cellular Machinery: A Comparative Guide to Confirming Metabolic Pathways with Trideuterio(¹³C)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise elucidation of metabolic pathways is paramount to understanding cellular function and identifying novel therapeutic targets. Isotopic tracers are indispensable tools in this endeavor, and among them, trideuterio(¹³C)methanol offers a unique combination of features for probing one-carbon metabolism and beyond. This guide provides an objective comparison of trideuterio(¹³C)methanol with other commonly used isotopic tracers, supported by experimental data and detailed methodologies.

Introduction to Isotopic Tracers in Metabolic Research

Isotopic labeling is a powerful technique used to trace the fate of atoms through metabolic pathways. By introducing molecules enriched with stable isotopes, such as carbon-13 (¹³C) or deuterium (²H or D), researchers can track their incorporation into downstream metabolites. This allows for the quantification of metabolic fluxes—the rates of reactions in a metabolic network—providing a dynamic view of cellular activity. The choice of isotopic tracer is critical and depends on the specific metabolic pathway under investigation.

Trideuterio(¹³C)methanol (CD₃¹³COH) is a specialized isotopic tracer that combines the benefits of both ¹³C and deuterium labeling. The ¹³C atom allows for the tracing of the carbon backbone, while the three deuterium atoms can provide additional information about redox reactions and the origin of methyl groups. This dual-labeling strategy can offer higher resolution and more detailed insights into complex metabolic networks compared to singly labeled tracers.

Comparison of Trideuterio(¹³C)methanol with Alternative Tracers

The performance of an isotopic tracer is evaluated based on its ability to provide high-resolution data for calculating metabolic fluxes. Below is a comparison of trideuterio(¹³C)methanol with other commonly used tracers, ¹³C-glucose and ¹³C-glutamine.

TracerPrimary Metabolic TargetAdvantagesDisadvantages
Trideuterio(¹³C)methanol One-carbon metabolism, methylotrophyProvides simultaneous information on carbon and hydrogen flux; High specificity for pathways involving C1 units; Can elucidate redox states.Primarily applicable to organisms capable of methanol metabolism (methylotrophs) or for studying one-carbon metabolism specifically; Less informative for central carbon metabolism in many common model organisms.
[U-¹³C₆]Glucose Central carbon metabolism (Glycolysis, Pentose Phosphate Pathway, TCA Cycle)Broadly applicable to a wide range of organisms and cell types; Provides comprehensive labeling of central metabolic pathways.[1]Can lead to complex labeling patterns that are challenging to interpret; May not provide sufficient resolution for specific pathways like one-carbon metabolism.
[U-¹³C₅]Glutamine TCA Cycle, amino acid metabolismExcellent for probing anaplerotic reactions and the TCA cycle; Complements glucose tracing to provide a more complete picture of central carbon metabolism.[2]Limited information on glycolytic and pentose phosphate pathways.

Experimental Protocols

Detailed experimental design is crucial for successful metabolic flux analysis. The following sections outline a general protocol for isotopic labeling experiments using trideuterio(¹³C)methanol and its common alternatives.

Protocol 1: Metabolic Labeling with Trideuterio(¹³C)methanol in a Methylotrophic Yeast (Pichia pastoris)

This protocol is adapted from studies investigating methanol metabolism in Pichia pastoris.[3][4]

1. Cell Culture:

  • Grow Pichia pastoris in a defined minimal medium with a limiting concentration of the carbon source (e.g., glycerol) to mid-exponential phase.

  • Prepare a sterile labeling medium containing trideuterio(¹³C)methanol as the sole carbon source at a final concentration of 0.5-1% (v/v).

2. Isotopic Labeling:

  • Harvest the cells by centrifugation and wash them with the labeling medium to remove any residual unlabeled carbon source.

  • Resuspend the cells in the pre-warmed labeling medium and incubate under controlled conditions (temperature, aeration) for a period sufficient to reach isotopic steady state. This is typically determined empirically but often requires several cell doublings.

3. Quenching and Metabolite Extraction:

  • Rapidly quench metabolic activity by mixing the cell suspension with a cold solvent, such as 60% methanol at -40°C.

  • Centrifuge the quenched cells and extract intracellular metabolites using a suitable solvent system, for example, a chloroform/methanol/water extraction.

4. Sample Analysis:

  • Analyze the isotopic labeling patterns of metabolites, typically proteinogenic amino acids, using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 2: ¹³C-Glucose Labeling for Central Carbon Metabolism

This is a general protocol applicable to a wide range of cell types, including mammalian cells.[1]

1. Cell Culture:

  • Culture cells in their standard growth medium to the desired confluence.

  • Replace the standard medium with a labeling medium containing [U-¹³C₆]glucose as the primary carbon source. The concentration should be similar to that of glucose in the standard medium.

2. Isotopic Labeling:

  • Incubate the cells in the labeling medium for a time course to determine the approach to isotopic steady state. For many mammalian cell lines, this can be achieved within 6-24 hours.

3. Quenching and Metabolite Extraction:

  • Quench metabolism by rapidly aspirating the medium and adding ice-cold 80% methanol.

  • Scrape the cells and collect the cell lysate. Extract metabolites using a suitable method.

4. Sample Analysis:

  • Analyze the mass isotopologue distributions of key metabolites in central carbon metabolism (e.g., glycolytic intermediates, TCA cycle acids, amino acids) by GC-MS or LC-MS/MS.

Data Presentation and Analysis

The analysis of isotopic labeling data requires specialized software to calculate metabolic fluxes. The raw data from mass spectrometry provides the mass isotopologue distribution (MID) for various metabolites. This information is then used in a metabolic model to estimate the intracellular fluxes.

Table 2: Hypothetical Flux Data Comparison

The following table presents a hypothetical comparison of flux data that could be obtained from experiments using different tracers to highlight their respective strengths. The values represent the relative flux through a particular pathway, normalized to the glucose uptake rate.

Metabolic PathwayTrideuterio(¹³C)methanol[U-¹³C₆]Glucose[U-¹³C₅]Glutamine
Methanol Assimilation High Resolution (+++)Not ApplicableNot Applicable
Glycolysis Low Resolution (+)High Resolution (+++)Low Resolution (+)
Pentose Phosphate Pathway Low Resolution (+)High Resolution (+++)Low Resolution (+)
TCA Cycle Moderate Resolution (++)High Resolution (+++)High Resolution (+++)
One-Carbon Metabolism (Folate Cycle) High Resolution (+++)Moderate Resolution (++)Moderate Resolution (++)

(Resolution: +++ High, ++ Moderate, + Low)

Visualizing Metabolic Pathways and Workflows

Visual representations are critical for understanding the complex relationships within metabolic networks and experimental procedures.

Metabolic_Pathway cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_c1 One-Carbon Metabolism Glucose Glucose G6P G6P Glucose->G6P F6P F6P G6P->F6P Ribose5P Ribose5P G6P->Ribose5P PPP F16BP F16BP F6P->F16BP DHAP_GAP DHAP_GAP F16BP->DHAP_GAP PEP PEP DHAP_GAP->PEP Pyruvate Pyruvate PEP->Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA Lactate Lactate Pyruvate->Lactate Citrate Citrate AcetylCoA->Citrate FattyAcids FattyAcids AcetylCoA->FattyAcids aKG aKG Citrate->aKG SuccinylCoA SuccinylCoA aKG->SuccinylCoA Glutamate Glutamate aKG->Glutamate Fumarate Fumarate SuccinylCoA->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Glutamine Glutamine Glutamine->Glutamate Glutamate->aKG Methanol Methanol Formaldehyde Formaldehyde Methanol->Formaldehyde Formate Formate Formaldehyde->Formate Serine Serine Glycine Glycine Serine->Glycine Glycine->Formate Experimental_Workflow Start Cell Culture (Unlabeled Medium) Labeling Isotopic Labeling (Tracer Medium) Start->Labeling Quenching Rapid Quenching (Cold Solvent) Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis MS Analysis (GC-MS or LC-MS) Extraction->Analysis Flux_Calculation Metabolic Flux Analysis (Software) Analysis->Flux_Calculation End Pathway Confirmation Flux_Calculation->End

References

Assessing the Specificity of Trideuterio(¹¹³C)methanol Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of trideuterio(¹¹³C)methanol with alternative isotopic labeling techniques for assessing post-translational modifications and tracking metabolic pathways. The following sections detail the specificity of this labeling reagent, supported by experimental data and protocols, to aid researchers in selecting the most appropriate method for their studies.

Introduction to Isotopic Labeling for Methylation Analysis

Isotopic labeling is a powerful technique in mass spectrometry-based proteomics and metabolomics for the quantification of biomolecules and the elucidation of metabolic pathways. In the context of methylation, stable isotopes are incorporated into methyl groups, allowing for the differentiation and quantification of methylated species. Trideuterio(¹¹³C)methanol serves as a precursor for the in vivo synthesis of the universal methyl donor, S-adenosylmethionine (SAM), thereby enabling the tracing of methyl group transfer to proteins and other molecules.

Comparison of Trideuterio(¹¹³C)methanol with Alternative Labeling Methods

The specificity and efficiency of trideuterio(¹¹³C)methanol are best understood in comparison to other common isotopic labeling strategies. The primary alternatives include metabolic labeling with heavy amino acids (e.g., SILAC) and chemical labeling reagents.

FeatureTrideuterio(¹¹³C)methanolHeavy Methyl SILAC ([(¹³C)D₃]methionine)Chemical Labeling (e.g., TMT, iTRAQ)
Labeling Principle Metabolic incorporation of the ¹³CD₃ group into the one-carbon metabolism pathway to form labeled S-adenosylmethionine (SAM).Metabolic incorporation of labeled methionine, which is then converted to labeled SAM.In vitro chemical derivatization of specific functional groups (e.g., primary amines) on proteins or peptides.
Specificity High specificity for newly synthesized methyl groups. The label is incorporated into the natural methylation machinery of the cell.High specificity for newly synthesized methyl groups via the same metabolic pathway as trideuterio(¹¹³C)methanol.Specific to the targeted functional group. Can lead to incomplete labeling or side reactions.
Labeling Efficiency Dependent on cellular uptake and metabolism. Generally high in actively metabolizing cells.High, with reported full incorporation in cell culture.[1]Can be variable and needs to be optimized for each sample type.
Off-Target Labeling Minimal, as the label is directed through the specific enzymatic pathway of one-carbon metabolism.Minimal, for the same reasons as trideuterio(¹¹³C)methanol.Potential for non-specific labeling of other nucleophilic groups.
Robustness in LC-MS ¹³C-labeling is considered more robust than deuterium labeling in LC-MS as it avoids chromatographic separation of isotopologues.The combination of ¹³C and deuterium may lead to slight chromatographic shifts.Can alter the physicochemical properties of peptides, potentially affecting chromatographic behavior and ionization efficiency.
Applications One-carbon metabolism flux analysis, quantification of protein and DNA methylation.Primarily used for quantitative proteomics of protein methylation.General quantitative proteomics, including post-translational modifications.

Experimental Protocols

Protocol 1: Assessing Labeling Specificity of Trideuterio(¹¹³C)methanol in Cell Culture

This protocol outlines the steps to assess the incorporation and specificity of trideuterio(¹¹³C)methanol in a mammalian cell line.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Trideuterio(¹¹³C)methanol

  • Methanol-free complete cell culture medium (custom formulation)

  • LC-MS grade water, methanol, and acetonitrile

  • Formic acid

  • Cell lysis buffer

  • Protein quantitation assay (e.g., BCA)

  • Trypsin

  • Solid-phase extraction (SPE) cartridges for peptide cleanup

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to ~70-80% confluency in standard complete medium.

    • Replace the medium with methanol-free complete medium supplemented with a defined concentration of trideuterio(¹¹³C)methanol (e.g., 10-100 µM).

    • Incubate for a period sufficient to allow for significant metabolic incorporation (e.g., 24-48 hours).

  • Cell Lysis and Protein Extraction:

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer and quantify the protein concentration.

  • Protein Digestion:

    • Take a defined amount of protein (e.g., 100 µg) and perform in-solution or in-gel tryptic digestion.

  • Peptide Cleanup:

    • Desalt the resulting peptide mixture using SPE cartridges.

  • LC-MS/MS Analysis:

    • Reconstitute the peptides in a suitable solvent (e.g., 0.1% formic acid in water).

    • Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.

    • Acquire data in a data-dependent acquisition (DDA) mode to identify and quantify both labeled and unlabeled peptides.

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a relevant protein database.

    • Include variable modifications for monomethylation (+14.0157 Da), dimethylation (+28.0313 Da), and the corresponding heavy labels from trideuterio(¹¹³C)methanol (+17.0347 Da for ¹³CD₃).

    • Calculate the labeling efficiency by determining the ratio of labeled to unlabeled methylated peptides.

    • Manually inspect spectra of identified labeled peptides to confirm the presence of the isotopic signature.

    • Search for potential off-target labeling by looking for the mass shift corresponding to the trideuterio-methyl group on other amino acid residues.

Visualizing the Metabolic Pathway

The specificity of trideuterio(¹¹³C)methanol labeling is rooted in its entry into the one-carbon metabolism pathway. The following diagram illustrates this process.

OneCarbonMetabolism cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_methylation Methylation Targets Trideuterio(113C)methanol This compound Formaldehyde Formaldehyde This compound->Formaldehyde Alcohol Dehydrogenase Formate Formate Formaldehyde->Formate Aldehyde Dehydrogenase 10-formyl-THF 10-formyl-THF Formate->10-formyl-THF THF Synthetase 5,10-methenyl-THF 5,10-methenyl-THF 10-formyl-THF->5,10-methenyl-THF 5,10-methylene-THF 5,10-methylene-THF 5,10-methenyl-THF->5,10-methylene-THF MTHFD1 5-methyl-THF 5-methyl-THF 5,10-methylene-THF->5-methyl-THF MTHFR Methionine Methionine 5-methyl-THF->Methionine Methionine Synthase S-adenosylmethionine (SAM) S-adenosylmethionine (SAM) Methionine->S-adenosylmethionine (SAM) MAT Proteins Proteins S-adenosylmethionine (SAM)->Proteins Methyltransferases DNA DNA S-adenosylmethionine (SAM)->DNA DNMTs Other molecules Other molecules S-adenosylmethionine (SAM)->Other molecules Methyltransferases

Caption: One-Carbon Metabolism Pathway for Trideuterio(¹¹³C)methanol Labeling.

Experimental Workflow

The following diagram outlines the general workflow for a quantitative proteomics experiment using trideuterio(¹¹³C)methanol labeling.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Culture Cell Culture (Control vs. Labeled) Harvest_Lysis Cell Harvest & Lysis Cell_Culture->Harvest_Lysis Protein_Quant Protein Quantification Harvest_Lysis->Protein_Quant Digestion Tryptic Digestion Protein_Quant->Digestion Cleanup Peptide Cleanup (SPE) Digestion->Cleanup LC_MS LC-MS/MS Analysis Cleanup->LC_MS Data_Processing Data Processing & Database Search LC_MS->Data_Processing Quantification Quantification of Labeled Peptides Data_Processing->Quantification Bioinformatics Bioinformatics & Pathway Analysis Quantification->Bioinformatics

Caption: General Experimental Workflow for Quantitative Methylation Analysis.

Conclusion

Trideuterio(¹¹³C)methanol offers a highly specific and robust method for the metabolic labeling of methyl groups in biological systems. Its direct incorporation into the one-carbon metabolism pathway ensures that the label is targeted to sites of natural methylation with minimal off-target effects. When compared to deuterium-only labels, the inclusion of ¹¹³C provides superior performance in LC-MS applications by mitigating isotopic separation during chromatography. While chemical labeling methods offer an alternative for in vitro studies, trideuterio(¹¹³C)methanol provides a more physiologically relevant approach for studying dynamic methylation events in living cells. The choice of labeling strategy will ultimately depend on the specific research question, sample type, and available instrumentation.

References

Trideuterio(113C)Methanol: A Comparative Guide for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Trideuterio(113C)methanol ((¹³CD₃)OH) is a stable isotope-labeled methanol variant that incorporates both a carbon-13 (¹³C) atom and three deuterium (D or ²H) atoms. This dual labeling provides unique properties that are advantageous in a range of scientific applications, from metabolic research to quantitative analysis. This guide offers a comparative overview of the applications of trideuterio(¹¹³C)methanol, drawing on experimental data from studies using singly labeled methanol isotopologues to highlight the potential benefits of the combined labeling strategy.

Performance Comparison: Isotopic Labeling Strategies

The choice of isotopic label is critical for the accuracy and reliability of experimental results. Below is a comparison of the key characteristics of deuterated and ¹³C-labeled compounds, which informs the utility of trideuterio(¹¹³C)methanol.

FeatureDeuterium (D) LabelingCarbon-13 (¹³C) LabelingTrideuterio(¹¹³C)methanol
Primary Applications NMR spectroscopy, studying kinetic isotope effects in drug metabolism, internal standards in mass spectrometry.Metabolic flux analysis, quantitative mass spectrometry (as internal standards).Potentially combines the advantages of both for multi-modal analysis (NMR and MS) and as a highly stable internal standard.
Mass Shift +1 Da per deuterium atom+1 Da per ¹³C atom+4 Da (¹³C and 3xD)
Chromatographic Behavior Can exhibit slight shifts in retention time compared to the unlabeled analyte, particularly in high-resolution chromatography.[1][2]Generally co-elutes perfectly with the unlabeled analyte.[1][3]Expected to have chromatographic behavior more similar to deuterated compounds, requiring careful method development for quantitative MS.
Isotopic Stability Deuterium atoms, especially on heteroatoms or activated carbons, can be susceptible to back-exchange with protons from the solvent.[2]The ¹³C-C bond is highly stable and not prone to exchange.[2]The C-D bonds are generally stable, but the hydroxyl deuterium is readily exchangeable. The ¹³C label is completely stable.
Ionization in Mass Spectrometry Can sometimes influence ionization efficiency compared to the unlabeled analog.Minimal to no effect on ionization efficiency.The deuterium labels may slightly alter ionization behavior.
NMR Spectroscopy Deuterium is NMR-inactive at proton frequencies, simplifying ¹H NMR spectra.[4]¹³C has a distinct NMR signal, allowing for direct tracing of the carbon backbone.Provides a simplified ¹H NMR spectrum while allowing for ¹³C NMR detection.

Applications of Trideuterio(¹¹³C)methanol

While direct literature on the applications of trideuterio(¹¹³C)methanol is limited, its properties suggest significant potential in the following areas:

Metabolic Tracing and Flux Analysis

In metabolic studies, stable isotope tracers are used to follow the fate of molecules through biochemical pathways.[5][6][7][8] The dual labeling of trideuterio(¹¹³C)methanol offers a unique advantage. The ¹³C atom allows for tracing the carbon backbone of methanol as it is incorporated into various metabolites, while the deuterium atoms can provide information on specific enzymatic reactions and hydrogen exchange processes.

Alternative Tracers:

  • [¹³C]Methanol: Traces the carbon atom but provides no information on the methyl hydrogens.

  • Deuterated Methanol (CD₃OH): Traces the methyl group, but the lack of a ¹³C label can make it difficult to distinguish from endogenous unlabeled methanol in complex biological matrices when using mass spectrometry.

Internal Standards for Quantitative Mass Spectrometry

Stable isotope-labeled internal standards are crucial for accurate quantification in mass spectrometry by correcting for matrix effects and variations in sample preparation and instrument response.[1][2][3][9]

Comparison of Internal Standards:

Internal StandardAdvantagesDisadvantages
Deuterated Methanol Cost-effective.Potential for chromatographic separation from the analyte and isotopic instability.[1][2]
¹³C-Methanol Co-elutes with the analyte and is isotopically stable.[1][2][3]Generally more expensive to synthesize.
Trideuterio(¹¹³C)methanol High mass shift (+4 Da) minimizes spectral overlap with the unlabeled analyte. Highly stable ¹³C label.May exhibit slight chromatographic shifts due to the deuterium atoms. Higher cost of synthesis.
Drug Metabolism and Pharmacokinetic Studies

Deuteration of drug molecules can alter their metabolic fate by slowing down cytochrome P450-mediated oxidation due to the kinetic isotope effect.[10][11] Trideuterio(¹¹³C)methanol can be used as a tool to investigate the metabolism of methanol itself or as a building block for synthesizing deuterated and ¹³C-labeled drug candidates. This allows for precise tracking of the drug and its metabolites.

Experimental Protocols

General Protocol for a Cell Culture-Based Metabolic Tracing Experiment
  • Cell Culture: Grow cells to the desired confluency in standard culture medium.

  • Isotope Labeling: Replace the standard medium with a medium containing a known concentration of trideuterio(¹¹³C)methanol. The concentration and labeling duration will depend on the specific metabolic pathway and cell type.

  • Metabolite Extraction: After the desired labeling period, quench the metabolism rapidly (e.g., with cold methanol) and extract the intracellular metabolites using a suitable solvent system (e.g., 80% methanol).

  • Sample Analysis: Analyze the cell extracts by mass spectrometry (LC-MS/MS or GC-MS) to identify and quantify the ¹³C and deuterium incorporation into downstream metabolites.

  • Data Analysis: Correct for natural isotope abundance and calculate the fractional contribution of the tracer to each metabolite pool.

General Protocol for Use as an Internal Standard in a Quantitative Bioanalysis Assay
  • Sample Preparation: To a known volume of the biological sample (e.g., plasma, urine), add a precise amount of trideuterio(¹¹³C)methanol solution of a known concentration.

  • Extraction: Perform a protein precipitation or liquid-liquid extraction to isolate the analyte and the internal standard.

  • Analysis: Analyze the extracted sample by LC-MS/MS. Monitor the specific mass transitions for both the unlabeled analyte and the trideuterio(¹¹³C)methanol internal standard.

  • Quantification: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard. Determine the concentration of the analyte in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Visualizing Experimental Workflows

The following diagrams illustrate typical workflows where trideuterio(¹¹³C)methanol could be applied.

Metabolic_Tracing_Workflow cluster_experiment Cell Culture Experiment cluster_analysis Analysis Cell_Culture Cell Culture Labeling Addition of This compound Cell_Culture->Labeling Metabolite_Extraction Metabolite Extraction Labeling->Metabolite_Extraction LC_MS LC-MS/MS Analysis Metabolite_Extraction->LC_MS Data_Processing Data Processing (Isotope Correction) LC_MS->Data_Processing Flux_Analysis Metabolic Flux Analysis Data_Processing->Flux_Analysis

Metabolic Tracing Workflow

Quantitative_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_quantification Quantification Biological_Sample Biological Sample Add_IS Spike with This compound IS Biological_Sample->Add_IS Extraction Analyte Extraction Add_IS->Extraction LC_MS_Analysis LC-MS/MS Analysis Extraction->LC_MS_Analysis Peak_Integration Peak Area Ratio (Analyte/IS) LC_MS_Analysis->Peak_Integration Concentration_Calculation Concentration Calculation Peak_Integration->Concentration_Calculation

Quantitative Analysis Workflow

References

Establishing Analytical Standards: A Comparative Guide to Isotopically Labeled Methanol

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of quantitative analytical chemistry, particularly in mass spectrometry-based applications, the use of stable isotope-labeled internal standards is paramount for achieving accurate and precise measurements. This guide provides a comparative overview of different isotopically labeled forms of methanol when used as analytical standards, with a focus on trideuterio(¹³C)methanol and its more common alternatives. This document is intended for researchers, scientists, and drug development professionals who rely on high-fidelity quantitative analysis.

Introduction to Isotopically Labeled Methanol Standards

Methanol is a common solvent and reagent in analytical laboratories and can also be a target analyte in various matrices, from biological fluids to industrial process streams. When quantifying methanol or using it as a co-solvent in methods for other analytes, an internal standard is crucial to correct for variations in sample preparation, injection volume, and instrument response. Stable isotope-labeled (SIL) internal standards are considered the gold standard as they have nearly identical physicochemical properties to the unlabeled analyte, but are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer.[1][2]

The most common isotopologues of methanol used as internal standards are deuterated methanol (Methanol-d4 or CD₃OD) and ¹³C-methanol (¹³CH₃OH). A theoretically ideal, but less common, standard is a dually labeled molecule such as trideuterio(¹³C)methanol (¹³CD₃OH). This guide will compare these standards based on their analytical performance.

Comparison of Methanol Internal Standards

The choice of an internal standard can significantly impact the reliability of quantitative results. The ideal internal standard should co-elute with the analyte and exhibit the same ionization efficiency and extraction recovery, while having a mass shift sufficient to prevent isotopic overlap.[1][3]

FeatureTrideuterio(¹³C)methanol (¹³CD₃OH) (Theoretical)Methanol-d4 (CD₃OD)¹³C-Methanol (¹³CH₃OH)
Mass Shift (from ¹²CH₃OH) +4 Da+4 Da+1 Da
Co-elution with Analyte Excellent (Theoretically minimal isotopic effect on retention time)Good to Fair (Deuterium labeling can sometimes lead to slight chromatographic shifts)[4]Excellent (¹³C labeling has a negligible effect on retention time)[5]
Risk of Isotopic Interference Very Low (High mass shift minimizes overlap with natural isotopes of the analyte)Low to Moderate (Potential for interference from naturally occurring isotopes of the analyte, especially with doubly deuterated standards)Very Low (Minimal risk of back-exchange or interference)
Chemical Stability High (C-D and C-¹³ bonds are stable)High (C-D bonds are stable, but H/D exchange is possible at the hydroxyl group if not fully deuterated)Very High (C-¹³ bond is very stable)[4]
Commercial Availability Not readily availableWidely available from various chemical suppliers[6][7]Available, but generally more expensive than deuterated counterparts
Relative Cost High (Theoretically)Low to ModerateModerate to High

Experimental Protocols

Below are generalized experimental protocols for using an isotopically labeled methanol internal standard in a typical quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To quantify methanol in an aqueous sample using isotope dilution GC-MS.

Materials:

  • Methanol standard (unlabeled)

  • Isotopically labeled internal standard (e.g., Methanol-d4 or ¹³C-Methanol)

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Appropriate GC column (e.g., a polar capillary column like DB-WAX)

  • Sample vials, syringes, and other standard laboratory equipment

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of unlabeled methanol at a known concentration (e.g., 1000 µg/mL) in water.

    • Prepare a stock solution of the isotopically labeled internal standard (IS) at a known concentration (e.g., 1000 µg/mL) in water.

  • Preparation of Calibration Standards:

    • Create a series of calibration standards by spiking known amounts of the unlabeled methanol stock solution into a constant volume of a solution containing the internal standard. This results in calibration standards with varying concentrations of the analyte but a fixed concentration of the IS.

  • Sample Preparation:

    • To a known volume of the unknown sample, add a precise volume of the internal standard stock solution.

  • GC-MS Analysis:

    • Inject a fixed volume (e.g., 1 µL) of each calibration standard and the prepared sample into the GC-MS system.

    • The GC will separate the methanol from other components in the matrix.

    • The MS will detect the unlabeled methanol and the isotopically labeled internal standard based on their specific mass-to-charge ratios.

  • Data Analysis:

    • For each injection, determine the peak area for both the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.

    • Determine the concentration of methanol in the unknown sample by interpolating its peak area ratio on the calibration curve.

Visualizing the Workflow

The following diagram illustrates the general workflow for a quantitative analysis using an internal standard.

Quantitative_Analysis_Workflow Workflow for Quantitative Analysis using an Internal Standard Analyte Analyte in Sample SamplePrep Sample Preparation (e.g., Extraction, Dilution) Analyte->SamplePrep IS Internal Standard (IS) IS->SamplePrep GCMS GC-MS Analysis SamplePrep->GCMS DataProcessing Data Processing (Peak Integration) GCMS->DataProcessing Calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) DataProcessing->Calibration Quantification Quantification of Analyte Calibration->Quantification IS_Selection_Logic Logic for Ideal Internal Standard Selection cluster_properties Key Properties Ideal_IS Ideal Internal Standard CoElution Co-elution with Analyte CoElution->Ideal_IS MassShift Sufficient Mass Shift MassShift->Ideal_IS Stability Isotopic Stability Stability->Ideal_IS NoInterference No Isotopic Interference NoInterference->Ideal_IS

References

Safety Operating Guide

Proper Disposal of Trideuterio(113C)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including isotopically labeled compounds such as trideuterio(113C)methanol. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical to minimize risks and comply with regulatory standards.

This compound, like its non-labeled counterpart, methanol, is a flammable and toxic substance.[1] Therefore, it must be managed as hazardous waste from the point of generation through to its final disposal.[2] Improper disposal, such as pouring it down the drain, is strictly prohibited.[3]

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that all personnel are equipped with appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Disposal Protocol: A Step-by-Step Approach

  • Waste Determination: The first step in proper waste management is to classify the material.[2] this compound is classified as a hazardous waste due to its flammability and toxicity. It falls under the category of spent non-halogenated solvents.[2]

  • Container Selection: Use a designated, compatible hazardous waste container for collection. The container must be in good condition, made of a material compatible with methanol (e.g., glass or a specific type of chemically resistant plastic), and have a secure, tight-fitting lid.[2]

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"[2]

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Flammable," "Toxic")

    • The accumulation start date (the date the first drop of waste is added to the container)[2]

    • The name and contact information of the generating researcher or lab.

  • Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be at or near the point of generation and under the control of the laboratory personnel.[2] Keep the container closed at all times except when adding waste.

  • Segregation: Do not mix this compound with other incompatible waste streams. It is typically collected with other non-halogenated solvent waste.

  • Request for Pickup: Once the container is full, or if it has been in accumulation for the maximum allowed time (as per your institution's and local regulations), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

Quantitative Data Summary

PropertyValueSource
Chemical Formula ¹¹³CD₃OHN/A
Hazards Flammable Liquid (Category 2), Acute Toxicity (Oral, Dermal, Inhalation - Category 3)[1]
Disposal Route Hazardous Waste Collection (Non-Halogenated Solvents)[2][3]
Prohibited Disposal Drain Disposal, Regular Trash[3]

Disposal Workflow

cluster_0 Laboratory Operations cluster_1 Disposal Process A Generation of This compound Waste C Add waste to a properly labeled, compatible, and sealed container A->C Collect Waste B Is the waste container full or has the accumulation time limit been reached? B->C No E Contact Environmental Health & Safety (EHS) for waste pickup B->E Yes D Store in designated Satellite Accumulation Area C->D D->B F EHS or licensed contractor collects, transports, and disposes of waste according to regulations E->F

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Trideuterio(113C)Methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with trideuterio(113C)methanol. Adherence to these protocols is essential for ensuring a safe laboratory environment and proper management of this chemical.

This compound, an isotopically labeled form of methanol, presents hazards primarily associated with its high flammability and toxicity.[1] Inhalation, ingestion, or skin contact can be harmful, with potential damage to the optic nerve and central nervous system.[1][2] Therefore, strict adherence to safety protocols is paramount.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. This equipment must be worn at all times when working with the substance.

Equipment Specifications Rationale
Gloves Nitrile or Butyl RubberProtects against skin contact and absorption.[3][4][5]
Eye Protection Chemical Splash Goggles or Face ShieldPrevents eye contact with liquid or vapor.[3][4][5]
Lab Coat Standard Laboratory CoatProtects skin and personal clothing from contamination.[4]
Respiratory Protection Use in a Fume HoodA fume hood provides essential ventilation to prevent inhalation of toxic vapors.[4][6] In situations with a high risk of exposure, a self-contained breathing apparatus may be necessary.[6][7]

Operational Plan: Step-by-Step Handling Procedure

All handling of this compound must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[4][6]

  • Preparation:

    • Ensure the fume hood is operational and the sash is at the appropriate working height.

    • Gather all necessary equipment and reagents before introducing the this compound.

    • Remove all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[3][8][9] Use only non-sparking tools.[8][9]

    • Ground and bond all containers and receiving equipment to prevent static discharge.[8]

  • Handling:

    • Don the appropriate PPE as outlined in the table above.

    • Carefully open the container of this compound.

    • Use a calibrated pipette or syringe for accurate and safe transfer of the liquid.

    • Keep the container tightly closed when not in use.[8]

  • Post-Handling:

    • Securely close the primary container of this compound.

    • Wipe down the work area within the fume hood with an appropriate solvent to decontaminate surfaces.

    • Properly dispose of all contaminated materials, including pipette tips and wipes, in the designated hazardous waste container.

Disposal Plan

This compound is classified as hazardous waste and must be disposed of accordingly.[10] Improper disposal can lead to environmental contamination and legal repercussions.[11]

  • Waste Collection: All liquid waste containing this compound must be collected in a clearly labeled, sealed, and leak-proof hazardous waste container.[10][11] The container should be marked as "Hazardous Waste," "Flammable Liquid," and "Toxic," and should list the chemical contents.

  • Segregation: Do not mix methanol waste with other incompatible waste streams.[10]

  • Storage: Store the hazardous waste container in a designated, well-ventilated, and cool area away from ignition sources until it is collected.[8]

  • Disposal: Arrange for a certified hazardous waste disposal company to collect and dispose of the waste in accordance with local, state, and federal regulations.[10][11][12] Never pour methanol waste down the drain.[11][12][13]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep1 Verify Fume Hood Operation prep2 Gather Materials prep1->prep2 prep3 Eliminate Ignition Sources prep2->prep3 prep4 Don PPE prep3->prep4 handle1 Open Container in Fume Hood prep4->handle1 handle2 Transfer Chemical handle1->handle2 handle3 Close Container handle2->handle3 post1 Decontaminate Work Area handle3->post1 post2 Dispose of Contaminated Materials post1->post2 post3 Collect Liquid Waste post2->post3 post4 Store Waste Securely post3->post4 post5 Arrange for Professional Disposal post4->post5

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.